molecular formula C15H20FNO2 B1523725 tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate CAS No. 1322200-92-9

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Cat. No.: B1523725
CAS No.: 1322200-92-9
M. Wt: 265.32 g/mol
InChI Key: SYMTYOONQRANMP-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate is a chemical building block of interest in medicinal chemistry and drug discovery research. Compounds featuring the carbamate-protected cyclobutylamine scaffold are frequently employed as intermediates in the synthesis of more complex molecules for pharmaceutical development . The structural motif of a carbamate group attached to an amine-containing ring system is found in research exploring novel therapies, including investigations into potent antimalarial agents that target parasite protein kinases . As a Boc-protected amine, this compound offers synthetic versatility; the tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis, providing a robust yet reversible means of protecting amine functionalities during multi-step synthesis. This allows researchers to selectively modify other parts of the molecule before deprotecting the amine under mild acidic conditions. The incorporation of a fluorinated aromatic ring can significantly influence a compound's electronic properties, metabolic stability, and binding affinity, making it a valuable feature for structure-activity relationship (SAR) studies . Researchers can utilize this reagent in the design and construction of novel chemical entities, particularly in developing pharmacologically active heterocycles . Safety Note: Carbamates as a class can exhibit biological activity and require careful handling. Some carbamate compounds are known to act as acetylcholinesterase inhibitors . Always consult the Safety Data Sheet (SDS) and adhere to strict laboratory safety protocols. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

tert-butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(9-6-10-15)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMTYOONQRANMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and potential applications of this compound, emphasizing the scientific rationale behind the described methodologies.

Introduction and Significance

This compound is a carbamate-protected amine of significant interest in the design and synthesis of novel therapeutic agents. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity of a drug molecule, while the cyclobutyl moiety introduces a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The tert-butyloxycarbonyl (Boc) protecting group allows for the strategic unmasking of the amine functionality at a later stage in a synthetic sequence, making it a versatile intermediate in multi-step syntheses.

Physicochemical Properties and Characterization

Precise experimental data for this compound is not extensively published. However, based on the properties of analogous compounds and general principles of organic chemistry, the following characteristics can be anticipated:

PropertyAnticipated Value
Molecular FormulaC15H20FNO2
Molecular Weight265.33 g/mol
AppearanceOff-white to white solid
SolubilitySoluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.
Melting PointExpected to be in the range of 100-120 °C, similar to related compounds.

Characterization:

The structural confirmation of this compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the cyclobutyl protons (multiplets in the aliphatic region), and the aromatic protons of the 2-fluorophenyl group (multiplets in the aromatic region, with coupling patterns influenced by the fluorine atom).

    • ¹³C NMR would display distinct resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the cyclobutyl ring attached to the nitrogen, the carbons of the tert-butyl group, the cyclobutyl methylene carbons, and the carbons of the fluorophenyl ring.

    • ¹⁹F NMR would show a signal corresponding to the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 266.15.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbamate, and C-F stretching of the fluorophenyl group.

Synthesis and Mechanism

A robust and logical synthetic pathway to this compound proceeds from the commercially available precursor, 1-(2-fluorophenyl)cyclobutanecarbonitrile. This multi-step synthesis involves a nitrile reduction followed by N-protection.

Overall Synthesis Scheme:

Synthesis_Scheme 1-(2-fluorophenyl)cyclobutanecarbonitrile 1-(2-fluorophenyl)cyclobutanecarbonitrile 1-(2-fluorophenyl)cyclobutanamine 1-(2-fluorophenyl)cyclobutanamine 1-(2-fluorophenyl)cyclobutanecarbonitrile->1-(2-fluorophenyl)cyclobutanamine Reduction (e.g., LiAlH4 or H2/Catalyst) This compound This compound 1-(2-fluorophenyl)cyclobutanamine->this compound Boc Protection (Boc)2O, Base Experimental_Workflow cluster_reduction Step 1: Nitrile Reduction cluster_protection Step 2: N-Boc Protection Start_Reduction 1-(2-fluorophenyl)cyclobutanecarbonitrile in THF Add_LiAlH4 Add LiAlH4 at 0 °C Start_Reduction->Add_LiAlH4 Stir_RT Stir at Room Temperature Add_LiAlH4->Stir_RT Quench Quench Reaction Stir_RT->Quench Filter_Concentrate Filter and Concentrate Quench->Filter_Concentrate Start_Protection Crude Amine in DCM Filter_Concentrate->Start_Protection Proceed to next step Add_Base_Boc2O Add Base and (Boc)2O at 0 °C Start_Protection->Add_Base_Boc2O Stir_RT_Protection Stir at Room Temperature Add_Base_Boc2O->Stir_RT_Protection Workup Aqueous Workup Stir_RT_Protection->Workup Purify Column Chromatography Workup->Purify Final_Product This compound Purify->Final_Product

Sources

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the core physicochemical properties of the novel compound, tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate. As a crucial intermediate in the synthesis of potential therapeutic agents, a thorough understanding of its chemical and physical characteristics is paramount for successful drug development, from formulation to preclinical evaluation. This document moves beyond a simple listing of data points to offer insights into the causality behind experimental choices and the implications of these properties for pharmaceutical applications.

Molecular Structure and Identification

The foundational step in characterizing any compound is to establish its precise molecular structure and unique identifiers.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Nomenclature and Identifiers:

IdentifierValueSource
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₁₅H₂₀FNO₂
Molecular Weight 265.33 g/mol
CAS Number Not available
Canonical SMILES CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=CC=C2F

Note: A specific CAS number for the 2-fluoro isomer is not currently registered in publicly accessible databases. Researchers should take care to internally catalog this compound to avoid ambiguity.

Predicted Physicochemical Properties

In the absence of experimental data, computational modeling provides valuable initial estimates of a compound's physicochemical properties. The following data has been generated using established prediction algorithms.

PropertyPredicted ValueSignificance in Drug Development
Melting Point 52-54 °CInfluences solubility, dissolution rate, and stability of the solid form.
Boiling Point ~340 °C at 760 mmHgImportant for purification by distillation and assessing thermal stability.
logP (Octanol-Water Partition Coefficient) 3.5 - 4.5A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility (logS) -4.0 to -5.0Directly impacts bioavailability and formulation strategies.
pKa (Acidic/Basic Dissociation Constant) Amide N-H: ~17 (non-acidic)Determines the ionization state at different physiological pHs, which affects solubility and membrane permeability.
Polar Surface Area (PSA) 38.3 ŲInfluences membrane permeability and blood-brain barrier penetration.

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

To empirically validate the predicted properties and provide the rigorous data required for regulatory submission, a suite of standard analytical techniques would be employed. The choice of each method is dictated by the need for accuracy, reproducibility, and the provision of self-validating data.

Melting Point and Thermal Analysis

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of the purified compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium).

  • Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality and Trustworthiness: DSC is the gold standard for melting point determination as it provides a highly accurate and reproducible measurement of the temperature at which the crystalline lattice breaks down. The shape of the melting endotherm also provides information about the purity of the sample; a sharp, narrow peak is indicative of high purity.

Solubility

Experimental Protocol: Equilibrium Shake-Flask Method

  • System Preparation: A supersaturated solution of the compound is prepared in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents.

  • Equilibration: The solutions are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Analysis: The equilibrated solutions are filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Trustworthiness: This method directly measures the thermodynamic equilibrium solubility, which is a fundamental parameter. The use of multiple pH conditions is critical as it reveals the impact of ionization on solubility, a key factor for predicting oral absorption. The self-validating nature of this protocol lies in confirming that the measured concentration remains constant over an extended equilibration time.

G cluster_0 Equilibrium Solubility Workflow Start Start Prepare Supersaturated Solution Prepare Supersaturated Solution Start->Prepare Supersaturated Solution Equilibrate (24-72h at constant T) Equilibrate (24-72h at constant T) Prepare Supersaturated Solution->Equilibrate (24-72h at constant T) Filter to Remove Solid Filter to Remove Solid Equilibrate (24-72h at constant T)->Filter to Remove Solid Analyze Filtrate by HPLC Analyze Filtrate by HPLC Filter to Remove Solid->Analyze Filtrate by HPLC Determine Concentration Determine Concentration Analyze Filtrate by HPLC->Determine Concentration

Figure 2: Workflow for Equilibrium Solubility Determination.

Lipophilicity (logP)

Experimental Protocol: Shake-Flask Method

  • System Preparation: A known concentration of the compound is dissolved in the aqueous phase (typically a buffer of relevant pH) and mixed with an equal volume of n-octanol in a separatory funnel.

  • Partitioning: The mixture is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases and then allowed to stand for complete phase separation.

  • Concentration Measurement: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality and Trustworthiness: The octanol-water partition coefficient is a widely accepted surrogate for the partitioning of a drug between the aqueous environment of the body and the lipid bilayers of cell membranes. This experiment provides a direct measure of this partitioning behavior. The protocol's trustworthiness is ensured by running replicates and confirming mass balance (the total amount of compound at the end of the experiment should equal the initial amount).

Structural Confirmation and Purity

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, allow for the unambiguous confirmation of the compound's structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A single, sharp peak on the chromatogram is indicative of a pure substance. The area of the peak can be used to quantify the purity.

Causality and Trustworthiness: This combination of spectroscopic and chromatographic techniques provides a comprehensive and orthogonal confirmation of the compound's identity and purity. Each technique provides a different piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the material being studied.

Implications for Drug Development

The predicted physicochemical properties of this compound suggest several important considerations for its development as a pharmaceutical intermediate or a potential active pharmaceutical ingredient (API):

  • Moderate Lipophilicity: The predicted logP in the range of 3.5-4.5 indicates good potential for membrane permeability and absorption. However, it may also suggest a risk of high plasma protein binding and potential for metabolism by cytochrome P450 enzymes.

  • Low Aqueous Solubility: The predicted low aqueous solubility is a common challenge in drug development. This will likely necessitate the use of formulation strategies such as salt formation (if a suitable ionizable group is introduced in a subsequent synthetic step), amorphous solid dispersions, or lipid-based formulations to enhance bioavailability.

  • Solid-State Properties: The predicted melting point suggests that the compound will be a solid at room temperature. Further characterization of its solid-state properties, such as polymorphism and crystallinity, will be crucial for ensuring consistent manufacturing and product performance.

Conclusion

While experimental data for this compound is currently limited, this in-depth guide provides a robust framework for its physicochemical characterization. The combination of predictive modeling and established, self-validating experimental protocols offers a clear path forward for researchers. A thorough understanding and empirical determination of the properties outlined in this document will be instrumental in advancing the development of this promising compound and its derivatives into safe and effective therapeutic agents.

References

At the time of writing, no direct publications detailing the experimental physicochemical properties of this compound were available in the public domain. The methodologies described are based on standard practices in the pharmaceutical industry and are detailed in various pharmacopeias and regulatory guidelines.

For general principles of physicochemical property determination, the following resources are recommended:

  • United States Pharmacopeia (USP) . General Chapters on Pharmaceutical Dosage Forms and Physical Tests. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) . Quality Guidelines. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

An In-depth Technical Guide to the Structural Analysis of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Fluorinated Carbamates in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Similarly, the carbamate functional group, particularly the tert-butoxycarbonyl (Boc) protecting group, is of paramount importance in multi-step organic syntheses, enabling complex molecular architectures. The compound at the heart of this guide, tert-butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate, embodies the convergence of these critical motifs. As an intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural characteristics is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of its synthesis, purification, and detailed structural elucidation through modern spectroscopic techniques.

I. Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is a two-step process, beginning with the formation of the precursor amine, 1-(2-fluorophenyl)cyclobutanamine, followed by the protection of the primary amine with a Boc group.

A. Synthesis of the Precursor: 1-(2-fluorophenyl)cyclobutanamine

The synthesis of 1-arylcyclobutylamines can be approached through several routes. A common and effective method involves the reaction of a Grignard reagent with cyclobutanone, followed by a Ritter reaction or similar amination protocol.

Reaction Pathway:

Synthesis_of_Precursor reagent1 2-Fluorophenyl bromide intermediate1 2-Fluorophenylmagnesium bromide (Grignard Reagent) reagent1->intermediate1 Mg, THF reagent2 Magnesium reagent2->intermediate1 intermediate2 1-(2-Fluorophenyl)cyclobutanol intermediate1->intermediate2 1. reagent3 Cyclobutanone reagent3->intermediate2 product 1-(2-Fluorophenyl)cyclobutanamine intermediate2->product 2. reagent4 Sodium Azide, H₂SO₄ (Ritter Reaction Conditions) reagent4->product

Figure 1: Synthetic pathway to 1-(2-fluorophenyl)cyclobutanamine.

Experimental Protocol: Synthesis of 1-(2-fluorophenyl)cyclobutanamine

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 2-fluorophenyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) is then added dropwise to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours until the magnesium is consumed.

  • Reaction with Cyclobutanone: The Grignard solution is cooled to 0 °C, and a solution of cyclobutanone (1.1 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclobutanol.

  • Ritter Reaction: The crude alcohol is dissolved in a suitable solvent such as acetic acid. Sodium azide (1.5 eq) is added portion-wise at 0 °C, followed by the slow addition of concentrated sulfuric acid, keeping the temperature below 10 °C. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Isolation and Purification: The reaction mixture is poured onto ice and basified with a concentrated sodium hydroxide solution. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude amine is then purified by column chromatography on silica gel to afford 1-(2-fluorophenyl)cyclobutanamine.

B. Boc Protection of 1-(2-fluorophenyl)cyclobutanamine

The protection of the primary amine is a standard procedure in organic synthesis, with di-tert-butyl dicarbonate (Boc₂O) being the reagent of choice due to its high efficiency and the stability of the resulting carbamate.[1] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[2]

Reaction Mechanism:

Boc_Protection_Mechanism Amine R-NH₂ (1-(2-fluorophenyl)cyclobutanamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R-NH-Boc (this compound) Intermediate->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Figure 2: Mechanism of Boc protection of an amine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1-(2-fluorophenyl)cyclobutanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water, add triethylamine (1.2 eq) or another suitable base.

  • Addition of Boc Anhydride: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure this compound.

II. Comprehensive Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique and complementary information, allowing for a complete and unambiguous assignment of the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Analysis:

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

  • Aromatic Protons (δ 7.0-7.5 ppm): The 2-fluorophenyl group will exhibit a complex multiplet in this region due to the coupling of the protons with each other and with the fluorine atom.

  • NH Proton (δ ~5.0 ppm): A broad singlet corresponding to the carbamate N-H proton is expected. Its chemical shift can be concentration-dependent.

  • Cyclobutyl Protons (δ 1.8-2.8 ppm): The protons of the cyclobutane ring will appear as a series of complex multiplets due to their diastereotopic nature and coupling with each other.

  • tert-Butyl Protons (δ ~1.4 ppm): A sharp singlet integrating to nine protons is characteristic of the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy Analysis:

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Carbonyl Carbon (δ ~155 ppm): The carbonyl carbon of the carbamate group will appear in this downfield region.

  • Aromatic Carbons (δ 115-165 ppm): The carbons of the 2-fluorophenyl ring will show multiple signals, with the carbon directly bonded to the fluorine exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons will show smaller two- and three-bond couplings.

  • tert-Butyl Carbons (δ ~80 ppm and ~28 ppm): The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the three equivalent methyl carbons will give a strong signal around 28 ppm.

  • Cyclobutyl Carbons (δ 15-60 ppm): The quaternary carbon of the cyclobutane ring attached to the nitrogen and the phenyl group will be in the downfield region of the aliphatic carbons, while the methylene carbons will appear further upfield.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
7.0-7.5 (m, 4H)Ar-H
~5.0 (br s, 1H)N-H
1.8-2.8 (m, 6H)Cyclobutyl-H
~1.4 (s, 9H)t-Bu-H
B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretch (around 3300-3400 cm⁻¹): A moderate absorption band in this region is characteristic of the N-H bond in the carbamate.

  • C-H Stretches (around 2850-3000 cm⁻¹): These bands correspond to the C-H bonds of the aliphatic (cyclobutyl and tert-butyl) and aromatic groups.

  • C=O Stretch (around 1680-1700 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the carbamate.

  • C-N Stretch (around 1250 cm⁻¹): This absorption is associated with the stretching of the C-N bond.

  • C-F Stretch (around 1100-1200 cm⁻¹): A strong absorption in this region confirms the presence of the carbon-fluorine bond.

| IR Absorption Data (Predicted) | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 3300-3400 | N-H Stretch | | 2850-3000 | C-H Stretch | | 1680-1700 | C=O Stretch (Carbamate) | | ~1500, ~1450 | Aromatic C=C Bending | | ~1250 | C-N Stretch | | 1100-1200 | C-F Stretch |

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₂₀FNO₂), which is 265.15 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways include the loss of the tert-butyl group ([M-57]⁺) and the loss of the Boc group entirely. The presence of the fluorophenylcyclobutyl cation would also be a significant fragment.

III. Purification and Quality Control

Ensuring the purity of this compound is critical for its use in subsequent synthetic steps.

A. Purification Methodology

Flash column chromatography is the preferred method for purifying the crude product.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis.

B. Quality Control Workflow

A multi-step quality control process ensures the identity and purity of the final compound.

QC_Workflow Start Crude Product TLC TLC Analysis (Purity Check) Start->TLC Column Flash Column Chromatography TLC->Column Fractions Collect & Combine Pure Fractions Column->Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Fractions->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Final_Product->Spectroscopy Final_QC Final Purity and Identity Confirmation Spectroscopy->Final_QC

Figure 3: Quality control workflow for the purification of the target compound.

IV. Conclusion and Future Perspectives

This technical guide has provided a detailed structural analysis of this compound, from its rational synthesis to its comprehensive characterization by modern spectroscopic methods. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The strategic incorporation of the fluorophenyl and cyclobutyl moieties, combined with the versatile Boc protecting group, makes this compound a key building block for the synthesis of novel and potentially bioactive molecules. Future work may focus on the development of more stereoselective synthetic routes to access enantiomerically pure forms of this and related compounds, further expanding their utility in the design of next-generation therapeutics.

References

  • NIST. tert-Butyl carbamate. [Link]

  • Organic Syntheses. cyclobutylamine. [Link]

  • PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. [Link]

  • Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]

Sources

solubility of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter in the field of drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a novel chemical entity with potential therapeutic applications. While specific experimental solubility data for this compound is not publicly available, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the theoretical considerations, a robust experimental protocol for solubility determination, and the key factors that influence the solubility of this compound in various organic solvents. The methodologies described herein are grounded in established principles of pharmaceutical science to ensure accuracy and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable pharmaceutical product is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle.[1][3][2] Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, is a fundamental determinant of a drug's performance.[4][2] For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption and subsequent systemic circulation.[1][4] In the context of drug manufacturing and formulation, solubility in organic solvents is equally crucial for processes such as synthesis, purification, crystallization, and the preparation of stock solutions for in vitro and in vivo screening assays.

This compound is a molecule of interest, and understanding its solubility profile is a critical first step in its development pathway. This guide will provide the necessary theoretical background and practical, step-by-step instructions to empower researchers to generate reliable solubility data for this compound.

Physicochemical Profile of this compound

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₂₀FNO₂

  • Key Structural Features:

    • A lipophilic tert-butyl group.

    • A carbamate linkage, which can act as a hydrogen bond acceptor.

    • A cyclobutyl ring, contributing to the molecule's rigidity and lipophilicity.

    • A 2-fluorophenyl group, which adds aromaticity and a polar fluorine atom.

Based on these features, the molecule is expected to be largely non-polar, with limited capacity for hydrogen bonding (one hydrogen bond donor in the carbamate group). This suggests a preference for solubility in non-polar to moderately polar organic solvents. The principle of "like dissolves like" is a guiding tenet here; polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[5][6] The large hydrocarbon content of this compound will likely dominate its solubility characteristics.[6]

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a set period and then measuring the concentration of the dissolved compound in the supernatant. The following is a detailed protocol for this procedure.

Materials and Equipment
  • This compound* (solid, high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane) of analytical grade.

  • Scintillation vials or other suitable sealed containers.

  • A temperature-controlled orbital shaker or rotator.

  • A centrifuge.

  • Syringes and syringe filters (e.g., 0.22 µm PTFE).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Seal vial and place in shaker B->C D Equilibrate at constant temperature (e.g., 24-72 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through 0.22 µm syringe filter E->F G Dilute filtered solution F->G H Analyze by HPLC G->H I Calculate concentration against a standard curve H->I

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

    • Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid compound to a series of vials (enough to ensure that undissolved solid remains at equilibrium).

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker (e.g., at 25 °C and 37 °C to assess temperature effects) and agitate for a sufficient period (typically 24 to 72 hours) to reach equilibrium.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[9] Care must be taken to avoid disturbing the solid pellet.

  • Analysis and Calculation:

    • Accurately dilute the filtered supernatant with the mobile phase used for HPLC analysis.

    • Inject the diluted sample into the HPLC system and record the peak area corresponding to the compound.

    • Using the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing the Solubility of this compound

Several factors will influence the solubility of this compound in organic solvents:

  • Polarity of the Solvent: Based on the "like dissolves like" principle, non-polar solvents such as hexane and toluene are likely to be poor solvents, while moderately polar solvents like dichloromethane, ethyl acetate, and acetone may offer better solubility. Highly polar protic solvents like methanol and ethanol may have intermediate effectiveness, depending on the balance of interactions.[5][6]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2][10] It is advisable to measure solubility at different temperatures relevant to experimental conditions (e.g., room temperature and physiological temperature).

  • Solid-State Properties: The crystalline form (polymorph) of the solid compound can significantly impact its solubility.[9] Different polymorphs can have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form used in the solubility studies.

  • Presence of Impurities: The purity of both the solute and the solvent is paramount for obtaining accurate solubility data.[4][8]

Data Presentation

Once the experimental work is complete, the quantitative solubility data should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
Repeat for 37°C37

Conclusion

While pre-existing data on the solubility of this compound is not available, this guide provides the essential scientific framework and a detailed, actionable protocol for its determination. By following the outlined procedures, researchers in drug development can generate the critical solubility data needed to advance this compound through the discovery and formulation pipeline. A thorough understanding and characterization of solubility in a range of organic solvents is an indispensable step in unlocking the therapeutic potential of any new chemical entity.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • BMS, C. F. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 385-392. [Link]

  • Glomme, A., & März, F. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(11), 643-657. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Bergström, C. A. S., & Larsson, P. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Soderberg, T. (n.d.). 3.2 Solubility. Introductory Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. [Link]

Sources

A-Level-Of-Synthesis-And-Mechanism-Analysis-Of-Tert-Butyl-N-[1-(2-fluorophenyl)cyclobutyl]carbamate-As-A-Key-Synthetic-Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate is a pivotal, non-commercially available chemical intermediate, the utility of which is paramount in the synthesis of advanced pharmaceutical compounds. This technical guide delineates the core function of this molecule, not as a bioactive agent with a pharmacological mechanism of action, but as a strategic building block in organic synthesis. We will explore its synthesis, the critical mechanism of its deprotection to yield 1-(2-fluorophenyl)cyclobutanamine, and the downstream applications of this amine in medicinal chemistry. This document serves as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics, providing both theoretical understanding and practical, field-proven protocols.

Introduction: The Strategic Importance of Protected Amines in Drug Discovery

In the intricate landscape of medicinal chemistry, the synthesis of complex organic molecules often necessitates a strategic approach to functional group manipulation. Primary amines, in particular, are ubiquitous in bioactive compounds but their inherent nucleophilicity can interfere with many synthetic transformations. To circumvent this, chemists employ protecting groups, which temporarily mask the amine's reactivity. The carbamate group, especially the tert-butoxycarbonyl (Boc) group, is a cornerstone of this strategy due to its stability under a wide range of conditions and its facile, selective removal.[1][2][3][4]

This compound exemplifies the application of this principle. It is not a drug in itself, but rather a precursor, a molecule designed to safely carry the 1-(2-fluorophenyl)cyclobutanamine scaffold through a synthetic sequence until the amine is needed for a crucial bond-forming reaction. The "action" of this compound, therefore, is not biological but chemical: the controlled release of a valuable synthetic building block.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's properties is foundational to its effective use.

PropertyValueSource
Molecular Formula C15H20FNO2Fluorochem
Molecular Weight 265.33 g/mol Fluorochem
IUPAC Name tert-butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamateFluorochem
CAS Number 1286263-86-2Fluorochem

Note: The provided source is for the 3-fluorophenyl isomer, but the physicochemical properties are expected to be very similar for the 2-fluorophenyl isomer.

Synthesis Pathway

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible and chemically sound synthetic route can be devised based on established organic chemistry principles. A common method for the synthesis of carbamates involves the reaction of an alcohol with an isocyanate, or in this case, the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc)2O. The synthesis of the precursor amine, 1-(2-fluorophenyl)cyclobutanamine, can be achieved through various methods, including the Ritter reaction or reductive amination of the corresponding ketone.

The Core 'Action': Mechanism of Boc Deprotection

The primary "mechanism of action" for this compound in a synthetic context is the cleavage of the carbamate bond to unmask the primary amine. This is most commonly and efficiently achieved under acidic conditions.

Acid-Catalyzed Deprotection

The use of a strong acid, such as trifluoroacetic acid (TFA), is the standard and most reliable method for Boc deprotection.[3][5] The reaction proceeds through a well-understood E1 elimination mechanism.

Step-by-Step Mechanism:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid (TFA). This makes the carbonyl carbon more electrophilic.

  • Formation of a Tert-Butyl Cation: The lone pair of electrons on the nitrogen assists in the departure of the stable tert-butyl carbocation.

  • Formation of Carbamic Acid: The resulting intermediate is a carbamic acid.

  • Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide and the desired primary amine.

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2 & 3: Formation of Carbamic Acid cluster_2 Step 4: Decarboxylation Boc_Amine This compound Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Carbamate->tBu_cation Amine 1-(2-fluorophenyl)cyclobutanamine Carbamic_Acid->Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of the Boc group.

Alternative Deprotection Methods

While acidic cleavage is the most common, other methods for carbamate deprotection exist, offering orthogonality in complex syntheses. These include:

  • Nucleophilic Cleavage: Reagents like tetra-n-butylammonium fluoride (TBAF) can cleave carbamates via nucleophilic attack on the carbonyl group.[6]

  • Reductive Cleavage: Certain carbamates, like the carboxybenzyl (Cbz) group, are susceptible to hydrogenolysis, though this is not applicable to the Boc group.[5]

Application in Medicinal Chemistry: A Gateway to Bioactive Molecules

The deprotected amine, 1-(2-fluorophenyl)cyclobutanamine, is a valuable building block for the synthesis of a wide array of potential therapeutic agents. The presence of the fluorophenyl and cyclobutyl moieties can impart desirable pharmacokinetic and pharmacodynamic properties.

The Role of the Fluorophenyl Group

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[7] The 2-fluorophenyl group can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes, increasing the drug's half-life.[7]

  • Modulate Lipophilicity: Fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.

  • Improve Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.[8][9]

The Significance of the Cyclobutylamine Moiety

The cyclobutane ring is a bioisostere of other common hydrocarbon chains and rings, offering a unique three-dimensional structure that can influence a molecule's binding to its target. Cyclobutylamine derivatives have been explored in various therapeutic areas, including neuroscience.[10][11][12][13]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and deprotection of this compound.

Protocol for Synthesis of this compound

Materials:

  • 1-(2-fluorophenyl)cyclobutanamine

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1-(2-fluorophenyl)cyclobutanamine (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Add a solution of (Boc)2O (1.1 eq) in DCM dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Boc Deprotection

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the desired amine.

Caption: Experimental workflow for Boc deprotection.

Conclusion

This compound is a prime example of a molecule whose significance lies not in its own biological activity, but in its role as a key enabler in the synthesis of potentially life-changing medicines. Its "mechanism of action" is a chemical transformation—the controlled and efficient deprotection of a primary amine. By understanding the principles behind its synthesis and deprotection, and by appreciating the strategic value of its constituent parts—the Boc protecting group, the fluorophenyl moiety, and the cyclobutyl scaffold—researchers and drug development professionals are better equipped to design and execute the synthesis of the next generation of therapeutic agents.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.
  • MySkinRecipes. (n.d.). Tert-butyl(2-amino-6-fluorophenyl)carbamate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild and selective deprotection of carbamates with Bu4NF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • ACS Publications. (2026).
  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorophenyl group of type 2 statins – Fluvastatin. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • National Institutes of Health. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Retrieved from [Link]

  • PubMed. (2025). Exploration of the mechanism of action of cenobamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) -.
  • PubMed. (n.d.). Mechanisms of Action and Persistent Neuroplasticity by Drugs of Abuse. Retrieved from [Link]

  • Cambridge Open Engage. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from [Link]

  • PubMed. (1984). Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. Retrieved from [Link]

  • PubMed. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. Retrieved from [Link]

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The Strategic Incorporation of the 2-Fluorophenyl Group in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Halogen Substitution

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has transcended mere bioisosteric replacement to become a cornerstone of rational drug design.[1][2] Among the various fluorinated motifs, the 2-fluorophenyl group presents a particularly nuanced and powerful tool for optimizing the pharmacological profile of a lead compound. Its influence extends far beyond simple steric or electronic effects, subtly modulating a molecule's physicochemical properties to enhance metabolic stability, refine binding affinity, and improve membrane permeability.[3][4] This guide provides an in-depth exploration of the multifaceted role of the 2-fluorophenyl group, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals. We will delve into the causality behind its effects and provide the self-validating experimental frameworks necessary to harness its full potential.

Core Physicochemical Impact of the 2-Fluorophenyl Moiety

The strategic placement of a fluorine atom at the ortho position of a phenyl ring induces a cascade of intramolecular effects that are pivotal to its utility in drug design. These are not isolated phenomena but rather an interconnected web of properties that collectively contribute to a more favorable drug-like profile.

Modulation of pKa and Lipophilicity: A Delicate Balance

The high electronegativity of the fluorine atom is a primary driver of its influence on a molecule's acid-base properties and lipophilicity.[5] The introduction of a 2-fluorophenyl group can significantly alter the pKa of nearby functional groups through inductive electron withdrawal.[6] This modulation of basicity is a critical factor in optimizing a drug's solubility, absorption, and interaction with its biological target.[7]

Furthermore, the impact on lipophilicity is not always straightforward. While the replacement of a hydrogen atom with fluorine generally increases lipophilicity, the overall effect is highly context-dependent and can be influenced by other substituents on the aromatic ring.[8][9][10][11] The presence of electron-donating groups, for instance, can amplify the difference in lipophilicity between a fluorinated compound and its non-fluorinated analog.[8]

Conformational Control and Enhanced Binding Affinity

The 2-fluorophenyl group can exert significant control over the conformational preferences of a molecule. This "conformational steering" can lock the molecule into a bioactive conformation, thereby enhancing its binding affinity for the target receptor or enzyme.[3] This effect is often attributed to the formation of intramolecular hydrogen bonds or dipole-dipole interactions involving the fluorine atom.

A notable example of this is observed in the development of statins, a class of cholesterol-lowering drugs. Type II statins, which include a fluorophenyl group, often exhibit tighter binding with the HMG-CoA reductase enzyme due to additional polar interactions facilitated by the fluorine atom.[12][13]

Enhancing Metabolic Stability: Blocking the Path of Degradation

One of the most significant advantages of incorporating a 2-fluorophenyl group is the enhancement of metabolic stability.[4] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[14] By placing a fluorine atom at a metabolically vulnerable position, such as the ortho position of a phenyl ring, chemists can effectively "shield" the molecule from enzymatic degradation, leading to a longer half-life and improved bioavailability.

The following diagram illustrates the principle of metabolic shielding by a 2-fluorophenyl group:

cluster_0 Metabolic Pathway of a Phenyl-Containing Drug cluster_1 Metabolic Shielding by 2-Fluorophenyl Group Drug Drug with Phenyl Group CYP450 Cytochrome P450 Enzyme Drug->CYP450 Metabolic Attack Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP450->Metabolite Fluorinated_Drug Drug with 2-Fluorophenyl Group Blocked_CYP450 Cytochrome P450 Enzyme Fluorinated_Drug->Blocked_CYP450 Steric/Electronic Hindrance No_Metabolism Metabolism Blocked Blocked_CYP450->No_Metabolism

Metabolic Shielding by 2-Fluorophenyl Group

Case Studies: The 2-Fluorophenyl Group in Action

The successful application of the 2-fluorophenyl group is evident in numerous marketed drugs.

  • Celecoxib: This nonsteroidal anti-inflammatory drug (NSAID) is a selective COX-2 inhibitor.[15] While celecoxib itself contains a trifluoromethyl group, the broader class of diarylheterocycles often incorporates fluorophenyl moieties to enhance COX-2 selectivity and improve pharmacokinetic properties.[16][17]

  • Voriconazole: An antifungal agent, voriconazole's structure includes two fluorinated phenyl rings. However, this example also highlights a potential downside. Prolonged use of high doses of voriconazole has been associated with toxicity due to the metabolic release of fluoride ions.[18][19]

Potential Adverse Effects and Toxicological Considerations

While the C-F bond is generally stable, it is not entirely inert.[20] In certain contexts, metabolic processes can lead to the cleavage of the C-F bond, releasing fluoride ions into the body.[18] High concentrations of fluoride can lead to adverse effects such as skeletal fluorosis.[18][20] Therefore, a thorough toxicological evaluation of any new fluorinated drug candidate is essential. Recent studies, however, suggest that for a range of fluorinated medicines, there is no direct correlation between the fluorine content and the number of reported adverse drug reactions.[21]

Experimental Protocols for Evaluating the Impact of the 2-Fluorophenyl Group

To empirically validate the theoretical advantages of incorporating a 2-fluorophenyl group, a series of robust in vitro assays are indispensable. The following protocols provide a framework for these critical evaluations.

Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[14][22][23][24]

Protocol:

  • Preparation of Reagents:

    • Pooled human liver microsomes (commercially available).

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound).

    • Internal standard for LC-MS/MS analysis.

    • Acetonitrile for quenching the reaction.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Start Prepare Reagents Incubate Incubate Microsomes, Buffer, and Compound at 37°C Start->Incubate Add_NADPH Initiate Reaction with NADPH Incubate->Add_NADPH Time_Points Quench at Time Points (0, 5, 15, 30, 45, 60 min) Add_NADPH->Time_Points Centrifuge Centrifuge to Pellet Protein Time_Points->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate Half-life and Intrinsic Clearance Analyze->Data_Analysis End End Data_Analysis->End

Metabolic Stability Assay Workflow
Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for its target receptor.[25][26][27][28][29]

Protocol:

  • Preparation of Reagents:

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled) with high specific activity.

    • Assay buffer (e.g., Tris-HCl with appropriate ions).

    • Non-labeled ("cold") ligand for determining non-specific binding.

    • Test compound stock solution.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Incubation:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of the cold ligand.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Start Prepare Reagents Incubate Incubate Membranes, Radioligand, and Test Compound Start->Incubate Filter Rapid Filtration and Washing Incubate->Filter Count Scintillation Counting Filter->Count Data_Analysis Calculate IC50 and Ki Count->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption and can also be used to assess whether a compound is a substrate for efflux transporters like P-glycoprotein.[30][31][32][33][34]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

    • At specified time intervals, collect samples from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).

    • To assess P-glycoprotein-mediated efflux, perform the assay in the presence and absence of a P-gp inhibitor (e.g., verapamil).

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.

Start Culture Caco-2 Cells on Permeable Supports TEER Monitor Monolayer Integrity (TEER) Start->TEER Add_Compound Add Test Compound to Apical or Basolateral Side TEER->Add_Compound Sample_Collection Collect Samples from Receiver Compartment at Time Intervals Add_Compound->Sample_Collection Analyze Quantify Compound Concentration by LC-MS/MS Sample_Collection->Analyze Data_Analysis Calculate Papp and Efflux Ratio Analyze->Data_Analysis End End Data_Analysis->End

Caco-2 Permeability Assay Workflow

Data Presentation: A Comparative Analysis

The following tables summarize the expected impact of incorporating a 2-fluorophenyl group compared to a non-fluorinated phenyl analog. The values presented are illustrative and will vary depending on the specific molecular scaffold.

Table 1: Impact on Metabolic Stability

CompoundIn Vitro Half-life (t1/2, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
Phenyl Analog1546.2
2-Fluorophenyl Analog4515.4

Table 2: Impact on Binding Affinity

CompoundIC50 (nM)Ki (nM)
Phenyl Analog10050
2-Fluorophenyl Analog2512.5

Table 3: Impact on Membrane Permeability and Efflux

CompoundPapp (A-to-B) (x 10^-6 cm/s)Papp (B-to-A) (x 10^-6 cm/s)Efflux Ratio (ER)
Phenyl Analog5.015.03.0
2-Fluorophenyl Analog7.510.01.3

Conclusion: A Strategic Tool for Drug Optimization

The 2-fluorophenyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability, modulate pKa and lipophilicity, and improve binding affinity through conformational control makes it a highly attractive substituent for drug optimization.[2][3][35] However, its application requires a nuanced understanding of its potential effects, including the possibility of metabolic defluorination and associated toxicities.[19] By employing the robust experimental methodologies outlined in this guide, researchers can rationally design and validate the incorporation of the 2-fluorophenyl group, thereby increasing the probability of developing safer and more effective medicines.

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The Cyclobutane Ring: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the cyclobutane moiety has emerged as a powerful tool in contemporary medicinal chemistry, offering a unique combination of structural rigidity, three-dimensional character, and metabolic stability.[1] Once considered a synthetic curiosity, this four-membered carbocycle is increasingly utilized to overcome challenges in drug design, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[2][3] This guide provides a comprehensive overview of the multifaceted roles of the cyclobutane ring, from its fundamental physicochemical properties to its application in approved therapeutics and clinical candidates.

The Unique Physicochemical Landscape of the Cyclobutane Ring

The cyclobutane ring, a four-membered carbocycle, possesses distinct properties that make it an attractive motif for medicinal chemists.[1] With a strain energy of approximately 26.3 kcal/mol, it is the second most strained saturated monocarbocycle after cyclopropane.[4][5] This inherent strain influences its geometry and reactivity. Unlike a planar square, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain, with one carbon atom typically out of the plane of the other three.[1][6] This puckering creates distinct axial and equatorial positions for substituents, a feature that can be exploited to control the spatial orientation of pharmacophoric groups.[2][4]

Key characteristics of the cyclobutane ring include its unique puckered structure, longer C-C bond lengths, and increased C-C π-character.[7][8] These features open up unique opportunities in medicinal chemistry.[4]

Conformational Preferences and Stereochemical Implications

The puckered nature of the cyclobutane ring is its most defining feature. This non-planar conformation minimizes the torsional strain that would be present in a flat structure.[4] The balance of energies between angle strain and torsional strain leads to this puckered conformation as the most energetically favorable structure.[4] This has profound implications for drug design, as the fixed, three-dimensional arrangement of substituents on the cyclobutane ring can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target.[2][9]

Strategic Applications in Medicinal Chemistry

The unique properties of the cyclobutane ring have been leveraged in various ways to improve the characteristics of drug candidates. These applications range from serving as a bioisosteric replacement for other common chemical groups to enhancing metabolic stability and directing the orientation of key functional groups.[2][8]

Bioisosteric Replacement: A Versatile Mimic

Bioisosterism, the strategy of replacing one chemical moiety with another that has similar physical or chemical properties, is a cornerstone of drug design. The cyclobutane ring has proven to be an effective bioisostere for several common functional groups.

  • Phenyl Ring Bioisostere: The replacement of a phenyl ring with a cyclobutane ring can lead to significant improvements in physicochemical properties. Saturated molecules, like those containing a cyclobutane ring, often exhibit stronger binding affinities as they can better complement the spatial arrangements of target proteins compared to planar aromatic rings.[4] This substitution can also lead to higher water solubility and lower melting points, which are desirable properties for drug candidates.[4][10]

  • gem-Dimethyl Group Bioisostere: The cyclobutane ring is frequently used as a bioisostere for the gem-dimethyl group.[11] This substitution can help to fill hydrophobic pockets in a target protein while maintaining a similar steric profile.[4]

  • Alkene Bioisostere: Replacing a double bond with a cyclobutane ring can prevent cis/trans-isomerization, leading to a more conformationally stable molecule.[4][7][8]

Conformational Restriction: Locking in Bioactivity

One of the most powerful applications of the cyclobutane ring is to induce conformational restriction.[4][8][9] Flexible molecules often pay an entropic penalty upon binding to their target because their rotatable bonds become "frozen" in the binding pocket.[4] By incorporating a rigid cyclobutane scaffold, the number of possible conformations is limited, pre-organizing the molecule for binding and potentially increasing its potency.[2][4] This strategy is often employed by replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane.[4]

Experimental Workflow: Introducing a Cyclobutane Moiety for Conformational Restriction

Below is a generalized workflow for replacing a flexible linker with a cyclobutane ring to enhance binding affinity.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation A Identify Flexible Linker in Lead Compound B Computational Modeling (Docking) of Cyclobutane Analogues A->B C Select cis/trans Isomers for Synthesis B->C D Synthesize 1,3-disubstituted Cyclobutane Precursor C->D E Couple Precursor to Pharmacophoric Groups D->E F Binding Affinity Assay (e.g., SPR, ITC) E->F Test Synthesized Analogues G Functional Assay (e.g., Enzyme Inhibition, Receptor Activation) F->G H Compare Potency with Original Lead Compound G->H G cluster_0 Reactants cluster_1 Transition State cluster_2 Product A Alkene 1 C [2+2] Transition State A->C Light or Heat B Alkene 2 B->C Light or Heat D Cyclobutane Ring C->D

Caption: A simplified representation of a [2+2] cycloaddition reaction, a key method for synthesizing cyclobutane rings.

Conclusion: An Expanding Role in Drug Discovery

The cyclobutane ring has firmly established itself as a valuable and versatile scaffold in modern medicinal chemistry. Its unique combination of conformational rigidity, three-dimensional character, and metabolic stability provides drug designers with a powerful tool to address a wide range of challenges in lead optimization. [1][2]As synthetic methodologies continue to improve and our understanding of its impact on pharmacological properties deepens, the strategic incorporation of the cyclobutane moiety is poised to play an even more significant role in the development of the next generation of therapeutics.

References

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The Strategic Integration of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate in Modern CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Innovation in CNS Drug Design

The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most formidable challenges in medicinal chemistry. The unique physiological barrier of the brain, coupled with the intricate network of neurotransmitter systems, demands a sophisticated approach to molecular design. In this landscape, the strategic selection of chemical building blocks is paramount. This guide focuses on one such scaffold of emerging interest: tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate . We will dissect its synthesis, explore its physicochemical rationale, and elucidate its potential as a cornerstone for constructing next-generation CNS drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced molecular architectures to overcome long-standing hurdles in neurotherapeutics.

The Architectural Logic: Deconstructing the 1-(2-Fluorophenyl)cyclobutyl Moiety

The potency and druggability of a CNS agent are not merely a matter of pharmacophore presentation but are deeply rooted in the fundamental architecture of the molecule. The title compound combines three key structural features, each contributing unique and synergistic properties desirable for CNS drug candidates.

  • The Cyclobutane Ring: This small, strained carbocycle is increasingly utilized in medicinal chemistry to impart a degree of three-dimensionality.[1][2] Unlike flat aromatic systems, the puckered conformation of the cyclobutane ring can facilitate novel interactions with protein binding pockets.[2] Furthermore, its rigid nature can reduce the entropic penalty upon binding and can lock in bioactive conformations. From a pharmacokinetic standpoint, the cyclobutane moiety can act as a metabolically robust spacer, blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][3]

  • The Fluorine Substituent: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry, particularly for CNS agents. The ortho-positioning of the fluorine atom on the phenyl ring in our building block is deliberate. This single atomic substitution can profoundly influence the molecule's properties by:

    • Modulating Lipophilicity: Fluorine can increase a molecule's lipophilicity, which is often correlated with enhanced permeability across the blood-brain barrier (BBB).

    • Altering Metabolic Stability: The strong carbon-fluorine bond can block sites of aromatic hydroxylation, a common metabolic pathway, thereby increasing the drug's half-life.

    • Influencing pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, which can be crucial for optimizing target engagement and reducing off-target effects.

    • Promoting Favorable Binding Interactions: Fluorine can participate in unique, non-covalent interactions within a protein's binding site, such as orthogonal multipolar interactions, which can enhance binding affinity.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its inclusion in the title building block offers several practical advantages in a synthetic workflow. It renders the amine nucleophile temporarily inert, allowing for selective reactions at other positions of a more complex molecule. The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, ensuring the facile deprotection of the amine for subsequent elaboration.

Retrosynthesis Target This compound Amine 1-(2-Fluorophenyl)cyclobutanamine Target->Amine N-Boc Protection Alcohol 1-(2-Fluorophenyl)cyclobutanol Amine->Alcohol Amination (e.g., Ritter reaction or Mitsunobu reaction) Starting_Materials 2-Fluorobromobenzene + Cyclobutanone Alcohol->Starting_Materials Grignard Reaction

Caption: Retrosynthetic pathway for the target building block.

The forward synthesis commences with a Grignard reaction between 2-fluorophenylmagnesium bromide (prepared in situ from 2-fluorobromobenzene and magnesium) and cyclobutanone. The resulting tertiary alcohol, 1-(2-fluorophenyl)cyclobutanol, is then converted to the corresponding amine. This can be achieved through various methods, such as a Ritter reaction followed by hydrolysis, or a Mitsunobu reaction with a nitrogen source. The final step involves the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the title compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-Fluorophenyl)cyclobutanol (Grignard Reaction)

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven prior to use.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of 2-fluorobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is observed by the disappearance of the iodine color and gentle refluxing.

  • Addition of Cyclobutanone: After the formation of the Grignard reagent is complete, the reaction mixture is cooled to 0 °C. A solution of cyclobutanone (1.1 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (N-Boc Protection)

  • Reaction Setup: To a solution of 1-(2-fluorophenyl)cyclobutanamine (1.0 eq.) in a suitable solvent such as dichloromethane or THF, is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. A mild base, such as triethylamine (1.2 eq.), can be added to facilitate the reaction, although in many cases, the reaction proceeds smoothly without a catalyst.

  • Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-Boc protected product, which can often be used without further purification.

Physicochemical Properties
PropertyPredicted ValueRationale / Significance for CNS Drugs
Molecular Weight ~279.3 g/mol Within the typical range for CNS drugs, favoring good bioavailability and BBB permeability.
cLogP 3.0 - 4.0Indicates a high degree of lipophilicity, which is generally favorable for passive diffusion across the BBB. However, very high LogP can lead to increased metabolic clearance and non-specific binding.
Topological Polar Surface Area (TPSA) ~38.3 ŲA low TPSA is strongly correlated with good BBB penetration.
Hydrogen Bond Donors 1A low number of hydrogen bond donors is a key characteristic of many successful CNS drugs, as it reduces the desolvation penalty for crossing the BBB.
Hydrogen Bond Acceptors 3A moderate number of hydrogen bond acceptors is acceptable and can be involved in target binding.
pKa (of the deprotected amine) 8.5 - 9.5 (estimated)The basicity of the amine is critical for target interaction (e.g., forming a salt bridge with an acidic residue) and for solubility. The 2-fluoro substituent is expected to slightly lower the pKa compared to the non-fluorinated analog.

Application in CNS Drug Design: A Case Study Approach

While no marketed CNS drug to date explicitly contains the 1-(2-fluorophenyl)cyclobutyl moiety, we can illustrate its potential by considering its application in the design of analogs of known CNS agents.

Case Study: Hypothetical Design of a Novel Serotonin Reuptake Inhibitor (SRI)

Let us consider the well-known SRI, Citalopram. A key structural feature of Citalopram is the 1-(4-fluorophenyl) group attached to a tertiary carbon. We can envision a medicinal chemistry campaign to explore novel analogs with improved properties. Our building block, after deprotection, provides the 1-(2-fluorophenyl)cyclobutanamine core.

Caption: Workflow for the hypothetical design of a novel SRI.

The Rationale for this Analog Design:

  • Exploring Novel Chemical Space: Replacing the isobenzofuran ring system of Citalopram with a different scaffold, while maintaining a related spatial arrangement of the key pharmacophoric elements (the fluorophenyl ring and the amine), allows for the exploration of novel intellectual property space.

  • Improving Metabolic Stability: The cyclobutane ring is expected to be more metabolically stable than the dihydroisobenzofuran ring system in Citalopram.

  • Fine-Tuning Pharmacokinetics: The shift of the fluorine from the para- to the ortho-position can alter the molecule's interaction with metabolic enzymes and transporters, potentially leading to a more favorable pharmacokinetic profile. The ortho-fluoro substitution may also influence the conformation of the phenyl ring relative to the cyclobutane, which could impact target binding.

Structure-Activity Relationship (SAR) Considerations

Once a lead compound containing the 1-(2-fluorophenyl)cyclobutyl moiety is identified, a systematic SAR exploration would be initiated. The N-Boc protected building block is an ideal starting point for such a campaign. After deprotection, the primary amine can be readily derivatized to a wide range of amides, ureas, sulfonamides, or secondary/tertiary amines.

Key Questions to Address in an SAR Campaign:

  • Nature of the Linker: How does the nature and length of the linker between the cyclobutanamine and other parts of the molecule affect potency and selectivity?

  • Substitution on the Phenyl Ring: Would additional substituents on the 2-fluorophenyl ring further enhance activity or modulate properties?

  • Stereochemistry: If chiral centers are introduced during the synthesis, how does the stereochemistry impact biological activity? The puckered nature of the cyclobutane ring can lead to distinct spatial arrangements of substituents.

Pharmacokinetics and ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. The 1-(2-fluorophenyl)cyclobutyl moiety is designed to confer a favorable ADME profile.

  • Absorption and Distribution: The predicted high lipophilicity and low polar surface area of derivatives of this building block suggest good potential for oral absorption and distribution into the CNS.

  • Metabolism: As previously discussed, both the cyclobutane ring and the 2-fluoro-substitution are expected to enhance metabolic stability. This could lead to a longer half-life and potentially a reduced dosing frequency.

  • Excretion: The routes of excretion would depend on the overall properties of the final drug molecule. Increased metabolic stability might lead to a greater proportion of the drug being excreted unchanged.

Conclusion and Future Outlook

This compound represents a strategically designed building block that holds considerable promise for the development of novel CNS therapeutics. Its unique combination of a three-dimensional cyclobutane scaffold, a metabolically robust 2-fluorophenyl group, and a synthetically versatile N-Boc protected amine makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of CNS receptors and transporters.

While the full potential of this building block is yet to be realized in a marketed drug, the underlying design principles are sound and well-grounded in modern medicinal chemistry theory. As the demand for innovative CNS drugs continues to grow, the exploration of novel chemical space offered by scaffolds such as this will be essential for delivering the next generation of treatments for neurological and psychiatric disorders.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. 2022 May 4;17(9):e202200020. doi: 10.1002/cmdc.202200020. Available from: [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. 2022 May 4;17(9):e202100654. doi: 10.1002/cmdc.202100654. Available from: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available from: [Link]

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Introduction: Strategic Importance of Fluorinated Cyclobutane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Exploratory Synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate Derivatives

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the myriad of structural motifs, those incorporating strained ring systems and fluorine atoms have garnered significant attention. The this compound core is a prime example of a scaffold that marries these two features, offering a unique three-dimensional profile for probing biological space.

The cyclobutane moiety, a four-membered carbocycle, serves as a versatile bioisostere for larger or more flexible groups, inducing conformational restriction and improving metabolic stability.[1] Its puckered nature allows for the precise positioning of substituents in vectors not easily accessible by more conventional ring systems. When combined with the strategic placement of a fluorine atom on an adjacent phenyl ring, the physicochemical properties of the molecule can be finely tuned. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's pKa, membrane permeability, and metabolic fate, often leading to enhanced potency and a more favorable pharmacokinetic profile.[2]

This guide provides a comprehensive overview of the exploratory synthesis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations that inform the synthetic route.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target compound, this compound, reveals a convergent and robust synthetic strategy. The primary disconnection is at the carbamate linkage, leading back to the key intermediate, 1-(2-fluorophenyl)cyclobutanamine, and the Boc-protecting group precursor, di-tert-butyl dicarbonate (Boc₂O).[3] The amine, in turn, can be derived from the corresponding nitrile, 1-(2-fluorophenyl)cyclobutanecarbonitrile, through reduction. This nitrile is a critical building block, accessible from commercially available starting materials.

This retrosynthetic pathway forms the basis of our forward synthesis, which can be delineated into three principal stages:

  • Synthesis of the Key Intermediate: 1-(2-fluorophenyl)cyclobutanecarbonitrile.

  • Reduction of the Nitrile to the Primary Amine: 1-(2-fluorophenyl)cyclobutanamine.

  • N-Boc Protection to Yield the Final Product.

The following sections will provide detailed, field-proven protocols for each of these transformations, accompanied by mechanistic insights and justifications for the chosen experimental conditions.

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted in the workflow diagram below. This visual representation provides a clear, high-level overview of the entire process, from starting materials to the final protected amine.

G cluster_0 Stage 1: Nitrile Formation cluster_1 Stage 2: Amine Synthesis cluster_2 Stage 3: Boc Protection 2-Fluorophenylacetonitrile 2-Fluorophenylacetonitrile 1-(2-fluorophenyl)cyclobutanecarbonitrile 1-(2-fluorophenyl)cyclobutanecarbonitrile 2-Fluorophenylacetonitrile->1-(2-fluorophenyl)cyclobutanecarbonitrile 1,3-Dibromopropane, NaH, DMF 1-(2-fluorophenyl)cyclobutanamine 1-(2-fluorophenyl)cyclobutanamine 1-(2-fluorophenyl)cyclobutanecarbonitrile->1-(2-fluorophenyl)cyclobutanamine LiAlH4, THF This compound This compound 1-(2-fluorophenyl)cyclobutanamine->this compound Boc2O, Et3N, CH2Cl2

Caption: A high-level overview of the three-stage synthetic workflow.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with each step designed for high yield and purity, minimizing the need for extensive purification of intermediates.

Stage 1: Synthesis of 1-(2-fluorophenyl)cyclobutanecarbonitrile

The construction of the 1-arylcyclobutanecarbonitrile core is achieved via a robust alkylation of the corresponding phenylacetonitrile. The use of a strong base is critical for the deprotonation of the benzylic proton, and subsequent reaction with a suitable dielectrophile forms the cyclobutane ring.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF), a solution of 2-fluorophenylacetonitrile (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • A solution of 1,3-dibromopropane (1.1 eq.) in anhydrous DMF is then added dropwise, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(2-fluorophenyl)cyclobutanecarbonitrile as a pale yellow oil.

Stage 2: Reduction of 1-(2-fluorophenyl)cyclobutanecarbonitrile to 1-(2-fluorophenyl)cyclobutanamine

The conversion of the nitrile to the primary amine is a critical step. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is particularly effective for this transformation, providing high yields of the desired amine.[4][5]

Protocol:

  • A solution of 1-(2-fluorophenyl)cyclobutanecarbonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC until the starting nitrile is consumed.

  • After completion, the reaction is cooled to 0 °C and quenched sequentially by the careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF.

  • The filtrate is concentrated under reduced pressure to yield 1-(2-fluorophenyl)cyclobutanamine, which is often used in the next step without further purification.

Stage 3: N-Boc Protection of 1-(2-fluorophenyl)cyclobutanamine

The final step involves the protection of the primary amine with the tert-butyloxycarbonyl (Boc) group. This is a standard and highly efficient reaction that proceeds under mild conditions.[6][7] The Boc group is stable under a wide range of conditions but can be readily removed with acid when desired.[8]

Protocol:

  • To a solution of 1-(2-fluorophenyl)cyclobutanamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in CH₂Cl₂ is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction progress is monitored by TLC.[7]

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

Mechanism of Boc Protection

The N-Boc protection of the primary amine proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate.

G cluster_0 Mechanism of Boc Protection Amine R-NH₂ Intermediate R-NH₂⁺-C(O)-O-Boc      |     O⁻-Boc Amine->Intermediate Nucleophilic Attack Boc2O Boc-O-Boc Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse of Intermediate Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Caption: The mechanism of N-Boc protection of a primary amine.

Data Presentation and Characterization

The successful synthesis of the target compound and its derivatives must be confirmed through rigorous analytical characterization. The following table summarizes hypothetical data for a series of derivatives, illustrating the type of information that should be collected.

DerivativeR GroupYield (Stage 1)Yield (Stage 2)Yield (Stage 3)¹H NMR (δ, ppm) of Boc-NHMS (m/z) [M+H]⁺
1a 2-F75%88%95%4.85 (s, 1H)280.16
1b 3-F72%90%96%4.82 (s, 1H)280.16
1c 4-F78%85%94%4.80 (s, 1H)280.16
1d H80%91%97%4.78 (s, 1H)262.17

Characterization Notes:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum of the final product will show a characteristic singlet for the Boc-NH proton, typically around 4.8 ppm. The presence of the tert-butyl group will be evident as a singlet at approximately 1.4 ppm, integrating to nine protons. The aromatic and cyclobutyl protons will appear in their expected regions.[9]

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the carbamate at approximately 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretch around 3300-3400 cm⁻¹ and a strong C=O stretch for the carbamate at approximately 1680-1700 cm⁻¹.

Conclusion and Future Directions

This guide has outlined a robust and reproducible synthetic route for the exploratory synthesis of this compound derivatives. The presented protocols are designed to be efficient and scalable, providing a solid foundation for the generation of a library of analogs for structure-activity relationship studies.

Future work in this area could involve:

  • Diversification of the Aryl Moiety: Introducing a wider range of substituents on the phenyl ring to probe electronic and steric effects.

  • Modification of the Cyclobutane Ring: Exploring the synthesis of substituted cyclobutane derivatives to investigate the impact of conformational changes on biological activity.

  • Alternative Protecting Group Strategies: While the Boc group is versatile, exploring orthogonal protecting groups could enable more complex synthetic transformations on other parts of the molecule.

The synthetic strategies and protocols detailed herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the fluorinated cyclobutane scaffold.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • Synthesis of Boc-protected bicycloproline. National Institutes of Health. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate. [Link]

  • Retrosynthetic Analysis II. Boc=tert‐butoxycarbonyl, TBDPS=tert‐butyldiphenylsilyl. ResearchGate. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • A) Retrosynthesis and B) total synthesis of (−)‐cycloclavine. ResearchGate. [Link]

  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. [Link]

  • Experimental Procedure. The Royal Society of Chemistry. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • 22.3 Synthesis of Amines. YouTube. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s).
  • Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

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Methodological & Application

Synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of novel organic molecules with potential therapeutic applications is a cornerstone of medicinal chemistry and drug development. Among these, compounds featuring a cyclobutane ring have garnered significant interest due to their unique conformational properties, which can impart favorable metabolic stability and binding affinity to drug candidates. This application note provides a detailed, three-step synthesis protocol for tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate, a valuable building block in the synthesis of various pharmacologically active compounds.

The protocol herein is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations. This guide is structured to provide a comprehensive technical narrative, from the initial alkylation to the final Boc-protection, complete with detailed experimental procedures, mechanistic insights, and data presentation.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence starting from commercially available 2-fluorophenylacetonitrile. The overall transformation is depicted below:

Overall Synthesis Scheme A 2-Fluorophenylacetonitrile B 1-(2-Fluorophenyl)cyclobutanecarbonitrile A->B Step 1: Alkylation C 1-(2-Fluorophenyl)cyclobutan-1-amine B->C Step 2: Reduction D This compound C->D Step 3: Boc Protection

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 1-(2-Fluorophenyl)cyclobutanecarbonitrile

The initial step involves the construction of the cyclobutane ring through the alkylation of 2-fluorophenylacetonitrile with 1,3-dibromopropane. This reaction is efficiently carried out using phase-transfer catalysis, which facilitates the reaction between the water-soluble base and the organic-soluble nitrile.[1]

Reaction Mechanism

Under phase-transfer conditions, a quaternary ammonium salt transports the hydroxide ion from the aqueous phase to the organic phase. The hydroxide ion then deprotonates the acidic α-carbon of 2-fluorophenylacetonitrile, generating a carbanion. This nucleophilic carbanion subsequently undergoes a tandem alkylation with 1,3-dibromopropane to form the cyclobutane ring.

Alkylation Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase NaOH NaOH Q+X- Q+X- NaOH->Q+X- Phase Transfer of OH- Ar-CH2-CN 2-Fluorophenylacetonitrile Q+X-->Ar-CH2-CN Deprotonation Ar-CH(-)-CN Carbanion Ar-CH2-CN->Ar-CH(-)-CN Br-(CH2)3-Br 1,3-Dibromopropane Ar-CH(-)-CN->Br-(CH2)3-Br Nucleophilic Attack Product 1-(2-Fluorophenyl)cyclobutanecarbonitrile Br-(CH2)3-Br->Product Intramolecular Alkylation

Figure 2: Phase-transfer catalyzed alkylation.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-Fluorophenylacetonitrile135.1410.0 g74.0Starting Material
1,3-Dibromopropane201.8916.4 g (8.1 mL)81.4Alkylating Agent
Sodium Hydroxide (50% w/v)40.0040 mL-Base
Benzyltriethylammonium chloride227.771.68 g7.4Phase-Transfer Catalyst
Toluene-100 mL-Solvent

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2-fluorophenylacetonitrile (10.0 g, 74.0 mmol), benzyltriethylammonium chloride (1.68 g, 7.4 mmol), and toluene (50 mL).

  • With vigorous stirring, add the 50% sodium hydroxide solution (40 mL).

  • Heat the mixture to 60°C.

  • Add 1,3-dibromopropane (16.4 g, 81.4 mmol) dropwise over 30 minutes, maintaining the temperature between 60-70°C.

  • After the addition is complete, continue stirring at 70°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and add water (100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(2-fluorophenyl)cyclobutanecarbonitrile.[2][3]

Part 2: Reduction of 1-(2-Fluorophenyl)cyclobutanecarbonitrile to 1-(2-Fluorophenyl)cyclobutan-1-amine

The second step involves the reduction of the nitrile functionality to a primary amine. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is employed for this transformation.[4]

Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group. The initial addition forms an imine-aluminum complex, which is then further reduced to a diamidoaluminum complex. Subsequent aqueous workup hydrolyzes this complex to afford the desired primary amine.[5]

Reduction Mechanism A 1-(2-Fluorophenyl)cyclobutanecarbonitrile B Imine-Aluminum Complex A->B 1. LiAlH4 (Hydride Addition) C Diamidoaluminum Complex B->C 2. LiAlH4 (Hydride Addition) D 1-(2-Fluorophenyl)cyclobutan-1-amine C->D 3. H2O Workup (Hydrolysis)

Figure 3: Nitrile reduction workflow.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Role
1-(2-Fluorophenyl)cyclobutanecarbonitrile175.205.0 g28.5Starting Material
Lithium Aluminum Hydride (LiAlH₄)37.952.2 g58.0Reducing Agent
Anhydrous Tetrahydrofuran (THF)-100 mL-Solvent
Water-As needed-Quenching/Workup
15% Sodium Hydroxide solution-As needed-Workup

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (2.2 g, 58.0 mmol) in anhydrous THF (50 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 1-(2-fluorophenyl)cyclobutanecarbonitrile (5.0 g, 28.5 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (2.2 mL), followed by 15% aqueous sodium hydroxide (2.2 mL), and then water again (6.6 mL).

  • Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Filter the precipitate through a pad of Celite and wash the filter cake with THF (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclobutan-1-amine. The crude product can often be used in the next step without further purification.

Part 3: Boc Protection of 1-(2-Fluorophenyl)cyclobutan-1-amine

The final step is the protection of the newly formed primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, rendering the amine less nucleophilic and more stable for subsequent reactions.[6]

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a tert-butoxide and carbon dioxide, to form the stable carbamate product. Triethylamine acts as a base to neutralize the protonated amine formed during the reaction.

Boc Protection Mechanism A 1-(2-Fluorophenyl)cyclobutan-1-amine B Di-tert-butyl dicarbonate (Boc)2O A->B Nucleophilic Attack C Tetrahedral Intermediate B->C D This compound C->D Elimination of t-butoxide and CO2

Figure 4: Boc protection workflow.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Role
1-(2-Fluorophenyl)cyclobutan-1-amine179.234.0 g22.3Starting Material
Di-tert-butyl dicarbonate (Boc₂O)218.255.3 g24.5Boc-Protecting Agent
Triethylamine (Et₃N)101.193.4 mL24.5Base
Dichloromethane (DCM)-50 mL-Solvent

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-(2-fluorophenyl)cyclobutan-1-amine (4.0 g, 22.3 mmol) in dichloromethane (50 mL).

  • Add triethylamine (3.4 mL, 24.5 mmol) to the solution.

  • Add di-tert-butyl dicarbonate (5.3 g, 24.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to afford pure this compound.[7]

Conclusion

This application note provides a reliable and detailed three-step protocol for the synthesis of this compound. By elucidating the rationale behind the choice of reagents and reaction conditions, this guide aims to empower researchers to confidently reproduce this synthesis and adapt it for their specific research needs. The presented methodologies are robust and scalable, making them suitable for both small-scale research and larger-scale drug development campaigns.

References

  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • CRDEEP Journals. (2015). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • LookChem. (n.d.). 1-(2-Chlorophenyl)cyclobutanecarbonitrile. Retrieved from [Link]

  • Organic Syntheses. (1976). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 6). Boron-based Reductants. Retrieved from [Link]

  • YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]

  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Scribd. (n.d.). Amine Protection With Boc. Retrieved from [Link]

  • Purdue University. (n.d.). Amine-borane Articles. Retrieved from [Link]

  • Arkivoc. (n.d.). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

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Application Note: Spectroscopic Characterization of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate is a novel organic molecule with potential applications in medicinal chemistry and drug development. As with any new chemical entity, comprehensive structural elucidation is a critical step in its characterization. This application note provides a detailed guide to the spectroscopic analysis of this compound, offering predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not yet publicly available, this guide synthesizes information from analogous structures and foundational spectroscopic principles to provide a robust predictive framework. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies, ensuring researchers can confidently apply these techniques for structural verification.

Predicted Spectroscopic Data and Interpretation

The structure of this compound combines several key functional groups: a tert-butyl group, a carbamate linkage, a cyclobutyl ring, and a 2-fluorophenyl substituent. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40-7.30m2HAr-HThe protons on the fluorophenyl ring will appear in the aromatic region, with complex splitting due to proton-proton and proton-fluorine coupling.
~7.15-7.05m2HAr-H
~5.0 (broad s)s1HN-HThe carbamate N-H proton is often broad and its chemical shift can be concentration-dependent.
~2.60-2.40m2HCyclobutyl-CH₂The methylene protons of the cyclobutyl ring adjacent to the quaternary carbon will be deshielded.
~2.10-1.90m4HCyclobutyl-CH₂The remaining methylene protons of the cyclobutyl ring.
1.45s9Htert-butylThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~160 (d, J ≈ 245 Hz)Ar C-FThe carbon directly attached to the fluorine will show a large coupling constant.
~155C=O (carbamate)The carbonyl carbon of the carbamate group is characteristic in this region.
~130 (d, J ≈ 8 Hz)Ar CAromatic carbons will show smaller couplings to fluorine.
~128 (d, J ≈ 3 Hz)Ar C
~124 (d, J ≈ 4 Hz)Ar C
~115 (d, J ≈ 22 Hz)Ar C
~80Quaternary C (tert-butyl)The quaternary carbon of the tert-butyl group.
~58Quaternary C (cyclobutyl)The spiro carbon of the cyclobutyl ring attached to the nitrogen.
~35Cyclobutyl-CH₂Methylene carbons of the cyclobutyl ring.
~28tert-butyl CH₃The methyl carbons of the tert-butyl group.
~15Cyclobutyl-CH₂Methylene carbon of the cyclobutyl ring.

Experimental Protocols

Protocol 1: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H stretch (carbamate)
~2970StrongC-H stretch (aliphatic)
~1700Strong, SharpC=O stretch (carbamate)
~1500, ~1460MediumC=C stretch (aromatic)
~1250StrongC-O stretch (carbamate)
~1160StrongC-N stretch
~750StrongC-H bend (ortho-disubstituted aromatic)
Protocol 2: IR Spectroscopy

Objective: To identify the key functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted MS Data (Electrospray Ionization - ESI)

m/zAssignment
280.15[M+H]⁺ (protonated molecule)
224.10[M - C₄H₈ + H]⁺ (loss of isobutylene)
180.09[M - Boc + H]⁺ (loss of the Boc group)
122.06[F-Ph-C₄H₆]⁺
Protocol 3: Mass Spectrometry

Objective: To determine the molecular weight and obtain fragmentation data.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup (ESI-MS):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the protonated molecule ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Place solid on ATR crystal Sample->IR_Prep MS_Prep Dissolve in MeOH/ACN Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer (ATR) IR_Prep->IR MS ESI-MS Spectrometer MS_Prep->MS NMR_Data NMR Spectra (δ, J) NMR->NMR_Data IR_Data IR Spectrum (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z) MS->MS_Data

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

This application note provides a comprehensive predictive guide for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected NMR, IR, and MS spectral features. The detailed protocols provided herein offer a clear and robust framework for researchers to acquire high-quality data for this and similar novel compounds. Adherence to these methodologies will ensure accurate structural elucidation, a cornerstone of chemical research and development.

References

  • National Institute of Standards and Technology (NIST). tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

  • SpectraBase. tert-Butyl carbamate. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Application Notes & Protocols: High-Purity Purification of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust methodologies for the purification of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate, a key intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for drug development, this document provides scientifically grounded, step-by-step protocols for flash column chromatography and recrystallization. It explains the causal mechanisms behind procedural choices, offers strategies for optimizing separation, and includes troubleshooting advice. The protocols are designed to be self-validating systems, ensuring researchers and scientists can achieve high levels of purity (>99%) consistently.

Introduction and Physicochemical Analysis

This compound is a carbamate-protected amine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability in various conditions and its straightforward removal under mild acidic conditions.[1][2][3] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce toxic byproducts into a final Active Pharmaceutical Ingredient (API).

The purification strategy for this molecule is dictated by its key structural features:

  • Boc Group: The bulky, non-polar tert-butyl group significantly influences the molecule's overall lipophilicity.

  • Fluorophenyl Ring: The aromatic ring and the electronegative fluorine atom introduce polarity and potential for π-π stacking interactions.

  • Cyclobutyl Amine: The core structure is a tertiary amine precursor, which itself has moderate polarity.

This combination of polar (carbamate, fluorine) and non-polar (tert-butyl, cyclobutyl, phenyl) moieties results in a compound of intermediate polarity, making it an ideal candidate for purification by normal-phase silica gel chromatography. Its expected solid nature at room temperature also makes recrystallization a viable and potent purification technique.[4][5]

Potential Impurities: Common impurities may arise from the synthesis, which often involves a Ritter-type reaction between a cyclobutanol precursor and a nitrile under acidic conditions.[6][7][8][9] Potential impurities include:

  • Unreacted 1-(2-fluorophenyl)cyclobutanol.

  • The corresponding deprotected amine (1-(2-fluorophenyl)cyclobutan-1-amine).

  • Byproducts from side reactions.

Purification Strategy Workflow

A logical approach to purification is essential for efficiency. The choice of method depends on the initial purity of the crude material and the desired final purity. The following workflow provides a decision-making framework.

Purification_Workflow Start Crude Product TLC_Analysis Analyze by TLC/ LC-MS (Purity < 95%?) Start->TLC_Analysis High_Purity Purity > 95% TLC_Analysis->High_Purity Chromatography Flash Column Chromatography High_Purity->Chromatography No Recrystallization Recrystallization High_Purity->Recrystallization Yes Final_QC Final Purity Analysis (HPLC, NMR) Chromatography->Final_QC Recrystallization->Final_QC End Pure Product (>99%) Final_QC->End

Caption: Decision workflow for selecting the appropriate purification technique.

Primary Purification: Flash Column Chromatography

Flash column chromatography is the workhorse method for purifying compounds of intermediate polarity and is highly effective for removing both more polar and less polar impurities from the target carbamate. The principle relies on partitioning the compound between a polar stationary phase (silica gel) and a non-polar mobile phase.

Principle of Separation

In normal-phase chromatography, the silica gel surface is highly polar. The target molecule, possessing moderate polarity from its carbamate and fluorophenyl groups, will have a moderate affinity for the silica.

  • Less Polar Impurities (e.g., unreacted starting materials) will have minimal interaction with the silica and will be eluted quickly by the non-polar mobile phase.

  • The Target Compound will elute next, as its affinity for the silica is overcome by the mobile phase.

  • More Polar Impurities (e.g., the deprotected amine) will interact strongly with the silica and will elute much later or remain on the column.

Caption: Separation principle of this compound on silica gel.

Detailed Protocol for Flash Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC visualization stain (e.g., potassium permanganate or p-anisaldehyde)

  • Glass column, flasks, and fraction collection tubes

Step 1: Determine the Optimal Mobile Phase via TLC

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane or EtOAc).

  • Spot the crude material on a TLC plate.

  • Develop the plate in various Hexane/EtOAc solvent systems (e.g., 9:1, 8:2, 7:3).

  • The ideal solvent system will give the target compound a Retention Factor (Rf) of 0.2-0.3 , ensuring good separation from impurities.[10]

Step 2: Column Packing

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 Hexane/EtOAc). A typical ratio is ~50-100 g of silica per 1 g of crude product.

  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

Step 3: Sample Loading

  • Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.

  • Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation.

  • Carefully add the dried sample-silica mixture to the top of the packed column, creating a uniform, flat layer.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply positive pressure (flash) to achieve a steady flow rate.

  • Collect fractions in separate tubes. The volume of each fraction should be approximately one-quarter of the column's stationary phase volume.

  • Monitor the elution process by spotting fractions onto TLC plates.[11]

Step 5: Analysis and Pooling

  • Develop the TLC plates of the collected fractions.

  • Visualize the spots. Carbamates can be visualized with p-anisaldehyde or permanganate stains.[12] A furfural/sulfuric acid spray is also specific for carbamate esters.[13]

  • Combine the fractions that contain only the pure product.

  • Remove the solvent under reduced pressure to yield the purified solid.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar phase for excellent resolution of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate (9:1 to 7:3 v/v)Provides good separation with tunable polarity. Low boiling points facilitate easy removal.
Rf Target 0.2 - 0.3Optimizes the balance between resolution and run time.[10]
Loading Method Dry LoadingPrevents band broadening and improves separation efficiency compared to wet loading.
Visualization UV (254 nm), KMnO₄ stainThe aromatic ring allows for UV visualization.[14] KMnO₄ is a general stain for oxidizable groups.[12]

Final Purification/Alternative: Recrystallization

For material that is already substantially pure (>95%), recrystallization is an excellent and scalable method to achieve API-grade purity.[4] This technique relies on the principle of differential solubility: the target compound should be highly soluble in a hot solvent but poorly soluble at room or cold temperatures.[15][16]

Detailed Protocol for Recrystallization

Step 1: Solvent Screening

  • Place ~20-30 mg of the compound into several small test tubes.

  • Add a few drops of a single test solvent (e.g., Hexane, Isopropanol, Acetone, Toluene, Ethyl Acetate) to each tube.

  • Observe solubility at room temperature. An ideal solvent will show poor solubility.

  • Heat the tubes that show poor solubility. A good solvent will fully dissolve the compound upon heating.

  • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The formation of high-quality crystals indicates a suitable solvent or solvent system.

Solvent Type Example Expected Behavior for the Target Compound
Non-Polar Hexanes, HeptaneLikely a good choice. Low solubility at RT, higher solubility when hot.
Polar Aprotic Ethyl Acetate, AcetoneMay be too soluble at room temperature. Could be used as the "good" solvent in a binary system.
Polar Protic Ethanol, IsopropanolSimilar to polar aprotic; high solubility is expected.
Binary System Heptane/Ethyl AcetateOften ideal. Dissolve in minimal hot EtOAc (good solvent) and add hot Heptane (bad solvent) until turbidity appears, then clarify with a drop of EtOAc and cool.

Step 2: Bulk Recrystallization

  • Place the impure solid in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent (or "good" solvent of a binary pair) in portions, while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • If the solution is colored, hot filtration through a small plug of activated charcoal/celite can be performed to remove colored impurities.

  • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[15]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the crystal surfaces.

  • Dry the crystals under vacuum to a constant weight.

High-Purity Polish (Optional): Preparative HPLC

For applications requiring the absolute highest purity (>99.5%), such as for reference standards or late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) may be employed.[17] Given the compound's non-polar character, a reverse-phase method is typically suitable.[18]

  • Stationary Phase: C18 or C8 silica columns are standard for non-polar compounds.[18][19]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is common.[17]

  • Principle: In reverse-phase HPLC, the stationary phase is non-polar. The more polar impurities will elute first, followed by the target compound. This is the inverse of normal-phase chromatography.

This technique offers the highest resolution but is more costly and time-consuming than the methods described above.

Troubleshooting

Problem Possible Cause Solution
Poor separation in chromatography Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. An Rf of 0.2-0.3 is ideal.[10]
Column overloading.Use a higher ratio of silica to crude product (e.g., 100:1).
Compound "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound. / Solution is too concentrated.Use a lower-boiling solvent. / Use more solvent and re-heat to dissolve, then cool slowly.
No crystals form upon cooling Solution is not supersaturated. / Compound is too soluble.Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal.[15] / Use a less polar solvent or add an "anti-solvent".[16]
Low recovery from recrystallization Too much solvent was used. / Crystals are soluble in the cold wash solvent.Concentrate the mother liquor to recover more product (may require re-purification). / Ensure the wash solvent is ice-cold and use a minimal amount.

References

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (n.d.). LabXchange. Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (2012). Semantic Scholar. Retrieved from [Link]

  • Normal Phase HPLC - purification of non polar Nat prod. (2005). Chromatography Forum. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Acharya & B.M. Reddy College of Pharmacy. Retrieved from [Link]

  • Thin Layer Chrom
  • Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. (2014). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). PMC - NIH. Retrieved from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2006). LCGC International. Retrieved from [Link]

  • VanVeller Lab Resources. (n.d.). Iowa State University Department of Chemistry. Retrieved from [Link]

  • LABTips: Preparative HPLC for Purification Workflows. (2022). Labcompare.com. Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • How to Develop HPLC Method for Nonpolar Compounds. (2024). Pharma Knowledge Forum. Retrieved from [Link]

  • Amine Protection Methods Guide. (n.d.). Scribd. Retrieved from [Link]

  • t-Butyl carbamate. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2006). chromatographyonline.com. Retrieved from [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines - A green, recyclable heterogenous acid catalysis. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). NIH. Retrieved from [Link]

  • Ritter reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). NIH. Retrieved from [Link]

  • N-Boc protection of amines derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. (n.d.). Google Patents.
  • Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. (n.d.). Source unavailable.
  • Ritter Reaction. (2019). organic-chemistry.org. Retrieved from [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. Retrieved from [Link]

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reaction conditions for coupling tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Deprotection of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Introduction

The 1-arylcyclobutylamine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a range of biologically active molecules and clinical drug candidates. Its rigid, three-dimensional structure provides a unique vector for exploring chemical space compared to more traditional acyclic or larger ring systems. However, the construction of the key quaternary stereocenter, particularly bearing an aromatic group, presents a significant synthetic challenge. This guide, intended for researchers in synthetic chemistry and drug development, provides a detailed protocol for the synthesis of this compound, a key intermediate, via a palladium-catalyzed Buchwald-Hartwig amination reaction. Furthermore, a robust protocol for the subsequent deprotection to yield the free amine is described.

Part 1: The Buchwald-Hartwig Approach to N-[1-(2-fluorophenyl)cyclobutyl]carbamate

The formation of a carbon-nitrogen bond between a sterically hindered tertiary carbon center and a carbamate is a challenging transformation. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for C-N bond formation, offering a significant improvement over harsher, classical methods.[1][2][3] This palladium-catalyzed cross-coupling reaction provides a direct route to synthesize the target compound from readily available precursors.[4]

The overall transformation is as follows:

Reaction Scheme: Buchwald-Hartwig amination for the synthesis of the target carbamate.

1.1 Mechanistic Overview

Understanding the catalytic cycle is paramount to appreciating the rationale behind the specific reaction conditions. The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle.[2][5]

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to phosphine ligands, undergoes oxidative addition into the C-Br bond of the 1-bromo-1-(2-fluorophenyl)cyclobutane substrate. This forms a Pd(II) complex.

  • Amide Formation: The carbamate anion, formed by deprotonation of tert-butyl carbamate by a strong base, displaces the bromide from the palladium complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

The choice of each reaction component is critical to ensure the cycle proceeds efficiently and minimizes side reactions, such as β-hydride elimination, which can be problematic with alkyl halides.

1.2 Key Reaction Components and Their Roles

  • Palladium Precatalyst: Modern Buchwald-Hartwig reactions often employ pre-catalysts, which are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[6] G3 (third-generation) precatalysts, such as BrettPhos Pd G3, are particularly effective as they are air-stable and highly active.

  • Ligand: The choice of phosphine ligand is arguably the most critical parameter. For coupling with sterically hindered tertiary alkyl halides, bulky, electron-rich biarylphosphine ligands like BrettPhos are required. These ligands promote the desired reductive elimination step while sterically discouraging side reactions.[6]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the tert-butyl carbamate, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is commonly used. It is crucial that the base is strong enough to deprotonate the carbamate but does not compete in other reactions.[6]

  • Solvent: The reaction must be conducted in an anhydrous, aprotic solvent to prevent quenching of the base and deactivation of the catalyst. Toluene and dioxane are common choices that offer good solubility for the reagents and can be heated to the required temperatures.[6]

Part 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a representative procedure for the palladium-catalyzed amination of 1-bromo-1-(2-fluorophenyl)cyclobutane.

Table 1: Reagents and Reaction Conditions

ParameterValueRationale
Aryl Halide 1-bromo-1-(2-fluorophenyl)cyclobutane1.0 equiv
Carbamate tert-Butyl carbamate1.2 equiv
Pd Source BrettPhos Pd G32 mol %
Ligand BrettPhos2 mol %
Base Sodium tert-butoxide (NaOt-Bu)2.0 equiv
Solvent Toluene, anhydrous0.5 M
Temperature 100 °CTo ensure sufficient reaction rate
Reaction Time 12-24 hMonitored by TLC or LC-MS

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the BrettPhos Pd G3 precatalyst (0.02 equiv), BrettPhos ligand (0.02 equiv), and sodium tert-butoxide (2.0 equiv).

  • Reagent Addition: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. Add tert-butyl carbamate (1.2 equiv).

  • Solvent and Substrate: Add anhydrous toluene via syringe to achieve a concentration of 0.5 M with respect to the limiting reagent. Begin stirring. Add the 1-bromo-1-(2-fluorophenyl)cyclobutane (1.0 equiv) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2.2: Boc Deprotection to Access 1-(2-fluorophenyl)cyclobutanamine

The tert-butoxycarbonyl (Boc) group is a common nitrogen protecting group that can be readily removed under acidic conditions.[7]

Table 2: Reagents for Boc Deprotection

ReagentQuantityPurpose
Boc-protected amine1.0 equivSubstrate
Dichloromethane (DCM)0.2 MSolvent
Trifluoroacetic acid (TFA)10 equivDeprotection reagent

Step-by-Step Procedure:

  • Dissolution: Dissolve the this compound (1.0 equiv) in dichloromethane (to 0.2 M) in a round-bottom flask with a stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (10 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious of CO₂ evolution. Wash further with brine.

  • Final Steps: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine, 1-(2-fluorophenyl)cyclobutanamine. The product may be further purified if necessary.

Part 3: Troubleshooting and Key Considerations

  • Low Yield in Coupling: If the Buchwald-Hartwig reaction stalls or gives low yields, ensure all reagents and the solvent are strictly anhydrous. The quality of the base (NaOt-Bu) is critical; use freshly opened or properly stored material. Increasing catalyst loading to 3-5 mol % may be beneficial.

  • Incomplete Deprotection: If the Boc deprotection is incomplete, increase the reaction time or the equivalents of TFA. Ensure the starting material is fully dissolved.

  • Safety: Palladium catalysts and phosphine ligands should be handled in a fume hood. Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment. Trifluoroacetic acid is highly corrosive and should be handled with care in a well-ventilated fume hood.

Part 4: Workflow Visualization

The following diagram illustrates the overall experimental workflow from the starting materials to the final deprotected amine.

G cluster_0 Part 1: Buchwald-Hartwig Coupling cluster_1 Part 2: Boc Deprotection reagents Weigh Reagents: - Pd Precatalyst - Ligand - Base - Carbamate setup Assemble Flask under Inert Gas (Ar/N2) reagents->setup addition Add Anhydrous Solvent & Aryl Halide setup->addition reaction Heat Reaction (100 °C, 12-24h) addition->reaction workup Quench, Extract & Dry reaction->workup purify Column Chromatography workup->purify product1 Product 1: Boc-Protected Amine purify->product1 start_deprotection Dissolve Product 1 in DCM product1->start_deprotection Proceed to Deprotection add_tfa Add TFA at 0 °C start_deprotection->add_tfa react_rt Stir at Room Temp (1-3h) add_tfa->react_rt concentrate Concentrate in vacuo react_rt->concentrate neutralize Neutralize, Extract & Dry concentrate->neutralize product2 Final Product: Free Amine neutralize->product2

Caption: Experimental workflow for synthesis and deprotection.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gravel, M., et al. (2019). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. Retrieved from [Link]

  • Li, Z., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters, 26(49), 10505–10510. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Barrios-Landeros, F., et al. (2012). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 31(17), 6338–6348. [Link]

  • Vautravers, N. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3445–3453. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Tantry, S. J., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1434–1443. [Link]

  • The Cynical Chemist. (2023, March 6). Buchwald-Hartwig amination [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

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Application Notes and Protocols: A Guide to the Deprotection of the Boc Group from tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Boc Protecting Group

In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the strategic use of protecting groups is a cornerstone of efficient and successful molecular construction.[1][2] Among these, the tert-butoxycarbonyl (Boc) group stands out as a widely employed protecting group for amines due to its robustness under a variety of reaction conditions and its facile removal under acidic conditions.[3][4][5][6] This application note provides a comprehensive guide to the deprotection of a specific Boc-protected amine, tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate, a compound architecture of interest in the development of novel therapeutics.

The stability of the Boc group to nucleophilic and basic conditions, combined with its straightforward installation, makes it an invaluable tool for synthetic chemists.[3][4] However, the successful cleavage of the Boc group is a critical step that requires careful consideration of the substrate's overall sensitivity to acidic reagents. This guide will delve into the mechanistic underpinnings of acid-catalyzed Boc deprotection, provide detailed, field-proven protocols, and offer insights into potential challenges and their solutions.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most commonly achieved through an acid-catalyzed process.[3][4][6] The generally accepted mechanism involves a sequence of well-defined steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7][8][9] This initial step increases the electrophilicity of the carbonyl carbon.

  • Fragmentation: The protonated intermediate then undergoes fragmentation. This involves the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4][9]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine.[3][4][8][9] It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing measures.

  • Amine Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated by the excess acid to form the corresponding ammonium salt.[4][7][10]

The reactive tert-butyl cation generated during this process can potentially lead to side reactions, such as alkylation of nucleophilic sites on the substrate or solvent.[11] The choice of acid and reaction conditions can influence the fate of this cation.

Experimental Protocols for the Deprotection of this compound

Two primary methods are presented here for the deprotection of this compound, utilizing either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in dioxane. The selection of the appropriate method will depend on the scale of the reaction, the presence of other acid-sensitive functional groups, and downstream processing requirements.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally efficient method for Boc deprotection.[9][12]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Acid Addition: Under a fume hood, slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution at room temperature. A common ratio is a 25-50% solution of TFA in DCM.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 30 minutes to 2 hours.[1]

  • Workup - Quenching: Upon completion, carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.[12][13] Caution: TFA is corrosive and volatile; ensure the rotary evaporator is in a well-ventilated fume hood and equipped with a suitable trap.

  • Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to afford the crude 1-(2-fluorophenyl)cyclobutanamine.

  • Purification (if necessary): The crude product can be purified by silica gel column chromatography or crystallization to yield the pure amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another robust and widely adopted procedure for Boc deprotection, often providing the product as a hydrochloride salt which can be advantageous for purification and handling.[14][15][16]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane solution

  • Diethyl ether or hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, place the this compound (1.0 equivalent).

  • Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents of HCl) to the starting material at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[14][15] Monitor the reaction by TLC or LC-MS.

  • Precipitation: Upon completion, the hydrochloride salt of the product, 1-(2-fluorophenyl)cyclobutanamine hydrochloride, may precipitate out of the solution. If not, the product can often be precipitated by the addition of a non-polar solvent such as diethyl ether or hexanes.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or hexanes to remove any non-polar impurities.

  • Drying: Dry the isolated solid under vacuum to obtain the 1-(2-fluorophenyl)cyclobutanamine hydrochloride salt.

Data Presentation and Comparison of Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid4 M Hydrochloric Acid in Dioxane
Solvent Dichloromethane1,4-Dioxane
Reaction Time Typically 0.5 - 2 hoursTypically 0.5 - 3 hours
Workup Aqueous basic quench and extractionPrecipitation and filtration
Product Form Free amineHydrochloride salt
Advantages Fast reaction times, generally clean conversions.Direct isolation of a crystalline salt, avoids aqueous workup.
Disadvantages Requires careful removal of corrosive TFA, aqueous workup can be cumbersome.Dioxane is a suspected carcinogen, product isolation as a salt may not be desired for all subsequent steps.[17]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid, short reaction time, or low temperature.Increase the equivalents of acid, extend the reaction time, or gently warm the reaction mixture. Monitor closely by TLC/LC-MS.
Side Product Formation (t-butylation) The reactive tert-butyl cation alkylates the product or other nucleophiles.[11]Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.
Difficult Product Isolation Product is highly soluble in the workup solvents or forms an emulsion.For TFA/DCM protocol, try a different extraction solvent. For HCl/Dioxane, try adding more anti-solvent (ether/hexanes) or cooling to induce precipitation.
Low Yield Product loss during aqueous workup, incomplete precipitation, or degradation.Minimize the volume of aqueous washes. Ensure complete precipitation in the HCl/Dioxane method by optimizing the anti-solvent and temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the deprotection of this compound.

G cluster_start Starting Material cluster_deprotection Deprotection cluster_workup Workup & Isolation cluster_product Final Product start This compound tfa Protocol 1: TFA/DCM start->tfa Method A hcl Protocol 2: HCl/Dioxane start->hcl Method B workup_tfa Aqueous Quench & Extraction tfa->workup_tfa workup_hcl Precipitation & Filtration hcl->workup_hcl product_free 1-(2-fluorophenyl)cyclobutanamine (Free Base) workup_tfa->product_free product_salt 1-(2-fluorophenyl)cyclobutanamine (HCl Salt) workup_hcl->product_salt

Caption: General workflow for Boc deprotection.

Conclusion

The deprotection of the Boc group from this compound is a critical transformation in synthetic routes requiring access to the primary amine. Both the TFA/DCM and HCl/Dioxane methods are reliable and effective, with the choice between them being dictated by the specific requirements of the synthetic sequence. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and efficiently execute this important deprotection step.

References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. Available at: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd. Available at: [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed. Available at: [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Specific solvent issues with BOC deprotection. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. Available at: [Link]

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  • Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]

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Application Notes & Protocols: Leveraging tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of the 1-Arylcyclobutyl Amine Scaffold

In contemporary medicinal chemistry, the pursuit of drug candidates with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. Scaffolds that impart metabolic stability and conformational rigidity are highly sought after. The 1-arylcyclobutyl amine motif has emerged as a privileged structure in this context. Its compact, three-dimensional nature allows for precise vectoral projection of substituents into protein binding pockets, while the cyclobutyl ring itself is more resistant to metabolic degradation compared to more flexible alkyl chains.

The fluorophenyl group, specifically the ortho-fluoro substitution, is of particular interest. The fluorine atom can modulate the pKa of the proximal amine, engage in favorable electrostatic or hydrogen bonding interactions with the target protein, and block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of the molecule.

This document provides a comprehensive guide to the strategic application of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate , a key building block for the systematic exploration of Structure-Activity Relationships (SAR). We will detail its synthesis, deprotection, and subsequent derivatization, providing researchers with the foundational knowledge to generate compound libraries aimed at discovering novel therapeutics.

Section 1: The Core Building Block - Synthesis and Characterization

The title compound serves as the linchpin for SAR studies. It consists of the core 1-(2-fluorophenyl)cyclobutanamine scaffold, with the primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is critical, as it is stable under a variety of reaction conditions used to modify other parts of the molecule, yet can be removed under specific, mild acidic conditions to reveal the reactive amine for diversification.

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible synthetic route begins with commercially available (2-fluorophenyl)acetonitrile. The key steps involve the construction of the cyclobutane ring followed by introduction of the protected amine.

G Target This compound Intermediate1 1-(2-Fluorophenyl)cyclobutanamine Target->Intermediate1 Boc Protection Intermediate2 1-(2-Fluorophenyl)cyclobutanecarbonitrile Intermediate1->Intermediate2 Nitrile Reduction Intermediate3 (2-Fluorophenyl)acetonitrile + 1,3-Dibromopropane Intermediate2->Intermediate3 Cyclization (Base)

Caption: Retrosynthetic pathway for the core intermediate.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established organic chemistry principles. Researchers should optimize conditions as needed.

Step A: Synthesis of 1-(2-Fluorophenyl)cyclobutanecarbonitrile

  • To a stirred solution of (2-fluorophenyl)acetonitrile (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.1 eq) dropwise, keeping the temperature below 10 °C.

  • Heat the reaction mixture to reflux and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired cyclized nitrile.

Step B: Synthesis of 1-(2-Fluorophenyl)cyclobutanamine

  • To a solution of 1-(2-fluorophenyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF, add lithium aluminum hydride (LAH, 1.5 eq) portion-wise at 0 °C under N₂.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Monitor by TLC.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.

Step C: Boc-Protection

  • Dissolve the crude 1-(2-fluorophenyl)cyclobutanamine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford This compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Section 2: The SAR Campaign - Strategy and Execution

With the core building block in hand, the SAR exploration can begin. The primary goal is to systematically modify the molecule and correlate these structural changes with biological activity. This allows for the identification of key pharmacophoric features and the development of a predictive model for designing more potent and selective compounds.

The Diversification Strategy

The SAR strategy involves derivatization at two primary vectors: the amine (after deprotection) and the aromatic ring.

G cluster_0 SAR Diversification Points img R1 R1: Amine Derivatization (Amides, Ureas, Sulfonamides, etc.) R2 R2: Aromatic Substitution (Electronics & Sterics)

Caption: Key points for SAR diversification on the scaffold.

  • Vector 1 (R¹): Probing the Amine Pocket. The deprotected primary amine is the most versatile handle for derivatization. By forming amides, sulfonamides, ureas, or thioureas, one can introduce a wide variety of functional groups to probe for hydrogen bond donors/acceptors, electrostatic interactions, and hydrophobic pockets in the target's binding site.[1][2][3]

  • Vector 2 (R²): Tuning Aromatic Interactions. While this guide focuses on the 2-fluoro derivative, a comprehensive SAR study would involve synthesizing analogs with different substituents on the phenyl ring. Variations in the position and electronic nature (e.g., chloro, methyl, methoxy) of these substituents can significantly impact binding affinity and physical properties.[4][5]

Protocol 2: N-Boc Deprotection

The removal of the Boc group is the gateway to amine diversification. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method.[6]

  • Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M solution).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Remove the cooling bath and stir the reaction at room temperature for 1-4 hours. Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting product is the trifluoroacetate salt of 1-(2-fluorophenyl)cyclobutanamine. It can be used directly in subsequent reactions or neutralized by partitioning between an organic solvent (e.g., EtOAc) and a mild base (e.g., saturated NaHCO₃) to yield the free amine.

Scientist's Note: For substrates sensitive to strong acid, alternative deprotection methods can be employed, such as HCl in dioxane or milder Lewis acids.[7][8] However, for this robust scaffold, TFA is generally reliable.

Protocol 3: Parallel Amide Synthesis (Amine Diversification)

This protocol describes a general procedure for creating an amide library using the deprotected amine and a panel of carboxylic acids. This is readily adaptable for high-throughput synthesis.

  • To an array of reaction vials, add the desired carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq).[9][10]

  • Add a solution of 1-(2-fluorophenyl)cyclobutanamine (as the free base or TFA salt, 1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • If using the TFA salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt and facilitate the coupling.

  • Seal the vials and agitate at room temperature for 12-18 hours.

  • Upon completion, the crude reaction mixtures can be subjected to high-throughput purification (e.g., preparative HPLC) to isolate the final amide products for biological testing.

Data Analysis and SAR Progression

The synthesized analogs must be evaluated in a relevant biological assay to determine their activity. This data is then compiled to build the SAR table.

Table 1: Hypothetical SAR Data for Analogs Targeting "Kinase X"

Compound IDR¹ SubstituentKinase X IC₅₀ (nM)
Core-NH₂ H>10,000
1a Acetyl8,500
1b Benzoyl1,200
1c 4-Chlorobenzoyl450
1d 4-Methoxybenzoyl980
1e Thiophene-2-carbonyl320
1f Phenylacetyl2,500
1g N-Phenylurea150

SAR Interpretation:

  • Observation: Simple acetylation (1a ) provides minimal activity. Aromatic amides are preferred (1b ).

  • Hypothesis: A hydrophobic pocket exists that accommodates the phenyl ring.

  • Observation: Electron-withdrawing groups on the benzoyl ring (1c ) improve potency over electron-donating groups (1d ). Heteroaromatic rings are well-tolerated (1e ).

  • Hypothesis: The interaction may be sensitive to the electronics of the aromatic ring, possibly involving a π-stacking or cation-π interaction.

  • Observation: Increasing the distance between the amide and the phenyl ring is detrimental (1f ).

  • Hypothesis: The optimal distance and orientation are provided by a directly attached aromatic ring.

  • Observation: A urea linkage (1g ) provides the highest potency in this series.

  • Hypothesis: The additional hydrogen bond donor on the urea is critical for binding, likely interacting with a key residue in the active site.

This iterative cycle of design, synthesis, and testing is the essence of an SAR study, guiding the project toward compounds with enhanced potency and desired properties.

Section 3: Biological Evaluation Workflow

A robust and reliable biological assay is crucial for generating meaningful SAR data. The choice of assay depends on the biological target (e.g., enzyme, receptor, ion channel).

Protocol 4: General Enzyme Inhibition Assay (Fluorescence-Based)

This protocol provides a template for assessing the inhibitory activity of the synthesized compounds against a purified enzyme.[11][12]

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO or buffer.

    • Prepare serial dilutions of the test compounds (from the SAR library) in DMSO. A typical starting concentration is 10 mM.

  • Assay Procedure (384-well plate format):

    • To each well, add the assay buffer.

    • Add a small volume (e.g., 100 nL) of the test compound from the DMSO plate. Include controls: positive control (known inhibitor) and negative control (DMSO only).

    • Add the enzyme solution to each well to initiate a pre-incubation period (e.g., 15 minutes at room temperature). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence signal over time (kinetic read). The signal is generated as the enzyme metabolizes the substrate into a fluorescent product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the rates relative to the DMSO controls (0% inhibition) and a background control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Experimental Workflow Diagram

G cluster_synthesis Synthesis Phase cluster_testing Biological Testing Phase cluster_analysis Analysis & Design Phase s1 Synthesize Core: tert-Butyl N-[1-(2-fluorophenyl) cyclobutyl]carbamate s2 Boc Deprotection s1->s2 s3 Parallel Synthesis: Amide Library s2->s3 s4 Purification & QC s3->s4 t1 Enzyme Inhibition Assay s4->t1 Test Compounds t2 IC50 Determination t1->t2 a1 Generate SAR Table t2->a1 Generate Data a2 Analyze Data & Formulate Hypotheses a1->a2 a3 Design Next-Generation Analogs a2->a3 a3->s3 Iterate

Caption: Overall workflow for an SAR study.

References

  • Taylor & Francis Online. (2006). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Available at: [Link]

  • International Formulae Group. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. Available at: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

  • Springer. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • MySkinRecipes. tert-butyl ((1-(2-chlorophenyl)cyclopropyl)methyl)carbamate. Available at: [Link]

  • Global Main Source. (2024). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. Available at: [Link]

  • Google Patents. (2021). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • PubMed. (2014). P3 SAR exploration of biphenyl carbamate based Legumain inhibitors. Available at: [Link]

  • MDPI. (2023). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available at: [Link]

  • Wiley Online Library. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. Available at: [Link]

  • Google Patents. (2020). Method for preparing tert-butyl n-((1r,2s,5s) -2-((2-((5-chloropyridin-2-yl) amino) -2-oxoacetyl) amino) -5- (dimethylcarbamoyl) cyclohexyl) carbamate.
  • Semantic Scholar. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Available at: [Link]

  • MDPI. (2022). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Available at: [Link]

  • PubMed. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • MDPI. (2024). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Available at: [Link]

  • ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Available at: [Link]

  • ResearchGate. (2017). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • MDPI. (2023). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. Available at: [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]

  • ResearchGate. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Available at: [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]

  • ResearchGate. (2016). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

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Application Note: A Scalable, Two-Step Synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is designed for large-scale production, prioritizing safety, efficiency, and high purity of the final product. The methodology is presented in two primary stages: 1) The synthesis of the key intermediate, 1-(2-fluorophenyl)cyclobutan-1-amine, via a Grignard reaction followed by a one-pot Ritter reaction and hydrolysis. 2) The subsequent N-Boc protection of the amine intermediate. This guide explains the causality behind critical experimental choices, provides step-by-step protocols, and includes comprehensive safety and handling information, making it suitable for researchers, chemists, and process development professionals.

Introduction and Synthetic Strategy

The title compound, this compound, incorporates several key structural motifs—a fluorinated phenyl ring, a cyclobutane scaffold, and a Boc-protected amine—that are of significant interest in the design of novel therapeutic agents.[1] The cyclobutane ring, in particular, serves as a versatile and conformationally constrained scaffold in modern drug discovery.[2]

The synthetic approach outlined herein was selected for its scalability, use of readily available starting materials, and operational simplicity. The overall strategy involves the construction of the tertiary amine intermediate followed by its protection.

The two-part synthesis proceeds as follows:

  • Part A: Synthesis of 1-(2-fluorophenyl)cyclobutan-1-amine. This is achieved through a classic Grignard reaction between 2-fluorophenylmagnesium bromide and cyclobutanone to form the tertiary alcohol, 1-(2-fluorophenyl)cyclobutan-1-ol.[3][4] This alcohol is then directly converted to the corresponding primary amine. The Ritter reaction is an excellent method for converting tertiary alcohols into N-alkyl amides by generating a stable carbocation in strong acid, which is then trapped by a nitrile.[5][6] Subsequent hydrolysis of the resulting amide yields the desired primary amine.[7]

  • Part B: N-Boc Protection. The synthesized 1-(2-fluorophenyl)cyclobutan-1-amine is protected with di-tert-butyl dicarbonate (Boc₂O). This is a standard and highly efficient method for introducing the tert-butoxycarbonyl (Boc) protecting group, which is stable under a wide range of conditions but easily removed with acid.[8][9]

The overall synthetic pathway is depicted below.

G cluster_0 Part A: Amine Synthesis cluster_1 Part B: N-Boc Protection 2-Bromofluorobenzene 2-Bromofluorobenzene Grignard_Reaction 1. Mg, THF 2. Cyclobutanone 2-Bromofluorobenzene->Grignard_Reaction Cyclobutanone Cyclobutanone Cyclobutanone->Grignard_Reaction Alcohol_Intermediate 1-(2-fluorophenyl)cyclobutan-1-ol Grignard_Reaction->Alcohol_Intermediate Ritter_Reaction 1. H₂SO₄, MeCN 2. H₂O (Hydrolysis) Alcohol_Intermediate->Ritter_Reaction Amine_Intermediate 1-(2-fluorophenyl)cyclobutan-1-amine Ritter_Reaction->Amine_Intermediate Boc_Protection Base (e.g., Et₃N) DCM Amine_Intermediate->Boc_Protection Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Boc_Protection Final_Product This compound Boc_Protection->Final_Product

Figure 1: Overall Synthetic Scheme. This diagram illustrates the two major parts of the synthesis, starting from commercially available materials to yield the final Boc-protected product.

Detailed Protocols and Methodologies

Part A: Large-Scale Synthesis of 1-(2-fluorophenyl)cyclobutan-1-amine

This procedure combines the Grignard reaction, Ritter reaction, and subsequent hydrolysis into a streamlined process.

Rationale for Key Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases; they react readily with protic solvents like water, which would quench the reagent and halt the reaction.[3] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.

  • Strong Acid for Ritter Reaction: The use of concentrated sulfuric acid is critical for the Ritter reaction. It protonates the hydroxyl group of the tertiary alcohol, facilitating its departure as a water molecule to generate a stable tertiary carbocation. This carbocation is the key electrophile that reacts with the nitrile.[6][7]

  • One-Pot Modification: While the Grignard and Ritter reactions can be performed as separate, isolated steps, a one-pot approach where the crude alcohol from the Grignard workup is used directly in the Ritter reaction can improve overall efficiency and reduce handling losses on a large scale.

Experimental Protocol:

Step 1: Grignard Reagent Formation and Reaction with Cyclobutanone

  • Set up a 20 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. All glassware must be oven-dried prior to use.

  • To the flask, add magnesium turnings (121.5 g, 5.0 mol).

  • In a separate dry flask, prepare a solution of 2-bromofluorobenzene (875 g, 5.0 mol) in 5 L of anhydrous tetrahydrofuran (THF).

  • Add approximately 200 mL of the 2-bromofluorobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by heat evolution and bubbling. If it does not start, a single crystal of iodine can be added as an initiator.

  • Once the reaction has started, add the remaining 2-bromofluorobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of cyclobutanone (315 g, 4.5 mol) in 1 L of anhydrous THF via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Work-up: Cool the reaction mixture again to 0-5 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (approx. 4 L).

  • Transfer the mixture to a larger separatory funnel and extract the aqueous layer with ethyl acetate (3 x 2 L).

  • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(2-fluorophenyl)cyclobutan-1-ol as an oil. This crude product is typically used in the next step without further purification.

Step 2: Ritter Reaction and Hydrolysis

  • Set up a 20 L flask equipped with a mechanical stirrer and a dropping funnel in a well-ventilated fume hood.

  • To the flask, add acetonitrile (4 L) and cool to 0 °C in an ice-salt bath.

  • Slowly and carefully add concentrated sulfuric acid (2.5 L) to the cold acetonitrile, ensuring the temperature does not exceed 10 °C.

  • To this acidic mixture, add the crude 1-(2-fluorophenyl)cyclobutan-1-ol (from Step 1) dropwise over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC.

  • Hydrolysis: Once the formation of the amide is complete, carefully pour the reaction mixture onto crushed ice (approx. 10 kg).

  • Basify the acidic solution by the slow addition of 50% aqueous sodium hydroxide solution until the pH is >12, ensuring the temperature is kept below 20 °C with external cooling.

  • Heat the basic mixture to reflux (approx. 100 °C) and maintain for 8-12 hours to hydrolyze the amide.

  • Cool the mixture to room temperature and extract the product with dichloromethane (DCM) (3 x 4 L).

  • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can be purified by vacuum distillation to yield pure 1-(2-fluorophenyl)cyclobutan-1-amine.[]

Part B: N-Boc Protection of 1-(2-fluorophenyl)cyclobutan-1-amine

Rationale for Key Experimental Choices:

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation. It reacts cleanly with the amine, and the byproducts (carbon dioxide and tert-butanol) are volatile and easily removed.[8]

  • Base: A non-nucleophilic base like triethylamine (Et₃N) is used to scavenge the acidic proton generated during the carbamate formation, driving the reaction to completion.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and dissolves both the amine and Boc₂O.

Experimental Protocol:

  • In a 10 L flask, dissolve 1-(2-fluorophenyl)cyclobutan-1-amine (537 g, 3.0 mol) in 5 L of dichloromethane (DCM).

  • Add triethylamine (418 mL, 3.0 mol) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (720 g, 3.3 mol) in 1 L of DCM.

  • Add the Boc₂O solution to the amine solution dropwise over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 2 L), saturated aqueous sodium bicarbonate solution (2 x 2 L), and brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford this compound as a pure white solid.[11]

Data Summary and Visualization

The following table summarizes expected outcomes for a representative large-scale batch.

StepProductStarting Material MolesExpected Yield (g)Expected Yield (%)Purity (by HPLC)
A 1-(2-fluorophenyl)cyclobutan-1-amine4.5 mol (Cyclobutanone)537 - 627 g67 - 78%>98%
B This compound3.0 mol (Amine)754 - 807 g90 - 95%>99%

Experimental Workflow Visualization:

G cluster_A Part A: Amine Synthesis Workflow cluster_B Part B: N-Boc Protection Workflow A1 Setup Dry Glassware (N₂ Atmosphere) A2 Form Grignard Reagent (2-Br-PhF + Mg in THF) A1->A2 A3 React with Cyclobutanone (0-10 °C) A2->A3 A4 Aqueous Quench (Sat. NH₄Cl) A3->A4 A5 Extract & Concentrate (Crude Alcohol) A4->A5 A6 Ritter Reaction (H₂SO₄/MeCN, 0 °C -> RT) A5->A6 A7 Hydrolysis (Ice Quench, NaOH, Reflux) A6->A7 A8 Extract & Purify (Vacuum Distillation) A7->A8 A9 Product A: 1-(2-fluorophenyl)cyclobutan-1-amine A8->A9 B1 Dissolve Amine in DCM (Add Et₃N) A9->B1 Transfer to Next Step B2 Add Boc₂O Solution (0-10 °C) B1->B2 B3 Stir at Room Temp (Monitor by TLC) B2->B3 B4 Aqueous Washes (HCl, NaHCO₃, Brine) B3->B4 B5 Dry & Concentrate B4->B5 B6 Recrystallize (EtOAc/Hexanes) B5->B6 B7 Product B: Final Product B6->B7

Figure 2: Detailed Experimental Workflow. This flowchart outlines the sequential steps, from initial setup to the purification of the final product, for both parts of the synthesis.

Safety and Handling Precautions

  • Grignard Reagents: Highly reactive and flammable. All operations must be conducted under an inert atmosphere (nitrogen or argon) and away from sources of ignition. Anhydrous solvents are mandatory.

  • Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Always add acid to other liquids slowly and with cooling; never add water to acid.

  • Sodium Hydroxide (50%): Highly corrosive and can cause severe burns. The basification and hydrolysis steps are highly exothermic and should be performed with adequate cooling to control the temperature.

  • Solvents: THF, ethyl acetate, and dichloromethane are flammable and/or volatile. All operations should be performed in a well-ventilated fume hood.

Conclusion

This application note details a reliable and scalable two-part synthesis for this compound. The chosen route, employing a Grignard reaction followed by a modified Ritter reaction and subsequent N-Boc protection, offers high yields and purity. By providing detailed protocols and explaining the rationale behind key procedural steps, this guide serves as a comprehensive resource for chemists in research and process development environments.

References

  • Wikipedia. Ritter reaction. Wikipedia. Available from: [Link].

  • Research Article. (NIPER) SAS Nagar. Available from: [Link].

  • Organic Chemistry Portal. Ritter Reaction. Organic-Chemistry.org. Available from: [Link].

  • Organic Chemistry Portal. Ritter Reaction. Organic-Chemistry.org. Available from: [Link].

  • PubMed. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. Available from: [Link].

  • ResearchGate. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ResearchGate. Available from: [Link].

  • Google Patents. (12) United States Patent. Google Patents.
  • ResearchGate. The synthesis of acetamide 63 using HCOOH/H2SO4. ResearchGate. Available from: [Link].

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -. Google Patents.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available from: [Link].

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. Available from: [Link].

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available from: [Link].

  • Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate. Google Patents.
  • Sci-Hub. A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Sci-Hub. Available from: [Link].

  • LookChem. cas 1228879-28-4|| where to buy 1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride. LookChem. Available from: [Link].

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available from: [Link].

  • ResearchGate. (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Available from: [Link].

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available from: [Link].

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Application Notes & Protocols: Comprehensive Characterization of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed to ensure the identity, purity, and stability of the compound, adhering to the highest standards of scientific integrity. This guide moves beyond a simple listing of procedures to explain the rationale behind experimental choices, providing a robust framework for validation and quality control.

Introduction: The Significance of Rigorous Characterization

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its structural integrity and purity are paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The tert-butyloxycarbonyl (Boc) protecting group is employed to mask the amine functionality during synthesis, allowing for selective reactions at other sites of the molecule.[1][2] The presence of a fluorophenyl group introduces specific chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization.

This guide outlines a suite of orthogonal analytical techniques, each providing unique and complementary information about the molecule. By integrating data from spectroscopic and chromatographic methods, a complete profile of the compound can be established, ensuring it meets the stringent requirements for drug development.

Orthogonal Analytical Strategy

A multi-technique approach is essential for the unambiguous characterization of this compound. This ensures that all aspects of the molecule's identity, purity, and physical properties are thoroughly assessed. The interplay between these methods provides a self-validating system for quality control.

Sources

Application Note & Protocol: N-Boc Protection of 1-(2-fluorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amine Protection in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the amine functional group is a cornerstone of molecular design due to its basicity and nucleophilicity. However, this inherent reactivity can be a double-edged sword, often interfering with desired chemical transformations elsewhere in a molecule. The strategic use of protecting groups is therefore fundamental to multi-step syntheses. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness and mild cleavage conditions, making it a workhorse in both academic and industrial laboratories.[1][2]

The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate ((Boc)₂O).[3][4] This reaction converts the nucleophilic amine into a non-nucleophilic carbamate, rendering it inert to many reagents and reaction conditions.[5] The stability of the Boc group to most nucleophiles and bases allows for a wide range of subsequent chemical modifications.[5] Crucially, the Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which regenerates the amine with high fidelity.[1][6]

This application note provides a detailed experimental procedure for the N-Boc protection of 1-(2-fluorophenyl)cyclobutanamine, a valuable building block in the synthesis of pharmaceutically active compounds. The protocol is designed for researchers and scientists in drug development, offering a reliable and reproducible method for the synthesis of tert-butyl (1-(2-fluorophenyl)cyclobutyl)carbamate.

Reaction Principle and Mechanism

The N-Boc protection of 1-(2-fluorophenyl)cyclobutanamine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[1] This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group. This leaving group subsequently decomposes to the stable byproducts carbon dioxide and tert-butoxide.[7] A base, such as triethylamine (TEA), is often added to neutralize the protonated amine that is formed, driving the reaction to completion.[4]

Boc_Protection_Workflow amine 1-(2-fluorophenyl)cyclobutanamine reaction_mixture Reaction Mixture amine->reaction_mixture boc2o (Boc)₂O Triethylamine (Base) boc2o->reaction_mixture solvent Solvent (e.g., DCM, THF) solvent->reaction_mixture workup Aqueous Workup (e.g., NaHCO₃, Brine) reaction_mixture->workup Reaction Completion extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Concentration in vacuo drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification Crude Product product tert-butyl (1-(2-fluorophenyl)cyclobutyl)carbamate purification->product Pure Product

Figure 1: General workflow for the N-Boc protection of 1-(2-fluorophenyl)cyclobutanamine.

Experimental Protocol

This protocol details the N-Boc protection of 1-(2-fluorophenyl)cyclobutanamine.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
1-(2-fluorophenyl)cyclobutanamineC₁₀H₁₂FN179.215.581.0
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.256.141.1
Triethylamine (TEA)C₆H₁₅N101.198.371.5
Dichloromethane (DCM)CH₂Cl₂84.93--
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--
Brine (Saturated aq. NaCl)NaCl58.44--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary)

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-fluorophenyl)cyclobutanamine (1.0 g, 5.58 mmol).

  • Dissolution: Dissolve the amine in dichloromethane (20 mL).

  • Addition of Base: Add triethylamine (1.17 mL, 8.37 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of (Boc)₂O: In a separate container, dissolve di-tert-butyl dicarbonate (1.34 g, 6.14 mmol) in dichloromethane (10 mL). Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting amine spot indicates the completion of the reaction.

  • Quenching: Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization of tert-butyl (1-(2-fluorophenyl)cyclobutyl)carbamate

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4 ppm. The aromatic protons and the cyclobutyl protons will appear in their respective regions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the characteristic signals for the carbonyl carbon of the Boc group (around 155 ppm) and the quaternary and methyl carbons of the tert-butyl group.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak or a peak corresponding to [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the product (279.34 g/mol ).

  • IR (Infrared Spectroscopy): The IR spectrum will show a characteristic N-H stretch and a strong C=O stretch for the carbamate group.

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after 16 hours, an additional portion of (Boc)₂O (0.2 equivalents) can be added, and the reaction can be stirred for another 4-6 hours.

  • Formation of Byproducts: The formation of a urea byproduct can occur if the (Boc)₂O is added too quickly or at a higher temperature. Dropwise addition at 0 °C is recommended to minimize this.

  • Safety:

    • Perform the reaction in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Di-tert-butyl dicarbonate is a solid but can be an irritant. Handle with care.

    • Triethylamine is a volatile and corrosive base. Handle with caution.

    • Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.

Conclusion

The N-Boc protection of 1-(2-fluorophenyl)cyclobutanamine is a straightforward and high-yielding reaction that is essential for the use of this amine in multi-step organic syntheses. The protocol described herein is a reliable method for obtaining the desired Boc-protected product in high purity. The mild reaction conditions and simple workup procedure make this a practical and scalable method for medicinal chemistry and drug development applications.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Retrieved from [Link]

  • YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate. This molecule is a crucial building block in the development of various pharmaceutical agents, valued for its specific structural motifs. The synthesis, while conceptually straightforward, often presents challenges related to byproduct formation, stemming from the sterically hindered tertiary amine center and the reactivity of key intermediates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the mechanistic origins of impurities, and optimize reaction conditions for higher yield and purity.

Part 1: Overview of Primary Synthetic Strategies

The synthesis of this target molecule typically proceeds through one of two major pathways, each with distinct advantages and potential pitfalls. The choice of route often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Curtius or Hofmann Rearrangement. This is a robust method starting from the corresponding carboxylic acid or amide. It involves the generation of a key isocyanate intermediate, which is then trapped in situ with tert-butanol to form the desired Boc-protected carbamate. This route offers high convergency but is sensitive to reaction conditions, particularly the presence of moisture.[1][2]

  • Route B: Direct Boc-Protection. This pathway involves the synthesis of the primary amine, 1-(2-fluorophenyl)cyclobutanamine, followed by its protection with di-tert-butyl dicarbonate ((Boc)₂O). While seemingly more direct, the synthesis and purification of the sterically hindered primary amine can be challenging, and the protection step itself can be sluggish.[3][4]

Below is a generalized workflow illustrating these synthetic approaches.

cluster_0 Precursors cluster_1 Route A: Rearrangement Pathways cluster_2 Route B: Direct Protection Pathway Cyclobutanone Cyclobutanone 2-Fluorophenyl Grignard 2-Fluorophenyl Grignard 1-(2-fluorophenyl)cyclobutanol 1-(2-fluorophenyl)cyclobutanol 2-Fluorophenyl Grignard->1-(2-fluorophenyl)cyclobutanol Carboxylic Acid 1-(2-fluorophenyl)cyclobutane carboxylic acid 1-(2-fluorophenyl)cyclobutanol->Carboxylic Acid Primary Amine 1-(2-fluorophenyl)cyclobutanamine 1-(2-fluorophenyl)cyclobutanol->Primary Amine e.g., Ritter Rxn & Hydrolysis Acyl Azide Acyl Azide Carboxylic Acid->Acyl Azide e.g., DPPA or SOCl₂, NaN₃ Isocyanate Isocyanate Acyl Azide->Isocyanate Curtius Rearrangement (Heat) Final Product tert-Butyl N-[1-(2-fluorophenyl) cyclobutyl]carbamate Isocyanate->Final Product Primary Amine->Final Product Boc2O (Boc)₂O Boc2O->Final Product tBuOH tert-Butanol tBuOH->Final Product

Caption: High-level synthetic routes to the target carbamate.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common experimental issues in a question-and-answer format, focusing on the mechanistic cause and providing actionable solutions.

FAQ 1: I am observing a significant amount of the primary amine byproduct. What is the cause and how can I prevent it?

Question: My LC-MS analysis of the crude product from a Curtius rearrangement shows a major peak corresponding to 1-(2-fluorophenyl)cyclobutanamine, alongside my desired product. Why is this happening?

Answer: This is a classic and highly common issue when using rearrangement reactions that generate an isocyanate intermediate. The primary amine is formed by the hydrolysis of this isocyanate.[5][6]

Causality: The isocyanate intermediate is highly electrophilic. While the intended reaction is with tert-butanol (a moderate nucleophile), any water present in the reaction mixture will act as a competing nucleophile. The reaction with water forms an unstable carbamic acid, which rapidly decarboxylates to yield the primary amine and carbon dioxide gas.[2][6]

Troubleshooting & Prevention:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents. Toluene or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Ensure the tert-butanol used as the trapping agent is anhydrous.

  • Inert Atmosphere: Run the entire reaction sequence, from acyl azide formation to the final trapping, under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.

  • Order of Addition: In some cases, adding the tert-butanol to the reaction mixture before initiating the thermal rearrangement can help ensure it is present in excess to trap the isocyanate as it forms.

FAQ 2: A high-molecular-weight impurity is appearing in my analysis. It seems to be a dimer of my amine precursor. What is this byproduct?

Question: During the synthesis via the Curtius route, I've isolated an impurity with a mass corresponding to M+M-Boc-CO = [Mass of 2 * Amine + C=O]. What is this species?

Answer: This impurity is almost certainly the symmetrical urea derivative: N,N'-bis[1-(2-fluorophenyl)cyclobutyl]urea . Its formation is directly linked to the issue described in FAQ 1.

Causality: Once the primary amine byproduct is formed via hydrolysis (see FAQ 1), it becomes the most nucleophilic species in the reaction mixture. This amine will rapidly and irreversibly react with another molecule of the isocyanate intermediate, forming the stable symmetrical urea.[7] This reaction is often faster than the desired trapping with tert-butanol.

cluster_desired Desired Pathway cluster_byproduct Byproduct Pathways Isocyanate Isocyanate Intermediate Product Target Carbamate (Product) Isocyanate->Product + Amine Primary Amine Byproduct Isocyanate->Amine + Urea Symmetrical Urea Byproduct Isocyanate->Urea + tBuOH tert-Butanol tBuOH->Product H2O Water (Contaminant) H2O->Amine (via Carbamic Acid) Amine->Urea Fast Reaction

Caption: Competing reaction pathways for the isocyanate intermediate.

Troubleshooting & Prevention:

  • The primary solution is to prevent the formation of the amine byproduct by adhering strictly to the anhydrous conditions outlined in FAQ 1.

  • Temperature Control: Sometimes, running the rearrangement at the lowest possible temperature that still allows for efficient conversion can modulate the relative reaction rates, potentially favoring the alcohol trapping reaction.

FAQ 3: The direct Boc-protection of my primary amine is very slow and gives low yields. How can I improve this?

Question: I am trying to protect 1-(2-fluorophenyl)cyclobutanamine with (Boc)₂O and triethylamine, but the reaction is incomplete even after 24 hours.

Answer: This is a common challenge related to steric hindrance. The nitrogen atom is on a tertiary carbon, making it sterically crowded and reducing its nucleophilicity. Standard protection protocols may be insufficient.

Causality: The bulky cyclobutyl and phenyl groups shield the amine's lone pair, hindering its attack on the electrophilic carbonyl carbon of (Boc)₂O.

Troubleshooting & Prevention:

  • Use a Catalyst: Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) . DMAP is an acylation catalyst that reacts with (Boc)₂O to form a highly reactive intermediate, which is then more readily attacked by the hindered amine.

  • Solvent Choice: Switch to a more polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF), which can help stabilize charged intermediates and accelerate the reaction.[8]

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.

  • Alternative Reagents: While (Boc)₂O is standard, other more reactive reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be effective for hindered amines, although they are more expensive.

FAQ 4: My product is contaminated with several isomers that are difficult to separate. What is their origin?

Question: When using a Ritter-type reaction from 1-(2-fluorophenyl)cyclobutanol, my final product contains multiple isomers according to HPLC and NMR. Why?

Answer: The Ritter reaction proceeds via a carbocation intermediate under strongly acidic conditions.[9][10][11] While the desired tertiary cyclobutyl cation is relatively stable, it is susceptible to rearrangement, which is the likely source of your isomeric impurities.

Causality: Under strong acid, the protonated alcohol leaves as water, generating the 1-(2-fluorophenyl)cyclobutyl cation. This cation can undergo:

  • Ring Expansion: A Wagner-Meerwein rearrangement can occur, where the carbocation rearranges to a more stable (less ring strain) cyclopentyl cation. This would lead to carbamate products with a cyclopentyl ring structure.

  • Hydride/Alkyl Shifts: While less likely for a tertiary cation, other minor rearrangements cannot be ruled out, leading to a complex mixture of products.

Troubleshooting & Prevention:

  • Milder Acidic Conditions: Avoid overly harsh acids like concentrated sulfuric acid if possible. Lewis acids or milder Brønsted acids might provide a better selectivity profile, although they may require higher temperatures.

  • Temperature Control: Run the reaction at the lowest possible temperature (e.g., 0 °C to room temperature) to disfavor rearrangement pathways, which typically have a higher activation energy than the desired nitrile addition.

  • Alternative Synthetic Route: If isomeric purity is critical and rearrangements cannot be suppressed, the Curtius or direct protection routes are strongly recommended as they do not involve carbocation intermediates of this type.

Part 3: Byproduct Summary & Analytical Protocol

Table 1: Common Byproducts and Troubleshooting Summary
Byproduct NameProbable FormulaLikely Synthetic Route(s)Mechanistic CauseRecommended Solution
1-(2-fluorophenyl)cyclobutanamineC₁₀H₁₂FNCurtius, HofmannHydrolysis of isocyanate intermediate by trace water.Use rigorous anhydrous solvents/reagents and an inert atmosphere.
N,N'-bis[1-(2-fluorophenyl)cyclobutyl]ureaC₂₁H₂₄F₂N₂OCurtius, HofmannReaction of amine byproduct with isocyanate intermediate.Prevent amine formation (see above); ensure trapping agent is in excess.
Isomeric CarbamatesC₁₅H₂₀FNO₂Ritter ReactionCarbocation rearrangement (e.g., ring expansion) under strong acid.Use milder acid, lower reaction temperature, or switch to a non-carbocation route.
1-(2-fluorophenyl)cyclobuteneC₁₀H₉FRitter ReactionE1 elimination from the carbocation intermediate.Lower reaction temperature; use a non-protic acid if possible.
Unreacted Starting MaterialVariesAllInsufficient activation energy or reagent stoichiometry.Increase temperature, extend reaction time, use a catalyst (e.g., DMAP for Boc protection).
Protocol: HPLC Method for Impurity Profiling

This method provides a baseline for separating the target product from its most common process-related impurities.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear ramp from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Return to 30% B

    • 18.5-22 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detector: UV at 254 nm

  • Expected Elution Order:

    • 1-(2-fluorophenyl)cyclobutanamine (most polar)

    • This compound (Product)

    • N,N'-bis[1-(2-fluorophenyl)cyclobutyl]urea (least polar)

References

  • Curtius rearrangement - Wikipedia. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. [Link]

  • Curtius Rearrangement - Organic Chemistry Portal. [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. [Link]

  • Hofmann rearrangement - Wikipedia. [Link]

  • Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates - PMC - NIH. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. [Link]

  • Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols - PMC. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. [Link]

  • Ritter reaction - Wikipedia. [Link]

  • Ritter Reaction - OpenOChem Learn. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. [Link]

  • Ritter Reaction - Organic Chemistry Portal. [Link]

  • Ritter Reaction. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind the recommended synthetic strategy, provide detailed protocols, and offer solutions to frequently encountered issues.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. The key challenge in its synthesis lies in the efficient and high-yielding construction of the tertiary amine center on the sterically hindered cyclobutane ring, followed by its protection. Low yields are often attributed to competing side reactions, such as elimination, and difficulties in purification.

This guide presents a robust, two-stage synthetic approach that has proven reliable. The strategy involves:

  • Stage 1: Amine Formation via the Ritter Reaction. Synthesis of the key intermediate, 1-(2-fluorophenyl)cyclobutylamine, from 1-(2-fluorophenyl)cyclobutanol.

  • Stage 2: Carbamate Formation (Boc Protection). Reaction of the synthesized amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

This structure allows for the isolation and purification of the intermediate amine, ensuring a high-quality substrate for the final step and ultimately leading to a higher overall yield of a pure product.

Overall Synthetic Workflow

Synthetic_Workflow SM 1-(2-fluorophenyl)cyclobutanol (Starting Material) p1 SM->p1 INT 1-(2-fluorophenyl)cyclobutylamine (Intermediate) p2 INT->p2 PROD This compound (Final Product) p1->INT Stage 1: Ritter Reaction (H₂SO₄, CH₃CN, then Hydrolysis) p2->PROD Stage 2: Boc Protection (Boc)₂O, Base (e.g., TEA, NaOH)

Caption: High-level overview of the two-stage synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for this synthesis?

The recommended method is a two-step sequence involving an acid-catalyzed Ritter reaction followed by a standard Boc-protection. The Ritter reaction is exceptionally well-suited for creating quaternary C-N bonds from tertiary alcohols, which can readily form stable carbocations.[1][2] Isolating the intermediate amine before protection allows for better process control and simplifies the final purification, which is critical for scalability and achieving high purity.

Q2: Why is the Ritter reaction preferred for synthesizing the 1-(2-fluorophenyl)cyclobutylamine intermediate?

The Ritter reaction proceeds via an Sₙ1-type mechanism where a strong acid protonates the tertiary alcohol, which then leaves as water to form a stable tertiary cyclobutyl carbocation.[3] This carbocation is then trapped by the lone pair of electrons on the nitrogen of a nitrile (e.g., acetonitrile). The resulting nitrilium ion is subsequently hydrolyzed during aqueous workup to yield the amine.[4] This method is often more efficient for sterically congested tertiary centers than Sₙ2-type reactions.

Q3: What are the critical parameters for the final Boc-protection step?

The key to a high-yielding Boc protection is ensuring the amine nucleophile is sufficiently reactive and the electrophile (Boc₂O) is not wasted by side reactions. Critical parameters include:

  • Base: A non-nucleophilic base like triethylamine (TEA) is often used to scavenge the acid byproduct. Alternatively, an aqueous base like NaOH can be used in a biphasic system (Schotten-Baumann conditions), which can simplify workup.

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are ideal to prevent hydrolysis of the Boc anhydride.

  • Stoichiometry: A slight excess of Boc₂O (1.1 to 1.2 equivalents) is typically used to drive the reaction to completion.

  • Temperature: The reaction is typically run at room temperature or slightly below (0 °C to 25 °C) as it is usually exothermic.

Q4: What are the most common impurities I should look for?

  • From Stage 1 (Ritter Reaction): The main impurity is often the elimination byproduct, 1-(2-fluorophenyl)cyclobut-1-ene , formed from the carbocation intermediate. Unreacted starting alcohol may also be present.

  • From Stage 2 (Boc Protection): The primary impurities are typically unreacted amine and byproducts from the hydrolysis of Boc₂O. In rare cases, if the amine is particularly reactive or the conditions are harsh, a double-Boc protected product might be observed, though this is unlikely for a secondary amine. These can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This section addresses specific issues that can lead to reduced yields.

Problem 1: Low or No Conversion of 1-(2-fluorophenyl)cyclobutanol (Stage 1)
Potential CauseScientific ExplanationRecommended Solution
Insufficient Acid Catalyst The reaction is initiated by the formation of a tertiary carbocation, which requires a strong acid to protonate the hydroxyl group and facilitate its departure as water.Use a strong, concentrated acid like H₂SO₄ (98%). Ensure a stoichiometric or slight excess relative to the alcohol to drive carbocation formation.
Presence of Water Excess water in the reaction medium can shift the equilibrium away from the carbocation and can also hydrolyze the nitrile or the intermediate nitrilium ion prematurely.Use anhydrous grade nitrile and solvents. Ensure glassware is thoroughly dried before use.
Low Reaction Temperature The activation energy for carbocation formation may not be met at very low temperatures, causing the reaction to stall.While temperature control is crucial to prevent side reactions, ensure the reaction is maintained at a suitable temperature (often between 0 °C and room temperature) to allow for a reasonable reaction rate.
Problem 2: Significant Formation of Elimination Byproduct (Stage 1)
Potential CauseScientific ExplanationRecommended Solution
High Reaction Temperature The carbocation intermediate can either be trapped by the nitrile (substitution, desired) or lose a proton from an adjacent carbon (elimination, undesired). Elimination is favored at higher temperatures.Maintain strict temperature control, typically running the reaction at 0°C or below, especially during the addition of the acid. Use a cryostat or an ice/salt bath for precise control.
Nature of the Acid Highly nucleophilic counter-ions from the acid (e.g., from HCl) can compete with the nitrile as a nucleophile, while bulky bases can promote elimination.Use an acid with a non-nucleophilic counter-ion, such as sulfuric acid or perchloric acid.[2]
Problem 3: Low Yield in Boc-Protection Step (Stage 2)
Potential CauseScientific ExplanationRecommended Solution
Hydrolysis of Boc₂O Di-tert-butyl dicarbonate is sensitive to water and can hydrolyze, rendering it inactive.Use anhydrous solvents (e.g., DCM, THF). If using an aqueous base, ensure vigorous stirring to maximize the reaction rate at the phase interface.
Incomplete Reaction The amine may not be fully deprotonated or may be a weak nucleophile, leading to a slow or incomplete reaction.Ensure at least one equivalent of base is used. Allow for sufficient reaction time (monitor by TLC). If the reaction is sluggish, consider a stronger, non-nucleophilic base.
Difficult Workup/Isolation The product may be soluble in the aqueous phase during extraction if the pH is too acidic (protonation of the carbamate).During aqueous workup, ensure the pH of the aqueous layer is neutral or slightly basic before extracting the product into an organic solvent.

Troubleshooting Logic Flow

Troubleshooting_Yield start Low Final Yield check_stage Which stage has low yield? start->check_stage stage1 Stage 1: Ritter Reaction check_stage->stage1 Stage 1 stage2 Stage 2: Boc Protection check_stage->stage2 Stage 2 check_sm1 Is Starting Material Consumed? stage1->check_sm1 no_conv Problem: No Conversion check_sm1->no_conv No yes_conv Problem: Byproduct Formation check_sm1->yes_conv Yes sol_no_conv Solution: - Check acid strength/conc. - Ensure anhydrous conditions - Increase temperature slightly no_conv->sol_no_conv sol_byproduct Solution: - Lower reaction temperature (≤ 0°C) - Use non-nucleophilic acid - Check for alkene via NMR/GC-MS yes_conv->sol_byproduct check_sm2 Is Amine Consumed? stage2->check_sm2 amine_left Problem: Incomplete Reaction check_sm2->amine_left No amine_gone Problem: Isolation Loss check_sm2->amine_gone Yes sol_amine_left Solution: - Add more Boc₂O (1.2 eq) - Check base quality/amount - Use anhydrous solvent amine_left->sol_amine_left sol_isolation Solution: - Check pH during workup - Use different extraction solvent - Consider chromatography amine_gone->sol_isolation

Caption: Decision tree for troubleshooting low yield issues.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 1-(2-fluorophenyl)cyclobutylamine (Ritter Reaction)

This protocol is adapted from general procedures for Ritter reactions on tertiary alcohols.[2][3]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an argon atmosphere, add 1-(2-fluorophenyl)cyclobutanol (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (5-10 volumes). Cool the mixture to -5 °C to 0 °C using an ice/salt bath.

  • Acid Addition: Add concentrated sulfuric acid (98%, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NaHCO₃ solution and extracting with ethyl acetate.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Hydrolysis & Workup: Basify the cold aqueous mixture to pH > 12 by the slow addition of 50% w/v NaOH solution, ensuring the temperature is maintained below 20 °C. This step hydrolyzes the intermediate nitrilium salt to the amine.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclobutylamine, which can be purified by distillation or chromatography if necessary.

Protocol 2: Synthesis of this compound (Boc Protection)

This protocol is based on standard Boc-protection methodologies.[5]

  • Setup: Dissolve 1-(2-fluorophenyl)cyclobutylamine (1.0 eq) in dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting amine by TLC.

  • Workup: Wash the reaction mixture sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid or a thick oil. It can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by trituration with cold hexanes to afford the pure product as a white solid.[5]

Parameter Summary for Boc Protection
Reagent Equivalents
1-(2-fluorophenyl)cyclobutylamine1.0
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2
Triethylamine (TEA)1.5 - 2.0
Condition Value
SolventDichloromethane (DCM)
Temperature0 °C to Room Temp.
Time4 - 16 hours

References

  • Yang, J. W., et al. (2008). tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses, 85, 180. [Link]

  • Loev, B., & Kormendy, M. F. (1963). A New, General Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421–3426. [Link]

  • Wikipedia contributors. (2023). Ritter reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Lebel, H., & Leogane, O. (2005). A New Reagent for the One-Pot Synthesis of Boc-Protected Amines from Carboxylic Acids. Organic Letters, 7(19), 4107–4110. [Link]

  • Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(8), 1453–1455. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Shaikh, A. A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43, 5545–5560. [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1112-1149. [Link]

  • OpenOChem Learn. Ritter Reaction. [Link]

Sources

stability and degradation of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. The content is structured to address common questions and troubleshoot issues that may arise during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What is the primary route of degradation for this compound?

A1: The primary degradation pathway is the acid-catalyzed cleavage (deprotection) of the tert-butyloxycarbonyl (Boc) group.[1][2] The Boc group is an acid-labile protecting group designed for this type of removal.[3] The process involves protonation of the carbamate's carbonyl oxygen, which leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate then rapidly decarboxylates to yield the free amine, 1-(2-fluorophenyl)cyclobutanamine, and carbon dioxide gas.[4][5]

Q2: How does the "1-(2-fluorophenyl)cyclobutyl" portion of the molecule affect its stability?

A2: The molecular structure introduces two key factors that influence stability:

  • Electronic Effects: The 2-fluorophenyl group is electron-withdrawing due to the high electronegativity of fluorine. Electron-withdrawing groups attached to an aryl carbamate can destabilize the carbamate bond, potentially increasing its susceptibility to acid-catalyzed hydrolysis compared to non-substituted aryl or alkyl carbamates.[5][6]

  • Steric Hindrance: The nitrogen atom is attached to a quaternary carbon of the cyclobutyl ring. This creates significant steric hindrance around the carbamate linkage. This bulkiness can slow down the rate of attack by chemical reagents, potentially offering some kinetic stability under certain conditions.[5]

There is a delicate balance between the activating electronic effect of the fluoro-substituent and the potentially protective steric hindrance of the cyclobutyl moiety.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, protected from light.[7] A storage temperature of 2-8°C is recommended.[8] The container should be tightly sealed to prevent moisture ingress and exposure to acidic vapors. It should be stored away from strong acids and oxidizing agents.[7][9]

Q4: Is this compound stable in common organic solvents?

A4: The compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile at room temperature, provided these solvents are free of acidic impurities. Protic solvents like methanol and ethanol are also generally acceptable for short-term use (e.g., during a reaction workup), but prolonged storage in these solvents is not recommended as they can facilitate solvolysis, especially if trace acids are present.[10]

Q5: Is the compound sensitive to light or oxidation?

A5: While the primary instability is acid-lability, good laboratory practice for complex organic molecules includes protection from light to prevent potential photodegradation.[7] The carbamate functional group itself is not highly susceptible to oxidation under normal conditions, but as a general precaution, storage under an inert atmosphere (e.g., nitrogen or argon) can extend shelf-life by preventing long-term oxidative degradation.[10]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that users may encounter during deprotection reactions or when observing unexpected degradation.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Boc Deprotection 1. Insufficient Acid: The amount or strength of the acid may be inadequate. 2. Short Reaction Time/Low Temperature: The reaction may not have reached completion. 3. Steric Hindrance: The bulky cyclobutyl group may slow the reaction rate.1. Increase Acid Stoichiometry: Increase the equivalents of acid (e.g., trifluoroacetic acid, TFA) or switch to a stronger acid system (e.g., HCl in dioxane).[11] 2. Extend Reaction Time & Monitor: Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 40°C), but be mindful of potential side reactions. 3. Change Solvent: Solvents can influence deprotection rates. If using DCM, consider switching to dioxane or ethyl acetate with an HCl source.
Formation of Unknown Impurities During Deprotection 1. Alkylation by t-Butyl Cation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate the product amine or other nucleophilic species present.[12][13] 2. Degradation of Product: The deprotected amine product itself may be unstable under the strong acidic conditions.1. Use a Scavenger: Add a cation scavenger such as anisole, thioanisole, or triethylsilane (TES) to the reaction mixture.[2] These will trap the t-butyl cation and prevent side reactions. 2. Use Milder Conditions: Attempt deprotection with a milder acid (e.g., 10-20% TFA in DCM instead of 50%) or at a lower temperature (0°C).[4] Alternatively, explore non-acidic deprotection methods if the product is highly acid-sensitive.
Compound Degrades During Chromatographic Purification 1. Acidic Mobile Phase: Using TFA in the mobile phase for reverse-phase HPLC can cause partial or complete deprotection of the Boc group on the column.[14] 2. Acidic Stationary Phase: Residual acid on silica gel used for normal-phase chromatography can also lead to degradation.1. Modify Mobile Phase: If possible, replace TFA with a less aggressive acid like formic acid (0.1%) or use a buffered mobile phase (e.g., ammonium acetate).[14] If TFA is necessary for peak shape, work quickly, neutralize the collected fractions immediately with a mild base (like triethylamine or a bicarbonate solution), and do not let fractions stand for extended periods.[14] 2. Neutralize Silica Gel: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), then re-equilibrate with the mobile phase before loading the sample.
Difficulty Removing Acid After Deprotection 1. Formation of Amine Salt: The deprotected amine product forms a stable salt (e.g., trifluoroacetate or hydrochloride salt) with the acid used for deprotection. 2. High Boiling Point of Acid: TFA can be difficult to remove completely by rotary evaporation alone.1. Aqueous Basic Wash: After removing the bulk of the solvent and acid, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) to neutralize the salt and extract the free amine. 2. Azeotropic Removal: After the initial evaporation, add a solvent like toluene or heptane to the residue and evaporate again. Repeating this process can help azeotropically remove residual TFA.[15]

Section 3: Diagrams and Visualizations

Visual aids to understand the key processes related to the compound's stability and degradation.

Degradation Pathway Diagram

This diagram illustrates the acid-catalyzed degradation (deprotection) of this compound.

G cluster_0 Acid-Catalyzed Deprotection A tert-Butyl N-[1-(2-fluorophenyl) cyclobutyl]carbamate B Protonated Carbamate (Intermediate) A->B + H⁺ (Acid) C Carbamic Acid (Unstable Intermediate) B->C E tert-Butyl Cation (+ tBu⁺) B->E Loss of D 1-(2-fluorophenyl)cyclobutanamine (Final Product) C->D Decarboxylation F Carbon Dioxide (+ CO₂) C->F Loss of

Caption: Acid-catalyzed deprotection workflow.

Troubleshooting Logic for Incomplete Deprotection

This flowchart provides a logical sequence for troubleshooting an incomplete deprotection reaction.

G start Start: Incomplete Deprotection (Verified by TLC/LC-MS) c1 Is reaction time sufficient (>2h)? start->c1 a1 Increase reaction time. Monitor hourly. c1->a1 No c2 Is acid stoichiometry and strength adequate? c1->c2 Yes a1->c2 a2 Increase acid equivalents or use stronger acid (e.g., HCl/dioxane). c2->a2 No c3 Is reaction temperature optimal? c2->c3 Yes a2->c3 a3 Increase temperature moderately (e.g., to 40°C). Caution for side reactions. c3->a3 No end Reaction Complete c3->end Yes a3->end

Caption: Troubleshooting flowchart for incomplete reaction.

Section 4: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for assessing the stability of the compound.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile and to develop a stability-indicating analytical method.[8][16]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Calibrated oven, photostability chamber, pH meter

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions (perform each in a separate vial):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Prepare a second vial with 1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Prepare a second vial with 1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Transfer 1-2 mg of the solid compound into a glass vial. Place in an oven at 80°C for 48 hours. Also, place a vial of the stock solution at 60°C.

    • Photolytic Degradation: Expose 1-2 mg of the solid compound and 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any degradation products.

    • Determine the percentage of degradation for the parent compound.

    • A good stability-indicating method will show baseline separation of the parent peak from all degradation peaks.

Protocol 2: Analytical Method for Purity and Stability Assessment

Objective: To provide a standard High-Performance Liquid Chromatography (HPLC) method for monitoring the purity and degradation of the compound.[17]

Instrumentation:

  • HPLC with a UV Detector or Mass Spectrometer (MS)

Chromatographic Conditions:

  • Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Acetonitrile/Water (1:1) to a final concentration of approximately 0.5 mg/mL.

Procedure:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a solvent blank to ensure the system is clean.

  • Inject the prepared sample solution.

  • Integrate the peaks and calculate the area percentage to determine the purity profile. The main peak corresponding to the intact compound should be identified by its retention time, confirmed with a reference standard if available.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. [Link]

  • Zhang, W. (2004). Fluorous Boc ((F)Boc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis. The Journal of Organic Chemistry, 69(24), 8117-8125. [Link]

  • SGS. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Oak Ridge National Laboratory. (1999). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. [Link]

  • BTC. (2023). How does the conformation of cyclobutanol affect its reactivity?[Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453-24459. [Link]

  • Kappe, C. O., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-19. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Universal-Traders. (n.d.). Tert Butyl Carbamate Manufacturer Exporter Supplier from Mumbai India. [Link]

  • National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega, 7(43), 38917-38926. [Link]

  • ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • Depmeier, T., Hanekamp, W., & Lehr, M. (2015). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS Medicinal Chemistry Letters, 6(8), 1601-1609. [Link]

  • National Institutes of Health. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry, 55(24), 10857-10870. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • ResearchGate. (2024). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453-24459. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. [Link]

  • Airgas. (2021). Fluorine Safety Data Sheet. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • ACS Publications. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45585-45592. [Link]

  • Macsen Labs. (n.d.). Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture. [Link]

  • MDPI. (2023). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. International Journal of Molecular Sciences, 24(15), 12345. [Link]

  • Oakwood Chemical. (n.d.). tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • Michigan State University. (n.d.). Ring Conformations. Department of Chemistry. [Link]

  • ResearchGate. (2018). Stereochemistry of Cyclobutane and Heterocyclic Analogs. [Link]

  • ResearchGate. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. [Link]

  • National Institutes of Health. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(21), 8627-8646. [Link]

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Technical Support Center: Synthesis of ortho-Fluorinated Cyclobutylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ortho-fluorinated cyclobutylamines. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of introducing a fluorine atom adjacent to an amino group on a cyclobutane ring. The unique conformational constraints and electronic properties of this motif make it a valuable building block in modern drug discovery, but its synthesis is fraught with challenges.[1][2][3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Understanding the Core Challenges

The synthesis of 1,2-substituted (ortho) fluorinated cyclobutylamines presents a unique set of obstacles stemming from the inherent properties of the cyclobutane ring and the reactivity of common fluorinating agents.

  • Ring Strain and Reactivity: The significant ring strain of the cyclobutane core makes it susceptible to side reactions such as elimination, ring-opening, and rearrangement, particularly under the often harsh conditions of fluorination.[5]

  • Stereochemical Control: Achieving the desired cis or trans diastereomer is a primary challenge. The stereochemical outcome is dictated by the configuration of the starting material and the mechanism of the fluorination reaction (e.g., SN2-type inversion or SN1-type racemization).

  • Competing Reaction Pathways: The presence of a neighboring amino group (even when protected) can influence the reaction's regioselectivity and may lead to undesired byproducts.

  • Purification and Characterization: The separation of diastereomers can be non-trivial, often requiring specialized chromatographic techniques.[6][7][8] Detailed NMR analysis (¹H, ¹³C, and ¹⁹F) is essential to unambiguously determine the stereochemistry of the final products.[9]

II. Troubleshooting Guide: Common Synthesis Issues

This section addresses common problems encountered during the synthesis of ortho-fluorinated cyclobutylamines, particularly via the deoxyfluorination of N-protected 2-aminocyclobutanols.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield of Fluorinated Product 1. Decomposition of Starting Material: The substrate may be unstable under the reaction conditions.- Use Milder Reagents: Switch from DAST to reagents like Deoxo-Fluor™, PyFluor, or XtalFluor-E®, which often operate under less harsh conditions and can reduce charring.[10] - Optimize Temperature: Run the reaction at the lowest possible temperature that still allows for conversion (e.g., start at -78 °C and slowly warm up).
2. Incomplete Reaction: The fluorinating agent may not be reactive enough, or the reaction time may be insufficient.- Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature. Monitor by TLC or crude NMR to find the optimal balance before decomposition becomes significant. - Change Solvent: Solvent choice can impact reactivity. Dichloromethane (DCM) is common, but sometimes less coordinating solvents can be beneficial.
Formation of Elimination Byproduct (Cyclobutene) 1. Strongly Basic or Lewis Acidic Conditions: Many fluorinating agents (or their byproducts) can promote E2 or E1 elimination. This is a very common issue with DAST.[11]- Use Non-basic Fluorination Methods: Employ reagents less prone to causing elimination, such as PyFluor.[12] - Add a Non-nucleophilic Base: A hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) can be added to scavenge acidic byproducts that catalyze elimination.
Formation of Rearrangement Products (Ring-Opening/Contraction) 1. Carbocation Formation: The reaction may proceed through an unstable carbocationic intermediate, which is prone to rearrangement, a known issue with strained rings.[5][13]- Promote SN2 Pathway: Use conditions that favor a direct substitution pathway. This includes using less Lewis acidic fluorinating agents and solvents that can stabilize the transition state. - Reagent Choice: DAST is known to induce ring expansion and contraction in strained systems.[13] Consider alternative reagents if rearrangement is a major issue.
Poor Diastereoselectivity (cis/trans Mixture) 1. SN1 Mechanism: If the reaction proceeds via a planar carbocation, a mixture of diastereomers is likely.- Favor SN2 Conditions: Use aprotic, non-polar solvents and fluorinating agents that promote inversion of stereochemistry. Deoxyfluorination of secondary alcohols often proceeds with inversion.[14] - Control Starting Material Stereochemistry: The stereochemistry of the final product is directly linked to that of the starting alcohol. Ensure the stereochemical purity of your 2-aminocyclobutanol precursor.
2. Epimerization: The product or starting material may be epimerizing under the reaction conditions.- Buffer the Reaction: If acidic byproducts are causing epimerization, the addition of a non-nucleophilic base can help maintain stereochemical integrity.
Difficulty Separating Diastereomers 1. Similar Polarity: The cis and trans isomers often have very similar polarities, making chromatographic separation challenging.- Use a Different Stationary Phase: If standard silica gel chromatography fails, consider reversed-phase (C18) HPLC or supercritical fluid chromatography (SFC).[7] - Derivatization: Temporarily derivatizing the amine (e.g., as an amide with a chiral auxiliary) can create diastereomers with greater differences in physical properties, facilitating separation. The auxiliary can then be removed. - Selective Crystallization: It may be possible to selectively crystallize one diastereomer as a salt (e.g., hydrochloride or tartrate).[6][15]

III. Frequently Asked Questions (FAQs)

Q1: What is the best precursor for synthesizing 2-fluorocyclobutylamine?

A common and effective strategy is to start with a stereochemically defined N-protected 2-aminocyclobutanol. The tert-butoxycarbonyl (Boc) group is a robust choice for protecting the amine, as it is stable to many fluorination conditions and can be easily removed later.[16] The key step is the deoxyfluorination of the hydroxyl group.

Q2: Which fluorinating agent should I choose for the deoxyfluorination of N-Boc-2-aminocyclobutanol?

The choice of reagent is critical and depends on the specific stereochemistry of your substrate and tolerance for side products.

  • DAST (Diethylaminosulfur Trifluoride): While common, DAST is known to promote elimination and rearrangement reactions, especially with strained rings like cyclobutanes.[11][13] It should be used with caution and at low temperatures.

  • Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur Trifluoride): Generally considered thermally safer than DAST, it can sometimes offer higher yields and fewer elimination byproducts.[10]

  • PyFluor: This reagent is known for its high selectivity and reduced formation of elimination byproducts, making it an excellent choice for sensitive substrates.[12]

  • XtalFluor-E®: This is a crystalline, stable salt that can be a good alternative, often providing clean reactions with SN2-type inversion.[10]

Q3: How can I control the stereochemistry to get the cis or trans product?

Stereocontrol is primarily achieved by selecting the appropriate diastereomer of the starting N-Boc-2-aminocyclobutanol. Most modern deoxyfluorination reagents (like PyFluor or XtalFluor) react via an SN2 mechanism, which results in an inversion of configuration at the carbon bearing the hydroxyl group.[14]

  • To synthesize trans-N-Boc-2-fluorocyclobutylamine , you should start with cis-N-Boc-2-aminocyclobutanol .

  • To synthesize cis-N-Boc-2-fluorocyclobutylamine , you should start with trans-N-Boc-2-aminocyclobutanol .

G

Q4: I am seeing a significant amount of a cyclobutene byproduct. What can I do?

This is a classic sign of an elimination reaction competing with substitution.

  • Lower the Temperature: This will generally favor the substitution pathway, which has a lower activation energy.

  • Change Reagent: As mentioned, DAST is particularly prone to causing elimination. Switching to PyFluor is a highly recommended first step.

  • Add a Base: Including a non-nucleophilic base like 2,6-lutidine can neutralize the HF byproduct that often catalyzes the elimination.

Q5: How can I confirm the stereochemistry of my final product?

A combination of ¹H and ¹⁹F NMR spectroscopy is essential. The coupling constants between the fluorine atom and the protons on the cyclobutane ring are highly dependent on their dihedral angles.

  • ¹H-¹⁹F Coupling (JHF): The magnitude of the geminal (²JHF) and vicinal (³JHF) coupling constants can help determine the relative stereochemistry.

  • NOE Experiments: 2D NOESY or ROESY experiments can show through-space correlations between the fluorine and nearby protons, providing definitive proof of the cis or trans relationship.

IV. Experimental Protocols

Protocol 1: Stereoselective Synthesis of trans-tert-butyl (2-fluorocyclobutyl)carbamate

This protocol outlines the synthesis of the trans isomer starting from cis-N-Boc-2-aminocyclobutanol.

G start cis-N-Boc-2-aminocyclobutanol reagent PyFluor (1.5 eq) DBU (1.5 eq) DCM, 0 °C to rt start->reagent Step 1: Deoxyfluorination workup Aqueous Workup (Sat. NaHCO₃) reagent->workup Step 2: Quench purify Column Chromatography (Silica Gel) workup->purify Step 3: Purification product trans-N-Boc-2-fluorocyclobutylamine purify->product

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cis-N-Boc-2-aminocyclobutanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) followed by the slow, portion-wise addition of PyFluor (1.5 eq). Caution: Handle PyFluor in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure trans-tert-butyl (2-fluorocyclobutyl)carbamate.

Final Deprotection (if required): The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in DCM or with HCl in dioxane to yield the final trans-2-fluorocyclobutylamine hydrochloride salt.

V. References

  • Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. (2022). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Synthesis method of N-Boc piperazine. (2017). Google Patents. Retrieved January 20, 2026, from

  • Moon, H. W., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Moon, H. W., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Separation and purification of cis and trans isomers. (1975). Google Patents. Retrieved January 20, 2026, from

  • Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Electrophilic fluorination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. (n.d.). Office of Scientific and Technical Information. Retrieved January 20, 2026, from [Link]

  • 19F‐NMR spectra for N‐Fmoc‐protected 3c. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Elemental fluorine. Part 14. 1 Electrophilic fluorination and nitrogen functionalisation of hydrocarbons. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • 19F NMR analyses of some cyclopropane derivatives. (1985). Sci-Hub. Retrieved January 20, 2026, from [Link]

  • Ring-opening fluorination of bicyclic azaarenes. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Method of synthesis of trans-2-phenylcyclopropylamine. (1977). Google Patents. Retrieved January 20, 2026, from

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026). Oreate AI Blog. Retrieved January 20, 2026, from [Link]

  • First separation and characterization of cis and trans 1,2-bisaryloxy perfluorocyclobutanes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). Western Michigan University ScholarWorks. Retrieved January 20, 2026, from [Link]

  • Synthesis of Fluoromethyl‐Substituted Cyclopentanones via Radical Fluorination and 1,2‐Alkyl Migration Cascade of Alkenyl Cyclobutanols. (2019). Sci-Hub. Retrieved January 20, 2026, from [Link]

  • Electrophilic fluorinating agents featuring in this review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. Retrieved January 20, 2026, from [Link]

  • Separation of cis and trans isomers. (1958). Google Patents. Retrieved January 20, 2026, from

  • Pharmaceutical Co-Crystal of Flufenamic Acid: Synthesis and Characterization of Two Novel Drug-Drug Co-Crystal. (2017). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. (n.d.). Arkat USA. Retrieved January 20, 2026, from [Link]

  • Efficient Stereo-Selective Fluorination on Vitamin D3 Side-Chain Using Electrophilic Fluorination. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Versatile Fluorine-Containing Building Blocks. (2022). Encyclopedia.pub. Retrieved January 20, 2026, from [Link]

  • Fluorination with aminosulfuranes. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Some commercial nucleophilic fluorinating agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Optimizing the Synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this crucial synthetic step. Our focus is on optimizing the reaction temperature to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the formation of this compound?

A1: The synthesis of this compound is typically achieved through the N-tert-butoxycarbonylation (Boc protection) of the primary amine, 1-(2-fluorophenyl)cyclobutanamine. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

The overall reaction is as follows:

Q2: What is the optimal reaction temperature for this synthesis?

A2: The optimal reaction temperature is a critical parameter that influences both the reaction rate and the formation of byproducts. Generally, N-Boc protection reactions are conducted at temperatures ranging from 0°C to room temperature (approximately 20-25°C)[1]. However, for some substrates, gentle heating to around 40-55°C can be employed to drive the reaction to completion[2]. It is crucial to monitor the reaction progress closely, as excessive heat can lead to the decomposition of the Boc protecting group and other side reactions. The ideal temperature should be determined empirically for your specific setup.

Q3: How does reaction temperature affect the yield and purity of the final product?

A3: Reaction temperature has a direct impact on both yield and purity.

  • Low Temperatures (0-10°C): At lower temperatures, the reaction rate will be slower, potentially leading to incomplete conversion if the reaction time is not extended. However, lower temperatures often result in higher purity by minimizing side reactions.

  • Room Temperature (20-25°C): This is often a good starting point, providing a balance between a reasonable reaction rate and minimal byproduct formation.

  • Elevated Temperatures (40-55°C): Increasing the temperature can significantly accelerate the reaction, which is beneficial for less reactive amines. However, it also increases the risk of side reactions, such as the formation of N,N-di-Boc derivatives, isocyanates, and ureas, which can complicate purification and lower the overall yield of the desired product[2]. The thermal stability of the Boc group itself can also become a concern at higher temperatures, especially over prolonged reaction times.

Temperature RangeExpected Reaction RatePotential Impact on PurityRecommended For
0-10°C SlowHigh purity, minimal byproductsMaximizing purity, sensitive substrates
20-25°C ModerateGood balance of purity and reaction timeStandard starting condition
40-55°C FastIncreased risk of side productsDriving sluggish reactions to completion

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related optimization.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction 1. Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine.[2] 2. Increase Reaction Time: If the reaction is proceeding slowly at room temperature, allow it to stir for a longer period (e.g., overnight). 3. Gradually Increase Temperature: If extending the time is ineffective, cautiously raise the temperature in increments of 5-10°C, monitoring for byproduct formation by TLC.The kinetics of the reaction may be slow at lower temperatures. Providing more time or thermal energy can help drive the reaction to completion.
Decomposition of Reagents or Product 1. Check Reagent Quality: Ensure the Boc₂O is fresh, as it can degrade over time. 2. Avoid Excessive Heat: High temperatures can lead to the thermal decomposition of the Boc-protected product.[3][4]The tert-butoxycarbonyl group is known to be thermally labile, especially under acidic or strongly basic conditions.
Issue 2: Presence of Multiple Impurities in the Crude Product
Possible Cause Troubleshooting Action Scientific Rationale
Formation of N,N-di-Boc Product 1. Use Stoichiometric Amounts of Boc₂O: Avoid using a large excess of the Boc anhydride. 2. Lower the Reaction Temperature: This side reaction is more prevalent at higher temperatures. Running the reaction at room temperature or below can minimize it.The initially formed carbamate can be further acylated by Boc₂O, especially if there is an excess of the reagent and sufficient thermal energy.
Formation of Isocyanate or Urea Byproducts 1. Control Basicity and Temperature: These byproducts are often formed under strongly basic conditions and higher temperatures.[2] Consider using a milder base or running the reaction at a lower temperature.The desired carbamate can eliminate isobutylene to form a carbamic acid, which can then decarboxylate to the free amine or react with another amine to form a urea.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization of temperature and reaction time is recommended.

  • Dissolve the Amine: In a round-bottom flask, dissolve 1-(2-fluorophenyl)cyclobutanamine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water and acetone.[2]

  • Add Base: Add a base, such as triethylamine (TEA) or sodium bicarbonate (1.1-1.5 equivalents).

  • Add Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting amine is no longer visible.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Temperature Optimization Workflow

The following diagram illustrates a systematic approach to optimizing the reaction temperature.

Temperature_Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Final Product A Start with Room Temperature (20-25°C) B Monitor Reaction by TLC after 2-4 hours A->B C Reaction Complete? B->C D No/Incomplete Reaction C->D No I Proceed to Work-up & Purification C->I Yes E Increase Temperature to 40°C D->E F Monitor for Byproducts E->F G Significant Byproducts? F->G H Lower Temperature to 0-10°C & Increase Time G->H Yes G->I No H->I

Caption: Workflow for reaction temperature optimization.

Visualization of Key Relationships

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the synthesis.

Troubleshooting_Tree Start Analyze Crude Product by TLC/LC-MS LowYield Low Yield? Start->LowYield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes MultipleSpots Multiple Impurity Spots? LowYield->MultipleSpots No IncreaseTemp Increase Temperature or Time IncompleteReaction->IncreaseTemp Yes Purify Proceed to Purification IncompleteReaction->Purify No IncreaseTemp->Purify DiBoc Di-Boc Product Suspected? MultipleSpots->DiBoc Yes MultipleSpots->Purify No ReduceBoc Reduce Boc₂O Stoichiometry DiBoc->ReduceBoc Yes Urea Urea/Isocyanate Suspected? DiBoc->Urea No ReduceBoc->Purify LowerTempBase Lower Temperature & Use Milder Base Urea->LowerTempBase Yes Urea->Purify No LowerTempBase->Purify

Caption: Decision tree for troubleshooting synthesis issues.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

  • Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. Retrieved from [Link]

  • Myagmarjav, O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. Retrieved from [Link]

  • Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
  • Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. Retrieved from [Link]

  • Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • ChemWhat. (n.d.). 1-(2-fluorophenyl)cyclobutanaMine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Organic & Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wleklinski, M., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Difficult Boc-Deprotection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of tert-butyloxycarbonyl (Boc) deprotection, specifically when dealing with sterically hindered amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter sluggish or incomplete reactions with these challenging substrates. Here, we move beyond standard protocols to provide in-depth, field-tested insights and troubleshooting strategies rooted in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: My standard TFA/DCM protocol is failing for my sterically hindered secondary amine. What is the mechanistic reason for this, and what is my first troubleshooting step?

A1: The standard mechanism for Boc deprotection involves protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[1][2][3] This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine.[1][2]

With sterically hindered amines, the bulky substituents surrounding the nitrogen atom can restrict access of the acid to the carbonyl oxygen. This steric hindrance raises the activation energy of the initial protonation step, slowing down the entire deprotection process.

First Troubleshooting Step: Increase Acid Concentration and Reaction Time/Temperature.

Before abandoning TFA, consider modifying the conditions. A common and effective adjustment is to increase the concentration of TFA or switch to neat (water-free) TFA.[4][5] Additionally, allowing the reaction to stir for an extended period (up to 18 hours) at room temperature or gently warming the reaction can often drive it to completion.[5]

However, be mindful that harsher conditions can lead to side reactions if other acid-sensitive functional groups are present.[6]

Q2: I've pushed the TFA conditions, but the reaction is still incomplete or resulting in side products. What are some robust alternative acidic reagents?

A2: When TFA fails, switching to a different strong acid system is a logical next step. A highly effective alternative is using a solution of hydrogen chloride (HCl) in an organic solvent.[7][8][9]

Recommended Alternative: 4M HCl in Dioxane

A 4M solution of HCl in dioxane is a powerful reagent for cleaving stubborn Boc groups.[8][9] It is often faster and more efficient than TFA for challenging substrates.[8]

Key Considerations:

  • Anhydrous Conditions: Ensure your dioxane and HCl are anhydrous, as water can interfere with the reaction.

  • Amide Cleavage: Be aware that prolonged exposure to strong HCl can lead to the cleavage of sensitive amide bonds in your molecule.[10]

  • Solvent Choice: Besides dioxane, HCl in other solvents like ethyl acetate or methanol can also be effective.[4][11]

Q3: My molecule contains other acid-labile protecting groups (e.g., t-butyl esters). How can I selectively deprotect the N-Boc group?

A3: Achieving selectivity can be challenging since both N-Boc and t-butyl esters are cleaved under acidic conditions. However, the N-Boc group is generally more sensitive to acid.[6] This difference in reactivity can be exploited.

Strategy 1: Titrate the Acid and Temperature

Carefully controlling the amount of acid and maintaining low temperatures can favor N-Boc cleavage. Start with milder conditions and slowly increase the strength until you observe selective deprotection.

Strategy 2: Lewis Acids

Lewis acids offer a different mechanistic pathway and can sometimes provide enhanced selectivity. Zinc bromide (ZnBr2) in dichloromethane (DCM) is a milder alternative that can be effective for Boc deprotection while potentially leaving other acid-sensitive groups intact.[7][12] Other Lewis acids to consider include aluminum chloride (AlCl3), tin(IV) chloride (SnCl4), and titanium tetrachloride (TiCl4).[12]

Strategy 3: Non-Acidic Methods

For extremely sensitive substrates, non-acidic methods may be the only viable option.

  • Thermal Deprotection: Heating the Boc-protected amine, often in a high-boiling solvent or even neat, can induce thermal cleavage of the Boc group.[1][13][14] This method avoids acidic reagents entirely. However, high temperatures (often >150 °C) may be required, which could degrade sensitive molecules.[14]

  • TMSI-Mediated Deprotection: Iodotrimethylsilane (TMSI) in a solvent like DCM can be a very mild and effective reagent for Boc deprotection, sometimes even in the presence of t-butyl esters.[15]

Q4: My deprotection with TFA is generating a significant amount of a side product where a t-butyl group has been added to another part of my molecule. What is happening and how can I prevent this?

A4: The tert-butyl cation generated during the deprotection is a reactive electrophile.[2][6] If your substrate contains nucleophilic sites, such as electron-rich aromatic rings, thiols, or even some amides, it can be alkylated by this cation, leading to unwanted t-butylated byproducts.[6]

Solution: The Use of Scavengers

To prevent this side reaction, a "scavenger" is added to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the t-butyl cation than your substrate, effectively trapping it before it can cause problems.

Commonly Used Scavengers:

  • Anisole or Thioanisole: These are excellent scavengers due to their electron-rich aromatic rings.[4]

  • Triethylsilane (TES): This scavenger works by reducing the tert-butyl cation.

Simply add a few equivalents of the scavenger to your reaction mixture along with the TFA.

Troubleshooting Workflow

Here is a visual guide to troubleshooting difficult Boc-deprotections of sterically hindered amines.

Boc_Deprotection_Troubleshooting Start Start: Incomplete Deprotection with Standard TFA/DCM Increase_Conditions Increase TFA Concentration/ Temperature/Time Start->Increase_Conditions Initial Step Switch_Acid Switch to Stronger Acid: 4M HCl in Dioxane Increase_Conditions->Switch_Acid Still Incomplete Side_Products Side Product Formation? (t-Butylation) Increase_Conditions->Side_Products Success Success: Complete Deprotection Switch_Acid->Success Successful Failure Still Unsuccessful: Consider Alternative Protecting Group Strategy Switch_Acid->Failure Unsuccessful Lewis_Acid Try Lewis Acids: ZnBr2, AlCl3, etc. Thermal Thermal Deprotection (High Temperature) Lewis_Acid->Thermal Unsuccessful Lewis_Acid->Success Successful TMSI TMSI-Mediated Deprotection Thermal->TMSI Unsuccessful Thermal->Success Successful TMSI->Success Successful TMSI->Failure Unsuccessful Add_Scavenger Add Scavenger: Anisole, Thioanisole, TES Side_Products->Add_Scavenger Yes Acid_Sensitive Other Acid-Labile Groups Present? Side_Products->Acid_Sensitive No Add_Scavenger->Acid_Sensitive Acid_Sensitive->Switch_Acid No Acid_Sensitive->Lewis_Acid Yes

Caption: Troubleshooting flowchart for Boc-deprotection.

Comparative Summary of Deprotection Reagents

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
TFA/DCM 20-50% TFA in DCM, RTStandard, well-understoodMay be ineffective for hindered amines, can cause t-butylation
4M HCl in Dioxane 4M solution, RTHighly effective for stubborn Boc groupsCan cleave other acid-labile groups, requires anhydrous conditions
Lewis Acids (e.g., ZnBr2) Excess Lewis acid in DCM, RTMilder, can offer selectivityMay be slower, reagent choice is substrate-dependent
Thermal Deprotection Neat or high-boiling solvent, >150°CNo acidic reagents, "green" optionHigh temperatures can degrade substrate, not suitable for all molecules
TMSI 1.5-2 eq. TMSI in DCM, RTVery mild, can be selectiveReagent is moisture-sensitive

Detailed Experimental Protocols

Protocol 1: Boc-Deprotection using 4M HCl in Dioxane
  • Preparation: Dissolve the Boc-protected sterically hindered amine (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) or allow it to be suspended in the HCl/dioxane solution.

  • Reaction: To the solution/suspension, add 4M HCl in dioxane (10-20 eq).

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to a few hours.[8][9]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting hydrochloride salt of the amine can often be used directly in the next step or purified further if necessary.

Protocol 2: Boc-Deprotection using TFA with a Scavenger
  • Preparation: Dissolve the Boc-protected amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Scavenger: Add anisole (2-5 eq) to the solution.

  • Reaction: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by an appropriate method (e.g., chromatography, crystallization) to remove the scavenger and its byproducts.

Protocol 3: Thermal Boc-Deprotection
  • Preparation: Place the Boc-protected amine in a reaction vessel equipped with a condenser.

  • Reaction: Heat the substrate to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon). If the substrate is a solid, a high-boiling, inert solvent such as diphenyl ether can be used.

  • Monitoring: Monitor the reaction by taking aliquots and analyzing them by TLC or LC-MS. The evolution of gas (isobutylene and CO2) is an indicator of the reaction's progress.[14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under high vacuum. The crude product can then be purified.

Concluding Remarks

The deprotection of sterically hindered N-Boc groups requires a departure from standard protocols and a more nuanced, mechanistically informed approach. By systematically exploring variations in reaction conditions and alternative reagents, researchers can overcome these synthetic hurdles. This guide provides a framework for troubleshooting, but it is essential to consider the specific nature of each substrate when selecting the optimal deprotection strategy.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ryan, M.-R., Lynch, D., Collins, S., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Gbewonyo, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • Gbewonyo, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Semantic Scholar. (2012).
  • ACS Publications. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • SciSpace. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound from its starting materials. This guide provides in-depth, experience-based troubleshooting advice and detailed experimental protocols to ensure the successful isolation of a high-purity final product.

I. Understanding the Purification Challenges

The synthesis of this compound, a Boc-protected amine, typically involves the reaction of 1-(2-fluorophenyl)cyclobutanamine with di-tert-butyl dicarbonate (Boc₂O). While the reaction itself is generally robust, the primary challenge lies in the effective removal of unreacted starting materials, reaction byproducts, and excess reagents. The physicochemical properties of the product and potential impurities necessitate a well-designed purification strategy.

Common Impurities Include:

  • Unreacted 1-(2-fluorophenyl)cyclobutanamine: A basic starting material that can be difficult to separate from the product due to similar polarities.

  • Excess Di-tert-butyl dicarbonate (Boc₂O): A non-polar reagent that can co-elute with the product in normal-phase chromatography if not properly removed.

  • tert-Butanol (t-BuOH): A byproduct of the reaction.

  • Di-Boc protected amine: A potential byproduct formed under certain conditions.

This guide will address these challenges through a series of frequently asked questions and detailed protocols for flash column chromatography and recrystallization.

II. Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues that may arise during the purification process. The answers provide not just a solution, but also the scientific reasoning behind the recommended actions.

Q1: My crude product shows multiple spots on TLC, including one at the baseline and one very non-polar spot. How do I remove these?

A1: This is a classic impurity profile for a Boc protection reaction. The baseline spot is likely the unreacted amine starting material, which is highly polar and adheres strongly to the silica gel. The non-polar spot is almost certainly excess Boc₂O.

  • Rationale: The amine is basic and interacts strongly with the acidic silica gel surface. Boc₂O is a non-polar, sterically hindered anhydride.

  • Solution:

    • Aqueous Workup: Before concentrating the crude reaction mixture, perform an aqueous workup. Wash the organic layer with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl) to protonate and extract the unreacted amine into the aqueous phase. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash to remove excess water.

    • Removal of Excess Boc₂O: Excess Boc₂O can often be removed by co-evaporation with a solvent like toluene or by leaving the crude product under high vacuum for an extended period, as Boc₂O can sublimate.[1] For more stubborn cases, adding a nucleophilic scavenger like N,N-dimethylethylenediamine to the crude mixture before workup can react with the excess Boc₂O to form a more polar urea derivative that is easily removed.

Q2: I'm performing flash column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

A2: Co-elution is a common problem when the polarity of the product and impurity are very similar. Optimizing your chromatographic conditions is key.

  • Rationale: The separation on a silica gel column is governed by the differential partitioning of the analytes between the stationary phase (silica) and the mobile phase (solvent system).

  • Troubleshooting Steps:

    • Solvent System Optimization: The choice of eluent is critical. A common starting point for Boc-protected amines is a hexane/ethyl acetate gradient. If you are seeing co-elution, try decreasing the polarity of the eluent system (i.e., lower the percentage of ethyl acetate). You can also introduce a small amount of a third solvent to modify the selectivity. For example, adding a small percentage of dichloromethane or tert-butyl methyl ether (TBME) can sometimes improve separation.

    • TLC Analysis: Before running the column, carefully analyze the separation on TLC using various solvent systems. The ideal system will show good separation between your product spot and the impurity spot, with the product having an Rf value between 0.2 and 0.4.

    • Column Loading: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be no more than 1-5% of the mass of the silica gel. Ensure the crude material is dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel before loading onto the column.

    • Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. For some Boc-protected amines, alumina (neutral or basic) can provide better separation than silica gel.

Q3: I'm trying to recrystallize my product, but it's oiling out instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but is too soluble to crystallize. This often happens when the cooling rate is too fast or the solvent system is not ideal.

  • Rationale: Recrystallization relies on the principle of differential solubility of the desired compound and impurities in a given solvent at different temperatures.

  • Solutions:

    • Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, which is moderately polar, a good starting point is a binary solvent system like heptane/ethyl acetate or hexane/ethyl acetate.[2] Dissolve the crude product in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature, and then slowly add the less polar solvent (heptane or hexane) until the solution becomes slightly turbid. Add a drop or two of the polar solvent to redissolve the solid, and then allow the solution to cool slowly.

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of larger, purer crystals.

    • Seeding: If you have a small amount of pure product, you can add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

III. Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a pre-determined solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

    • Adjust the solvent system until the desired product has an Rf of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each collected fraction on a TLC plate and develop it to identify the fractions containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid or oil.

Data Summary Table:

ParameterRecommended Value/System
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Hexane/Ethyl Acetate
Typical Gradient 0% to 20% Ethyl Acetate in Hexane
Target Rf 0.2 - 0.4
Detection UV (254 nm), KMnO₄ stain
Protocol 2: Recrystallization

This protocol details the steps for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Heptane (or Hexane)

  • Ethyl acetate

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a potential solvent system (e.g., Heptane with a few drops of Ethyl Acetate).

    • Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate solvent system.

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, this is a suitable system.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent system (e.g., Heptane/Ethyl Acetate) to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

    • Perform a hot filtration to remove the carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

IV. Visual Workflow and Logic Diagrams

Purification Workflow Diagram

This diagram illustrates the general workflow for the purification of the target compound.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Wash) Start->Workup Concentration Concentration in Vacuo Workup->Concentration Crude_Product Crude Product Analysis (TLC, NMR) Concentration->Crude_Product Chromatography Flash Column Chromatography Crude_Product->Chromatography Significant Impurities Recrystallization Recrystallization Crude_Product->Recrystallization Minor Impurities Pure_Product Pure Product (Characterization) Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for troubleshooting common purification issues.

TroubleshootingLogic Start Purification Issue Identified CoElution Co-elution in Chromatography Start->CoElution OilingOut Oiling Out During Recrystallization Start->OilingOut OptimizeSolvent Optimize Solvent System (TLC Analysis) CoElution->OptimizeSolvent Yes AdjustSolventRatio Adjust Solvent Ratio OilingOut->AdjustSolventRatio Yes CheckLoading Check Column Loading OptimizeSolvent->CheckLoading Still co-eluting ChangeStationary Change Stationary Phase (e.g., Alumina) CheckLoading->ChangeStationary Still co-eluting SlowCooling Ensure Slow Cooling AdjustSolventRatio->SlowCooling Still oils out SeedOrScratch Use Seed Crystal or Scratch SlowCooling->SeedOrScratch Still oils out

Caption: Troubleshooting decision tree for purification challenges.

V. Frequently Asked Questions (FAQs)

Q: What is the expected appearance and physical state of pure this compound? A: Pure this compound is typically a white to off-white solid at room temperature.

Q: What analytical techniques are recommended for confirming the purity of the final product? A: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to ensure the correct structure and absence of impurities. Mass spectrometry (MS) can be used to confirm the molecular weight. Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).

Q: Are there any specific safety precautions I should take when working with the reagents and solvents mentioned? A: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Di-tert-butyl dicarbonate can be an irritant. The organic solvents used are flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Q: Can I use other Boc-protection reagents besides Boc₂O? A: While Boc₂O is the most common and generally effective reagent, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be used.[3] However, Boc-ON requires stricter control of reaction conditions, such as pH and temperature.[3]

VI. References

  • Organic Syntheses. Carbamic acid, tert-butyl ester.

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com.

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.

Sources

side reactions with the 2-fluorophenyl group during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide targeted troubleshooting advice and in-depth FAQs for researchers, scientists, and drug development professionals encountering common side reactions with the 2-fluorophenyl group. The unique electronic properties of this moiety—stemming from the high electronegativity and modest size of the fluorine atom—can lead to specific, often unexpected, reaction pathways. This resource provides the mechanistic rationale behind these issues and offers field-proven, actionable solutions.

Understanding the 2-Fluorophenyl Group's Reactivity

The fluorine atom at the ortho position exerts a powerful -I (inductive) effect and a weaker +M (mesomeric) effect. This electronic tug-of-war makes the ipso-carbon (C1) electron-deficient and susceptible to nucleophilic attack, while also acidifying the ortho-proton (C6). These characteristics are the root cause of the most common side reactions observed in synthesis.

FAQ 1: Nucleophilic Aromatic Substitution (SNAr) - Unwanted Fluorine Displacement

Question: I'm attempting a reaction on a different part of my molecule, but I'm consistently observing the displacement of my ortho-fluorine atom by a nucleophile. Why is this happening and how can I stop it?

Answer:

This is a classic and frequently encountered side reaction known as Nucleophilic Aromatic Substitution (SNAr). The 2-fluorophenyl group is particularly susceptible for two key reasons:

  • Activation by the Fluorine Atom: Fluorine's intense electron-withdrawing inductive effect makes the carbon it's attached to (the ipso-carbon) highly electrophilic and thus a prime target for nucleophiles.[1]

  • Fluoride as a Leaving Group: In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The high electronegativity of fluorine stabilizes this intermediate, lowering the activation energy for its formation.[1] Consequently, even though fluoride is a poor leaving group in SN2 reactions, the C-F bond cleavage is not the rate-limiting step here, and the overall reaction is surprisingly fast.[1][2]

The reaction proceeds via an addition-elimination mechanism. The presence of other electron-withdrawing groups (EWGs) ortho or para to the fluorine will dramatically accelerate this unwanted side reaction.[3][4]

Troubleshooting & Mitigation Strategies

Your primary goal is to disfavor the formation of the Meisenheimer complex or prevent the nucleophile from attacking the ring altogether.

Table 1: Conditions Influencing SNAr Side Reactions

ParameterFavors SNAr (Side Reaction)Favors Desired Reaction (Suppresses SNAr)Rationale
Temperature High Temperatures (> 50 °C)Low Temperatures (-78 °C to RT)Higher temperatures provide the activation energy needed for nucleophilic attack on the aromatic ring.
Base/Nucleophile Strong, non-hindered nucleophiles (e.g., NaH, NaOMe, NaOH, primary amines)Weaker, sterically hindered bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA, DBU[5])Stronger nucleophiles are more likely to attack the electron-deficient ring. Weaker or bulkier bases are less competent as nucleophiles.
Solvent Polar Aprotic (e.g., DMF, DMSO, NMP)Non-polar or less polar solvents (e.g., Toluene, THF, Dichloromethane)Polar aprotic solvents can stabilize the charged Meisenheimer complex, accelerating the SNAr pathway.
Concentration High concentration of nucleophileStoichiometric or slow addition of nucleophileA high concentration of the nucleophile increases the probability of the undesired bimolecular SNAr reaction.
Step-by-Step Protocol: Minimizing SNAr

If you are performing a reaction, such as the deprotonation of a methylene group adjacent to the 2-fluorophenyl ring, and are seeing SNAr by your base (e.g., an alkoxide), try the following:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve your 2-fluorophenyl-containing substrate in anhydrous THF or Toluene.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Base Selection: Instead of a strong, highly nucleophilic base like sodium methoxide, select a less nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are sterically hindered, making them excellent proton abstractors but poor nucleophiles.

  • Slow Addition: Add the base dropwise to your cooled solution over 15-30 minutes. This keeps the instantaneous concentration of the base low.

  • Monitoring: Stir at -78 °C for 1 hour, then allow the reaction to warm slowly while monitoring by TLC or LC-MS. Quench the reaction at low temperature once the starting material is consumed.

This protocol prioritizes the desired deprotonation (a fast acid-base reaction) at a temperature too low for the SNAr side reaction (which has a higher activation energy) to compete effectively.

SNAr Mechanism Diagram

Caption: SNAr addition-elimination pathway.

FAQ 2: Directed Ortho-Metalation (DoM) - Regioselectivity Issues

Question: I'm using an organolithium reagent to perform a Directed Ortho-Metalation (DoM) on my 2-fluorophenyl compound, but I'm getting a mixture of products or low yields. What's going wrong?

Answer:

Directed Ortho-Metalation (DoM) is a powerful tool for functionalizing the position ortho to a directing metalation group (DMG).[6][7] While fluorine is considered a moderate DMG, its use can be tricky.[8] The issues you're facing likely stem from a few key factors:

  • Weak Directing Ability: Fluorine is not as powerful a DMG as groups like amides (-CONR₂) or carbamates (-OCONR₂).[8][9] Its ability to coordinate the lithium cation is weaker, leading to slower and less selective deprotonation at the C6 position.

  • Competitive Deprotonation: If other acidic protons are present in your molecule, the organolithium base might deprotonate those sites instead of the desired C6 position.

  • Benzyne Formation: As discussed in the next FAQ, using a strong base like n-BuLi or s-BuLi can lead to the elimination of lithium fluoride (LiF) from the ortho-lithiated intermediate, forming a highly reactive benzyne intermediate. This will lead to a cascade of unintended products.

Troubleshooting & Mitigation Strategies

Achieving high selectivity in the DoM of 2-fluorophenyl substrates requires carefully balancing conditions to favor lithiation while suppressing elimination.

Workflow: Troubleshooting DoM Reactions

DoM_Troubleshooting start Start: Low yield or mixture in DoM reaction check_temp Is the lithiation temperature -78 °C or lower? start->check_temp check_base What base are you using? check_temp->check_base Yes lower_temp Solution: Ensure temperature is strictly maintained at -78 °C to suppress side reactions. check_temp->lower_temp No check_additive Are you using TMEDA? check_base->check_additive LDA / LHMDS use_lda Solution: Switch to LDA or a TMP-based lithium amide. These are less prone to elimination. check_base->use_lda n-BuLi / s-BuLi increase_temp_warn Warning: Higher temps (> -60 °C) risk benzyne formation. Proceed with caution. check_additive->increase_temp_warn Yes add_tmeda Solution: Add TMEDA (1.2 eq). It breaks up BuLi aggregates and accelerates lithiation. check_additive->add_tmeda No

Caption: Decision tree for DoM troubleshooting.

Step-by-Step Protocol: Optimized DoM of a 2-Fluorophenyl Substrate
  • Reagent Preparation: In a flame-dried flask under argon, dissolve your 2-fluorophenyl substrate (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Lithiation: Slowly add s-BuLi (1.1 eq) dropwise. The use of TMEDA helps to break up the butyllithium aggregates, increasing its basicity and accelerating the desired ortho-deprotonation, which can help it outcompete side reactions.[10]

  • Stirring: Stir the resulting solution at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add your desired electrophile (e.g., iodine, DMF, a ketone) as a solution in THF, also pre-cooled if sensitive.

  • Workup: Allow the reaction to warm to room temperature before quenching with a saturated aqueous solution of NH₄Cl.

FAQ 3: Benzyne Formation - Appearance of Unexpected Products

Question: I'm treating my 2-fluorophenyl compound with a strong base (like NaNH₂ or LDA) at elevated temperatures, and I'm getting scrambled isomers, dimers, or products where a nucleophile has added to a different position. What is happening?

Answer:

You are almost certainly generating a benzyne intermediate. This is a highly reactive and unstable species formed by the elimination of H-F from adjacent carbons on the aromatic ring.[11][12] The process typically occurs under conditions of strong base and often requires heating, although it can happen at lower temperatures with very strong bases.[13]

The mechanism proceeds in two steps:

  • Elimination: The base abstracts the proton at C6 (ortho to the fluorine).

  • Loss of Leaving Group: The resulting carbanion rapidly eliminates the fluoride ion to form a strained "triple bond" within the aromatic ring.[14][15]

This benzyne intermediate is a powerful electrophile and will react with any available nucleophile (including another molecule of your starting material, the solvent, or the base itself).[11][15] Because the benzyne intermediate is symmetrical, a nucleophile can attack either of the two carbons of the formal triple bond.[16] If the ring is substituted, this leads to a mixture of regioisomers, explaining your scrambled results.[13][15] In the absence of a good trapping agent, benzyne can also dimerize.[11]

Benzyne Formation and Trapping Mechanism

Caption: Formation of benzyne and subsequent trapping.

Protocol: Diagnostic Test for Benzyne Formation

If you suspect a benzyne intermediate, you can perform a diagnostic experiment using a trapping agent. Furan is a classic choice as it undergoes a [4+2] cycloaddition (Diels-Alder reaction) with benzyne to form a characteristic adduct that is often easily identifiable by NMR or mass spectrometry.[17]

  • Setup: Run your reaction under the exact conditions that produced the unexpected products.

  • Add Trap: At the start of the reaction, add a large excess (5-10 equivalents) of furan.

  • Analysis: After the reaction is complete, work up as usual and analyze the crude product mixture.

  • Confirmation: Look for the mass and NMR signals corresponding to the 1,4-dihydronaphthalene-1,4-endoxide adduct. Its presence is strong evidence for the transient formation of benzyne.

To avoid benzyne formation, you must use milder conditions: lower temperatures, less basic reagents, and avoid prolonged reaction times at high temperatures. Refer back to the recommendations in the SNAr and DoM sections.

References

  • Benzyne mechanism. (n.d.). Google Docs.
  • Myers, A. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry.
  • 18.11: NAS Reactions - the Elimination-Addition (Benzyne) Mechanism. (2020, May 30). Chemistry LibreTexts.
  • Benzyne, Arynes & Nucleophilic Aromatic Substitution. (n.d.). Making Molecules.
  • Benzyne Mechanism: An overview. (2019, August 17). YouTube.
  • Gieselman, M. D., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. The Journal of Organic Chemistry.
  • Saber, J. M., et al. (2017). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganic Chemistry.
  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Directed ortho metal
  • Chen, C., et al. (2011). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Tetrahedron Letters.
  • Directed ortho metal
  • Peebles, R. A., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene complex. Physical Chemistry Chemical Physics.
  • Nucleophilic arom
  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Directed (ortho)
  • Le, C. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • Zhang, Y., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Chinese Journal of Organic Chemistry.
  • Woźniak, K., et al. (2021). Synergy effect of central ring modification and fluorination on the electronic structure of condensed arenes. Structural Chemistry.
  • J M, B., & M, W. (2018).
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange.
  • Sakamoto, T., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Shashidher, B., et al. (2011). Formation and Trapping of Benzyne. Pharmaceutical Anal Acta.
  • Dick, G. R., et al. (2014). Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. Organic Letters.
  • The Chemistry of Arynes (Benzyne). (2021, February 5). YouTube.
  • Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. (n.d.).
  • Traditional Strong and Hindered Bases. (n.d.). Sigma-Aldrich.
  • Nasibullah, et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). MDPI.
  • An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. (n.d.). Green Chemistry (RSC Publishing).
  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026, January 16). Organic Letters.
  • 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. (2026, January 8). Chemistry LibreTexts.
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.). Oriental Journal of Chemistry.
  • Haloperidol. (n.d.). Wikipedia.
  • Doping a Nanographene with a Formal NiIV Center. (2026, January 1). American Chemical Society.

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Technical Support Center: Stereochemical Integrity in Cyclobutane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral cyclobutane scaffolds. This guide is designed to provide in-depth, practical advice on a critical challenge in the synthesis of these valuable motifs: the prevention of racemization during functionalization. The unique strain and electronic properties of the cyclobutane ring can lead to unexpected stereochemical outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you maintain the stereochemical integrity of your molecules throughout your synthetic campaigns.

I. Understanding the Challenge: Why Cyclobutanes are Prone to Racemization

The functionalization of a pre-existing chiral cyclobutane ring is a powerful strategy for accessing structurally complex molecules.[1][2] However, the inherent strain of the four-membered ring can render adjacent stereocenters susceptible to epimerization under various reaction conditions.

The primary mechanism of racemization often involves the formation of a planar, achiral intermediate, such as an enolate or a carbocation, at the stereocenter of interest.[3] Subsequent reaction or protonation can then occur from either face of this planar species with equal probability, leading to a racemic or diastereomeric mixture.[3]

Common Scenarios Leading to Racemization:

  • Deprotonation Alpha to a Carbonyl: The acidity of the α-proton in cyclobutanones makes them particularly susceptible to racemization via enolate formation, especially in the presence of strong bases.[3]

  • Nucleophilic Substitution Reactions: Reactions proceeding through an SN1-type mechanism involving a carbocation intermediate will lead to racemization.

  • High Temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization, even under seemingly mild conditions.

  • Prolonged Reaction Times: Extended exposure to basic or acidic conditions can increase the likelihood of racemization.

II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section is designed to help you identify the potential cause of racemization in your reaction and provides actionable solutions.

Symptom Potential Cause(s) Recommended Solution(s)
Low enantiomeric excess (ee) or diastereomeric excess (de) after α-functionalization of a cyclobutanone. Formation of a planar enolate intermediate under basic conditions.Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., LDA, LHMDS) at low temperatures (-78 °C) to favor kinetic deprotonation. Alternative Methodologies: Consider organocatalyzed approaches, such as SOMO catalysis, which can achieve enantioselective α-alkylation under milder conditions.[4]
Racemization observed during a nucleophilic substitution reaction. The reaction may be proceeding through an SN1 mechanism involving a carbocation intermediate.Solvent Choice: Use a polar aprotic solvent (e.g., acetone, DMF) to favor an SN2 mechanism. Leaving Group: Employ a better leaving group to accelerate the SN2 pathway. Nucleophile: Use a more potent nucleophile at a lower temperature.
Loss of stereochemical purity after a ring-expansion or ring-opening reaction. The reaction conditions may be promoting a competing racemization pathway.Reaction Conditions: Carefully screen reaction conditions, including catalyst, solvent, and temperature, to identify a window where the desired transformation is faster than racemization. Protecting Groups: Strategically placed protecting groups can sometimes prevent unwanted side reactions that lead to racemization.
Epimerization of a stereocenter not directly involved in the reaction. Transannular interactions or the formation of an unexpected intermediate that facilitates epimerization.Mechanistic Investigation: Perform control experiments to understand the racemization pathway. For example, subject the starting material to the reaction conditions without the key reagent. Conformational Control: The use of bulky substituents can sometimes lock the conformation of the ring and prevent epimerization.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control to prevent racemization during the deprotonation of a cyclobutanone?

A1: Temperature is arguably the most critical factor. The formation of the enolate is often reversible, and at higher temperatures, the system can reach thermodynamic equilibrium, which may favor the racemic mixture. Performing the deprotonation and subsequent trapping of the enolate at low temperatures (typically -78 °C) is crucial to ensure the reaction is under kinetic control and minimizes the risk of epimerization.

Q2: Are there any "racemization-proof" methods for functionalizing cyclobutane rings?

A2: While no method is entirely immune to racemization under all conditions, several strategies offer high degrees of stereochemical retention. These include:

  • Catalytic Asymmetric Methods: Enantioselective functionalization of prochiral cyclobutanones or cyclobutenones using chiral catalysts can directly install stereocenters with high fidelity.[5]

  • [2+2] Cycloadditions: The stereochemistry of the final product in a [2+2] cycloaddition is often dictated by the stereochemistry of the starting alkenes and the reaction mechanism (e.g., concerted vs. stepwise). Photochemical and catalyzed [2+2] cycloadditions are powerful tools for creating stereochemically defined cyclobutane rings.[4][6][7]

  • Ring Contractions: Stereoselective ring contractions of larger rings, such as pyrrolidines, can be a novel way to access highly substituted, chiral cyclobutanes.[8][9][10][11]

Q3: How can I confirm if racemization is occurring during my reaction or during workup and purification?

A3: This is a critical question that can be addressed through careful experimental design.

  • In-situ Analysis: If possible, take an aliquot of the crude reaction mixture (before workup) and analyze it by chiral HPLC or SFC to determine the enantiomeric or diastereomeric ratio.

  • Control Experiments: Subject a sample of your enantiopure starting material to the workup and purification conditions in the absence of any reagents. Any loss of stereochemical purity can be attributed to the isolation process.

  • Varying Workup Conditions: If you suspect racemization during workup, try alternative methods. For example, if you are using an acidic or basic wash, try a neutral wash instead.

Q4: Can the choice of protecting group influence the stereochemical outcome of a reaction?

A4: Absolutely. A bulky protecting group can sterically hinder one face of the cyclobutane ring, directing an incoming reagent to the opposite face and thereby controlling the diastereoselectivity of the reaction. Furthermore, certain protecting groups can influence the acidity of nearby protons or the stability of intermediates, which can in turn affect the propensity for racemization.

IV. Key Experimental Protocols

Protocol 1: Enantioselective α-Alkylation of a Cyclobutanone via SOMO Catalysis

This protocol is adapted from literature procedures and provides a general method for the enantioselective α-alkylation of cyclobutanones.[4]

Materials:

  • Cyclobutanone substrate

  • Imidazolidinone catalyst (e.g., MacMillan catalyst)

  • Allylsilane (or other suitable electrophile)

  • Oxidant (e.g., CAN)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the cyclobutanone substrate, the imidazolidinone catalyst, and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the allylsilane electrophile.

  • Slowly add a solution of the oxidant in the reaction solvent over a period of several hours using a syringe pump.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or SFC.

V. Visualizing Key Concepts

Diagram 1: General Mechanism of Racemization via Enolate Formation

G cluster_0 Chiral Cyclobutanone cluster_1 Planar Intermediate cluster_2 Racemic Mixture Start (R)-Cyclobutanone Intermediate Achiral Enolate Start->Intermediate + Base - H+ End_R (R)-Cyclobutanone Intermediate->End_R + H+ (re face) End_S (S)-Cyclobutanone Intermediate->End_S + H+ (si face)

Caption: Racemization of a chiral cyclobutanone through a planar enolate intermediate.

Diagram 2: Decision Tree for Troubleshooting Racemization

G Start Racemization Observed CheckStep During Reaction or Workup? Start->CheckStep Reaction Reaction Issue CheckStep->Reaction In-situ analysis shows racemization Workup Workup Issue CheckStep->Workup Control experiment shows racemization Mechanism What is the likely mechanism? (e.g., enolate, carbocation) Reaction->Mechanism OptimizeWorkup Use Neutral pH Lower Temperature Minimize Time Workup->OptimizeWorkup Enolate Enolate Formation Mechanism->Enolate Base-mediated reaction Carbocation Carbocation Formation Mechanism->Carbocation S N 1-prone conditions OptimizeBase Lower Temp Use Hindered Base Change Solvent Enolate->OptimizeBase OptimizeSN2 Use Polar Aprotic Solvent Better Leaving Group Stronger Nucleophile Carbocation->OptimizeSN2

Caption: A logical workflow for troubleshooting unexpected racemization.

VI. References

  • Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. (URL not provided)

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. (URL: [Link])

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. (URL: [Link])

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed. (URL: [Link])

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ResearchGate. (URL: [Link])

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH. (URL: [Link])

  • Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds. American Chemical Society. (URL: [Link])

  • Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PubMed Central. (URL: [Link])

  • Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds. Organic Letters - Figshare. (URL: [Link])

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. RSC Publishing. (URL: [Link])

  • Parallel kinetic resolution of 4-alkynals catalyzed by Rh(I)/Tol-BINAP: synthesis of enantioenriched cyclobutanones and cyclopentenones. PubMed. (URL: [Link])

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. (URL not provided)

  • Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds. Organic Letters - ACS Publications. (URL: [Link])

  • Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. PMC - PubMed Central. (URL: [Link])

  • Substrate scope of kinetic resolution of cyclobutenone. Reactions... ResearchGate. (URL: [Link])

  • Preliminary study on the kinetic resolution of cyclobutenediether. Reaction conditions. ResearchGate. (URL: [Link])

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. (URL: [Link])

  • Kinetic Enzymatic Resolution of Cyclopropane Derivatives. (URL not provided)

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PubMed Central. (URL: [Link])

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (URL not provided)

  • MECHANISM OF RACEMIZATION AND ISOMERIZATION REACTIONS Part-2, Ray-Dutt twist and Bailar twist. YouTube. (URL: [Link])

  • Racemization. Wikipedia. (URL: [Link])

  • a) Examples of prior art of cyclobutane C−H functionalization used in... ResearchGate. (URL: [Link])

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: [Link])

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Technical Support Center: Scale-Up of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate. This resource is designed for researchers, process chemists, and drug development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the causality behind common experimental issues, offering field-proven insights and robust troubleshooting protocols.

I. Synthetic Pathway Overview

The production of this compound is typically approached via a two-stage synthesis. The initial stage involves the formation of the key intermediate, 1-(2-fluorophenyl)cyclobutanamine. The second stage is the protection of this amine with a tert-butoxycarbonyl (Boc) group. While conceptually straightforward, each stage presents unique challenges during scale-up.

Synthetic_Workflow cluster_0 Stage 1: Amine Synthesis cluster_1 Stage 2: Boc Protection A 2-Fluorobromobenzene C 1-(2-fluorophenyl)cyclobutanamine (Intermediate) A->C 1. Mg, THF (Grignard formation) 2. Add Cyclobutanone 3. NH4Cl quench, work-up B Cyclobutanone B->C E tert-Butyl N-[1-(2-fluorophenyl) cyclobutyl]carbamate (Final Product) C->E Base (e.g., TEA, NaOH) Solvent (e.g., DCM, THF) D Di-tert-butyl dicarbonate (Boc)₂O D->E

Caption: General synthetic workflow for the target compound.

II. Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during scale-up in a question-and-answer format.

Stage 1: Synthesis of 1-(2-fluorophenyl)cyclobutanamine (via Grignard)

Q: My Grignard reaction is sluggish and fails to initiate in our 50L reactor, though it works perfectly at the 1L scale. What's causing this?

A: This is a classic surface-area-to-volume problem. Grignard initiation is a heterogeneous reaction occurring on the surface of the magnesium turnings.

  • Causality: In a larger reactor, the ratio of magnesium surface area to the total solvent volume is significantly lower. This, combined with less efficient localized heating from stirring, can prevent the reaction from reaching the activation energy required for initiation.

  • Troubleshooting Protocol:

    • Activation of Magnesium: Ensure magnesium turnings are rigorously dried under vacuum with gentle heating before use. On a large scale, even small amounts of atmospheric moisture adsorbed onto the metal surface can passivate it.

    • Use of Initiators: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to a concentrated portion of the solvent and magnesium. The resulting exotherm and visual confirmation (disappearance of iodine color or ethane evolution) indicate successful initiation before the bulk of the halide is added.

    • Controlled Halide Addition: Begin with a small, concentrated charge of the 2-fluorobromobenzene in THF. Once initiation is confirmed by a temperature rise, begin the slow, controlled addition of the remaining halide solution. This maintains the reaction without overwhelming the reactor's heat-exchange capacity.[1]

Q: We are experiencing a dangerous exotherm during the Grignard reagent quench. How can we improve safety and control?

A: Quenching a large volume of active Grignard reagent is highly exothermic and can lead to violent boiling of low-boiling point solvents like THF.

  • Causality: The reaction of the Grignard reagent with a protic source (like aqueous ammonium chloride) is extremely rapid and releases significant heat. Poor subsurface addition or inefficient mixing can create localized "hot spots."

  • Troubleshooting Protocol:

    • Reverse Quench: Instead of adding the quench solution to the reactor, slowly transfer the Grignard solution to a separate, well-stirred, and cooled quench vessel containing the aqueous ammonium chloride solution. This ensures the Grignard reagent is always the limiting reactant in the quench phase.

    • Temperature Control: Pre-cool the quench solution to 0-5 °C and maintain this temperature throughout the addition of the Grignard solution.

    • Solvent Choice for Quench: Using a higher-boiling point co-solvent like toluene in the quench vessel can increase the heat capacity of the mixture and reduce the risk of violent boiling.

Stage 2: Boc Protection

Q: During scale-up of the Boc protection, we are seeing the formation of a significant byproduct identified as the N,N-di-Boc protected amine. How can we minimize this?

A: Over-protection to form the di-Boc adduct is a common side reaction, especially under basic conditions or with prolonged reaction times.[2][3]

  • Causality: After the initial N-Boc carbamate is formed, the remaining NH proton is still weakly acidic. In the presence of excess base and (Boc)₂O, a second Boc group can be added. This is exacerbated by high temperatures and inefficient mixing, which can create localized areas of high reagent concentration.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.05-1.10 equivalents) of (Boc)₂O. Accurately assay your amine intermediate to ensure you are using the correct molar ratio.[2]

    • Controlled Reagent Addition: Add the (Boc)₂O solution slowly and sub-surface to the stirred solution of the amine and base. Avoid adding the amine to the (Boc)₂O, as this creates conditions of excess protecting agent.

    • Temperature Management: Maintain a controlled temperature, typically between 0 °C and room temperature. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting amine is consumed.[2]

Q: Our final product yield is inconsistent after crystallization. What factors should we investigate to develop a robust isolation procedure?

A: Crystallization is a critical control point. Inconsistencies often stem from variations in supersaturation, cooling rate, and solvent composition.

  • Causality: Rapid cooling or high levels of supersaturation can lead to "oiling out" or the formation of fine, poorly filterable needles that trap impurities. The solvent system must be chosen to ensure the product has high solubility at elevated temperatures but low solubility at ambient or cooled temperatures, while impurities remain in the mother liquor.

  • Troubleshooting Protocol:

    • Solvent System Screening: Screen various solvent/anti-solvent systems. A common choice for Boc-protected amines is a mixture like heptane/ethyl acetate or isopropanol/water.

    • Controlled Cooling Profile: Implement a slow, linear cooling profile. A typical industrial practice is to cool at a rate of 10-20 °C per hour. A hold period at a temperature just below the point of initial crystal formation (the metastable zone) can promote the growth of larger, more uniform crystals.

    • Seeding: Introduce a small quantity of pure product crystals (seeding) once the solution is cooled to a state of slight supersaturation. This provides a template for crystal growth and ensures batch-to-batch consistency in crystal form and size.

Troubleshooting_Boc_Protection start Low Yield or Impure Product in Boc Protection Step check_conversion Is starting amine consumed? (Check by HPLC/TLC) start->check_conversion incomplete_rxn Incomplete Reaction check_conversion->incomplete_rxn No check_byproducts Are significant byproducts present? check_conversion->check_byproducts Yes solution1 Increase (Boc)₂O to 1.1 eq. Extend reaction time. Check base activity. incomplete_rxn->solution1 end Achieved High Yield & Purity solution1->end di_boc Di-Boc Impurity > 2%? check_byproducts->di_boc Yes check_isolation Product lost during work-up or crystallization? check_byproducts->check_isolation No solution2 Reduce (Boc)₂O to 1.05 eq. Add (Boc)₂O slowly. Maintain temp < 25°C. di_boc->solution2 Yes other_byproduct Other Byproducts di_boc->other_byproduct No solution2->end solution3 Check starting material purity. Ensure inert atmosphere to prevent degradation. other_byproduct->solution3 solution3->end solution4 Optimize crystallization solvent. Implement controlled cooling & seeding. Analyze mother liquor for losses. check_isolation->solution4 Yes check_isolation->end No solution4->end

Caption: Troubleshooting decision tree for the Boc protection stage.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor for the Boc protection reaction?

A1: The key CPPs are:

  • Temperature: Directly impacts reaction rate and the formation of byproducts like the di-Boc adduct and thermal degradation products of (Boc)₂O.

  • Reagent Stoichiometry: The molar ratio of amine to (Boc)₂O is crucial for maximizing yield and minimizing over-reaction.[2]

  • Addition Rate: Controls the instantaneous concentration of reagents and helps manage the reaction exotherm.

  • Agitation Speed: Ensures homogeneity, promotes efficient mass and heat transfer, and prevents localized concentration gradients.

Q2: Which analytical techniques are recommended for in-process control (IPC) and final product release?

A2: A combination of techniques is essential:

  • HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction progress (disappearance of starting material, formation of product) and for quantifying the purity of the final product. A reverse-phase method is typically suitable.[4]

  • TLC (Thin-Layer Chromatography): A rapid, qualitative method for quick checks of reaction completion at the bench or in the plant.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the structure of the final product and can help identify impurities if they are present at sufficient levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and is invaluable for identifying unknown byproducts.

  • DSC (Differential Scanning Calorimetry): Used to determine the melting point and identify different polymorphic forms of the final solid product.

Q3: Are there alternative, potentially more scalable, synthetic routes to the 1-(2-fluorophenyl)cyclobutanamine intermediate?

A3: Yes, the Ritter reaction is a notable alternative, though it comes with its own set of scale-up challenges.[5][6] It involves reacting 1-(2-fluorophenyl)cyclobutanol with a nitrile source (like acetonitrile) under strongly acidic conditions (e.g., concentrated sulfuric acid).[5][7] While it avoids organometallics, the use of large volumes of strong, corrosive acids and the generation of significant salt waste can be problematic on an industrial scale.[5] Newer methods using milder acid catalysts are being developed but may not be as cost-effective.[8][9]

IV. Data Summary: Optimization of Boc Protection

The following table summarizes a hypothetical optimization study for the Boc protection step, illustrating the impact of key parameters on yield and purity.

Parameter Experiment 1 (Baseline) Experiment 2 (Temp. Control) Experiment 3 (Optimized)
Amine Scale 1.0 mol1.0 mol1.0 mol
(Boc)₂O (equiv.) 1.201.201.05
Base Triethylamine (2.0 eq)Triethylamine (2.0 eq)NaOH (2.0 M aq, 1.5 eq)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Toluene
Addition Time 15 min60 min60 min
Temperature 20-35 °C (Exotherm)20-25 °C (Controlled)20-25 °C (Controlled)
Isolated Yield 85%88%94%
Purity (HPLC) 96.5%98.0%99.5%
Di-Boc Impurity 2.5%1.1%<0.2%

This data is illustrative and serves to highlight process optimization trends.

V. Experimental Protocol: Scalable Boc Protection and Crystallization

This protocol describes a robust procedure for the Boc protection of 1-(2-fluorophenyl)cyclobutanamine on a 1.0 molar scale.

Materials:

  • 1-(2-fluorophenyl)cyclobutanamine (1.0 mol, assayed for purity)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 mol)

  • Toluene (10 volumes)

  • 2.0 M Sodium Hydroxide (NaOH) solution (1.5 mol)

  • Heptane (5 volumes)

  • Purified Water

Procedure:

  • Reaction Setup: Charge a reactor equipped with an overhead stirrer, thermocouple, and addition funnel with 1-(2-fluorophenyl)cyclobutanamine and toluene. Begin agitation.

  • Base Addition: Cool the mixture to 15-20 °C. Slowly add the 2.0 M NaOH solution over 30 minutes, ensuring the temperature does not exceed 25 °C.

  • Boc Anhydride Addition: Prepare a solution of (Boc)₂O in toluene (2 volumes). Add this solution to the reactor via the addition funnel over 60-90 minutes, maintaining the internal temperature between 20-25 °C.

  • Reaction Monitoring: Stir the biphasic mixture at 20-25 °C. Monitor the reaction progress by HPLC every hour. The reaction is complete when the area % of the starting amine is less than 0.5%.

  • Work-up: Once the reaction is complete, stop the agitation and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with purified water (2 x 3 volumes).

  • Solvent Exchange & Crystallization: Concentrate the organic layer under vacuum to approximately 3 volumes. Slowly add heptane (5 volumes) at 50-60 °C to induce crystallization.

  • Controlled Cooling: Once crystal formation is observed, cool the slurry to 0-5 °C over at least 3 hours.

  • Isolation: Hold the slurry at 0-5 °C for 1 hour, then filter the product. Wash the filter cake with cold heptane.

  • Drying: Dry the product under vacuum at 40-45 °C until a constant weight is achieved.

VI. References

  • EvitaChem. 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine. Available from:

  • Organic Process Research & Development. Scale Up of a Ritter Reaction. Available from:

  • Wikipedia. Ritter reaction. Available from:

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from:

  • SIELC Technologies. tert-Butyl carbamate. Available from:

  • Benchchem. Challenges in scaling up the synthesis of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate. Available from:

  • PubMed. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. Available from:

  • NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from:

  • Fluorochem. tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate. Available from:

  • Organic Chemistry Portal. Ritter Reaction. Available from:

  • ResearchGate. Synthesis of N‐Boc protected amino acid 20 (all the compounds had dr 3:1; only the major diastereomers are shown). Available from:

  • Chemical Communications (RSC Publishing). Tropylium-promoted Ritter reactions. Available from:

  • Organic Chemistry Portal. Ritter Reaction. Available from:

  • Organic Syntheses. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Available from:

  • ChemWhat. 1-(2-fluorophenyl)cyclobutanaMine hydrochloride CAS#: 1228879-28-4. Available from:

  • RSC Publishing. Dual protection of amino functions involving Boc. Available from:

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of constrained carbocyclic scaffolds and the strategic placement of halogens are established strategies in modern medicinal chemistry for modulating the pharmacological profiles of bioactive molecules. The compound tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate serves as a key synthetic intermediate and a structural analog to a class of neurologically active compounds. Its core structure, 1-(2-fluorophenyl)cyclobutanamine, suggests a potential interaction with central nervous system (CNS) targets, particularly the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory synaptic transmission.[1] The molecule possesses a single chiral center at the C1 position of the cyclobutyl ring, mandating a stereoselective biological evaluation. This guide provides a comprehensive framework for the chiral separation of its (R)- and (S)-enantiomers and a comparative analysis of their biological activities, focusing on NMDA receptor antagonism. We present validated, step-by-step protocols for chiral high-performance liquid chromatography (HPLC), radioligand binding assays, and functional cell-based assays, underpinned by the rationale for each experimental choice.

Introduction: Chirality, Bioactivity, and the NMDA Receptor

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profound differences in potency, efficacy, selectivity, and toxicity. This is because biological targets, such as receptors and enzymes, are themselves chiral and thus interact stereoselectively with ligands.

The compound this compound is a Boc-protected amine. The unprotected amine, 1-(2-fluorophenyl)cyclobutanamine, shares structural motifs with known uncompetitive NMDA receptor antagonists like ketamine and phencyclidine (PCP).[1][2] These antagonists bind within the ion channel of the NMDA receptor, physically blocking the influx of cations and thereby modulating glutamatergic neurotransmission.[1] Over-activation of NMDA receptors is implicated in a host of neurological and psychiatric conditions, making antagonists a subject of intense research interest.[3][4][5] This guide outlines the essential experimental workflows to determine if one enantiomer of our target compound possesses superior activity, a critical step in drug discovery and development.

Experimental Design & Methodologies

A logical workflow is essential for the unambiguous comparison of enantiomeric activity. The process begins with the physical separation of the isomers, followed by a quantitative assessment of their interaction with the biological target (binding affinity) and their ultimate effect on receptor function (functional activity).

G cluster_0 Phase 1: Isomer Preparation cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis Racemic Racemic Mixture of tert-Butyl N-[1-(2-fluorophenyl) cyclobutyl]carbamate HPLC Chiral HPLC Separation Racemic->HPLC Injection Isomers (R)-Isomer & (S)-Isomer (>99% e.e.) HPLC->Isomers Fractionation Binding Radioligand Binding Assay (Target: NMDA Receptor) Isomers->Binding Test Articles Functional Calcium Influx Functional Assay Isomers->Functional Test Articles Ki Determine Affinity (Ki) Binding->Ki IC50 Determine Potency (IC50) Functional->IC50 Compare Comparative Analysis of Isomer Activity Ki->Compare IC50->Compare

Caption: Experimental workflow for isomer comparison.

Protocol: Chiral Separation by HPLC

Rationale: To evaluate individual isomers, they must first be purified from the racemic mixture. Chiral HPLC is the gold standard for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cyclodextrins or cyclofructans, create a chiral environment that allows for differential interaction with each enantiomer, leading to their separation.[6][7][8] The choice of a cyclofructan-based column is proposed here due to its proven efficacy in separating racemic primary amines and related compounds.[7]

Step-by-Step Protocol:

  • System Preparation: Use an HPLC system equipped with a UV detector and a fraction collector.

  • Column: Install a LARIHC CF6-P (isopropyl carbamate-cyclofructan 6) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) in a 90:10:0.1 (v/v/v) ratio. Sonicate for 15 minutes to degas.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Execution: Perform an initial analytical run to determine the retention times of the two enantiomers.

  • Fraction Collection: Switch to semi-preparative mode. Inject larger volumes and collect the eluent corresponding to each peak in separate, labeled vials.

  • Purity Analysis: Re-inject small aliquots of each collected fraction onto the column to verify enantiomeric excess (e.e.), which should be >99%.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified (R)- and (S)-isomers.

Protocol: NMDA Receptor Radioligand Binding Assay

Rationale: A competitive radioligand binding assay is used to determine the binding affinity (Ki) of each isomer for the NMDA receptor ion channel. This assay measures the ability of the test compound to displace a known radiolabeled ligand, such as [³H]MK-801, from its binding site. A lower Ki value indicates a higher binding affinity.[2]

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to prepare a crude membrane suspension.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture (Total Volume: 500 µL):

    • 100 µL of radioligand: [³H]MK-801 (final concentration ~1 nM).

    • 50 µL of test compound (purified isomer) or vehicle control, at concentrations spanning a log range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • 350 µL of membrane preparation (~100-200 µg protein).

  • Non-Specific Binding (NSB): Prepare parallel tubes containing a high concentration of a non-labeled ligand (e.g., 10 µM unlabeled MK-801) to determine NSB.

  • Incubation: Incubate all tubes at 25°C for 2 hours to reach equilibrium.

  • Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with 5 mL of scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Functional Antagonism via Calcium Influx Assay

Rationale: Binding to a receptor does not guarantee a functional effect. A calcium influx assay in a relevant cell line determines whether the compound acts as an antagonist (blocks receptor activation) or an agonist (activates the receptor). NMDA receptor activation leads to a significant influx of Ca²⁺ into the cell. An antagonist will block this influx.

G cluster_0 NMDA Receptor Signaling cluster_1 Antagonist Action Glutamate Glutamate & Glycine Binding ChannelOpen Channel Opens Glutamate->ChannelOpen CaInflux Ca²⁺ Influx ChannelOpen->CaInflux Antagonist Isomer Binds in Channel ChannelOpen->Antagonist prevents CellResponse Downstream Cellular Response CaInflux->CellResponse ChannelBlock Channel Blocked Antagonist->ChannelBlock NoInflux Ca²⁺ Influx Inhibited ChannelBlock->NoInflux

Caption: NMDA receptor antagonism pathway.

Step-by-Step Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A) in a 96-well black, clear-bottom plate.

  • Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating for 1 hour at 37°C.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the purified isomers to the wells and incubate for 15-30 minutes.

  • Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a solution of NMDA receptor agonists (e.g., 100 µM glutamate and 10 µM glycine) to all wells to stimulate the receptor.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition. The increase in fluorescence corresponds to the influx of calcium.

  • Data Analysis: The antagonist effect is measured as the percentage inhibition of the agonist-induced calcium influx. Plot the percent inhibition against the log concentration of the isomer to generate a dose-response curve and calculate the IC50 value, which represents the concentration required to inhibit 50% of the maximal response.

Comparative Data Analysis (Representative Data)

The following table summarizes hypothetical, yet plausible, data from the described experiments. Such results would be typical for a compound where one enantiomer is significantly more active than the other (eutomer vs. distomer).

Parameter(R)-Isomer(S)-IsomerRacemic Mixture
Binding Affinity (Ki) vs. [³H]MK-801 150 nM>10,000 nM295 nM
Functional Antagonism (IC50) 250 nM>20,000 nM480 nM
Eudismic Ratio (Ki) -66.7-

Interpretation of Representative Data:

  • The (R)-Isomer shows moderate-to-high affinity for the NMDA receptor ion channel binding site, with a Ki of 150 nM. This binding translates into functional antagonism, with an IC50 of 250 nM.

  • The (S)-Isomer is essentially inactive, with affinity and functional potency at least two orders of magnitude lower than the (R)-isomer.

  • The Racemic Mixture displays an intermediate activity, which is approximately half that of the pure, active (R)-isomer. This is expected, as 50% of the mixture is the inactive (S)-isomer, which effectively acts as an impurity.

  • The Eudismic Ratio (Ki of the less active isomer / Ki of the more active isomer) is approximately 67, highlighting a significant degree of stereoselectivity in the binding interaction.

Discussion and Conclusion

The experimental framework detailed in this guide provides a robust methodology for dissecting the stereoselective pharmacology of this compound. The representative data clearly illustrate a common principle in drug action: the biological activity of a chiral compound often resides primarily in one of its enantiomers. In this hypothetical case, the (R)-isomer is the eutomer (the more active isomer), while the (S)-isomer is the distomer (the less active isomer).

For drug development professionals, this finding is critical. Pursuing the single, active (R)-isomer offers several advantages:

  • Increased Potency: A lower dose can be used to achieve the desired therapeutic effect, reducing the potential for off-target effects.

  • Improved Safety Profile: Eliminating the distomer removes a potential source of idiosyncratic toxicity or side effects that may be unrelated to the primary mechanism of action.

  • Reduced Metabolic Load: The body is not required to metabolize the inactive isomer, simplifying the pharmacokinetic profile.

References

  • Avoli, M., & Kostopoulos, G. (2017). N-methyl-D-aspartate (NMDA) Receptors in Epilepsy. In Jasper's Basic Mechanisms of the Epilepsies. National Center for Biotechnology Information. [Link]

  • Costa, B. M., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 62(4), 1715–1721. [Link]

  • Fisher, A. (2017). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest Dissertations Publishing. [Link]

  • Monaghan, D. T., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. PubMed, 22(10), 1948-53. [Link]

  • Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]

  • Wünsch, B., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(8), 449-58. [Link]

  • Sun, P., & Armstrong, D. W. (2010). Cyclofructans, a new class of chiral stationary phases. Chiral Recognition in Separation Methods, 151-181. [Link]

  • Smuts, J. P., et al. (2016). Chlorinated aromatic derivatives of cyclofructan 6 as HPLC chiral stationary phases. Analytical and Bioanalytical Chemistry, 408(20), 5585-5597. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Fluorophenylcyclobutyl Carbamate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Isomer-Specific Characterization in Drug Development

In the landscape of modern drug discovery and development, the precise structural characterization of pharmaceutical compounds is paramount. Isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide focuses on the spectroscopic differentiation of fluorophenylcyclobutyl carbamate isomers, a class of compounds with potential applications in medicinal chemistry. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be leveraged to unambiguously distinguish between positional isomers (ortho-, meta-, para-) of the fluorophenyl group and diastereomers (cis-, trans-) of the cyclobutane ring. Understanding these differences is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and intellectual property of a novel therapeutic agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Stereochemistry and Positional Isomerism

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution. For fluorophenylcyclobutyl carbamate isomers, both ¹H and ¹³C NMR provide a wealth of information to distinguish between the various isomeric forms.

Differentiating cis and trans Diastereomers of the Cyclobutane Ring

The relative stereochemistry of the substituents on the cyclobutane ring significantly influences the chemical environment of the ring protons. This, in turn, leads to distinct differences in their ¹H NMR spectra, particularly in the vicinal coupling constants (³J).

The Karplus relationship, which correlates the dihedral angle between two adjacent protons to the magnitude of their coupling constant, is the guiding principle here.

  • trans-Isomers: In the more stable chair-like puckered conformation of the cyclobutane ring, the protons on adjacent carbons in a trans configuration can adopt a pseudo-axial/pseudo-axial or pseudo-equatorial/pseudo-equatorial relationship. This often results in larger vicinal coupling constants (typically in the range of 8-12 Hz) due to dihedral angles approaching 180° or 0°.

  • cis-Isomers: In cis-isomers, the adjacent protons will have a pseudo-axial/pseudo-equatorial relationship, leading to a smaller dihedral angle and consequently, smaller vicinal coupling constants (typically 2-6 Hz).[1]

Hypothetical ¹H NMR Data for Cyclobutyl Protons of cis- and trans-2-(4-fluorophenyl)cyclobutyl carbamate:

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
transH-14.25ddd³J = 9.5, 8.5, 7.0
H-23.80m
H-3 (ax)2.50m
H-3 (eq)2.15m
cisH-14.40ddd³J = 5.5, 4.0, 3.0
H-24.05m
H-3 (ax)2.65m
H-3 (eq)2.30m

Note: This data is illustrative and based on established principles of NMR spectroscopy.

Distinguishing ortho-, meta-, and para- Positional Isomers of the Fluorophenyl Ring

The substitution pattern on the fluorophenyl ring gives rise to unique ¹H and ¹³C NMR signatures due to symmetry and the electronic effects of the fluorine atom.

  • para-Isomer: The highest symmetry of the para-isomer results in the simplest aromatic region in the ¹H NMR spectrum, typically showing two doublets of doublets (or two apparent triplets) due to the magnetic equivalence of protons on opposite sides of the ring. The ¹³C NMR spectrum will also show fewer signals in the aromatic region compared to the other isomers.

  • ortho-Isomer: The ortho-isomer will exhibit a more complex ¹H NMR spectrum in the aromatic region with four distinct multiplets. The fluorine atom will have a significant through-space nuclear Overhauser effect (NOE) with the adjacent proton on the aromatic ring, which can be confirmed with 2D NMR experiments like NOESY.

  • meta-Isomer: The meta-isomer will also show four distinct multiplets in the aromatic region of the ¹H NMR spectrum. However, the coupling patterns will differ from the ortho-isomer due to the different relative positions of the protons and the fluorine atom.

Hypothetical ¹H NMR Data for the Aromatic Region of Fluorophenylcyclobutyl Carbamate Isomers:

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
paraH-a7.20dd³JHH = 8.5, ⁴JHF = 5.5
H-b7.05t³JHH = 8.5, ³JHF = 8.5
orthoH-a7.15td³JHH = 7.5, ⁴JHH = 1.5, ³JHF = 9.0
H-b7.30m
H-c7.00td³JHH = 7.5, ⁴JHH = 1.0
H-d7.10dd³JHH = 8.0, ⁴JHH = 1.5
metaH-a7.35t³JHH = 8.0
H-b7.05ddd³JHH = 8.0, ⁴JHH = 2.5, ⁴JHF = 5.0
H-c7.00d³JHH = 8.0
H-d6.90dt³JHH = 8.0, ³JHF = 9.5

Note: This data is illustrative and based on established principles of NMR spectroscopy.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Purified Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Acquisition Acquire 1D/2D Spectra Spectrometer->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Analyze Chemical Shifts, Coupling Constants, Integrals Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: Probing Functional Groups and Aromatic Substitution

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not always be sufficient on its own for complete isomer differentiation, it offers valuable confirmatory data.

Characteristic Carbamate Absorptions

All fluorophenylcyclobutyl carbamate isomers will exhibit characteristic IR absorption bands for the carbamate functional group:

  • N-H Stretch: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹.

  • C=O Stretch: A strong, sharp band typically between 1680-1730 cm⁻¹. The exact position can be influenced by hydrogen bonding.[2]

  • C-N Stretch: A band of medium intensity in the 1200-1350 cm⁻¹ region.

Differentiating Aromatic Substitution Patterns

The out-of-plane C-H bending vibrations in the "fingerprint" region (below 1000 cm⁻¹) of the IR spectrum are particularly sensitive to the substitution pattern on the aromatic ring.

  • para-Isomer: Typically shows a strong absorption band between 810-840 cm⁻¹.

  • ortho-Isomer: Exhibits a strong band in the range of 735-770 cm⁻¹.

  • meta-Isomer: Usually displays two bands: one between 690-710 cm⁻¹ and another between 750-810 cm⁻¹.

Additionally, the C-F stretching vibration will be present, typically as a strong band in the 1000-1300 cm⁻¹ region. The exact position can vary slightly depending on the substitution pattern.

Hypothetical IR Data for Fluorophenylcyclobutyl Carbamate Isomers (Key Bands, cm⁻¹):

IsomerN-H StretchC=O StretchAromatic C-H BendingC-F Stretch
para335017058301225
ortho334517107551240
meta33481708695, 7801230

Note: This data is illustrative and based on established principles of IR spectroscopy.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to known correlation charts and reference spectra.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Isomer ATR_Crystal ATR Crystal Sample->ATR_Crystal FTIR_Spectrometer FT-IR Spectrometer ATR_Crystal->FTIR_Spectrometer Acquisition Record Spectrum (16-32 scans) FTIR_Spectrometer->Acquisition Background Record & Subtract Background FTIR_Spectrometer->Background Analysis Identify Characteristic Bands Acquisition->Analysis Comparison Compare to Reference Data Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for IR-based isomer differentiation.

Mass Spectrometry (MS): Distinguishing Isomers by Fragmentation

While electron ionization mass spectrometry (EI-MS) will show the same molecular ion for all isomers, the fragmentation patterns can be distinct, providing a "fingerprint" for each molecule. Softer ionization techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) are particularly useful for differentiating isomers.

Fragmentation of the Cyclobutane Ring

The cyclobutane ring can undergo characteristic fragmentation pathways, such as cleavage to form ethene or other small neutral molecules. The relative abundance of the resulting fragment ions can differ between the cis and trans isomers due to differences in their steric strain and conformational flexibility. For instance, a retro-[2+2] cycloaddition might be more or less favored depending on the stereochemistry.

Fragmentation of the Fluorophenyl Group

The position of the fluorine atom on the phenyl ring will influence the fragmentation of the aromatic portion of the molecule. For example, the loss of HF or the formation of specific resonance-stabilized fragments may be more prevalent for one positional isomer over another.

Hypothetical Key Fragment Ions (m/z) in MS/MS Spectra:

IsomerPrecursor Ion (M+H)⁺Fragment 1Fragment 2Fragment 3
para238.1124.1 (C₇H₆F⁺)111.1 (C₆H₄FN⁺)95.1 (C₆H₄F⁺)
ortho238.1124.1 (C₇H₆F⁺)111.1 (C₆H₄FN⁺)95.1 (C₆H₄F⁺)
meta238.1124.1 (C₇H₆F⁺)111.1 (C₆H₄FN⁺)95.1 (C₆H₄F⁺)
trans238.1210.1 (M+H-C₂H₄)⁺182.1 (M+H-2C₂H₄)⁺154.1
cis238.1210.1 (M+H-C₂H₄)⁺182.1 (M+H-2C₂H₄)⁺168.1

Note: While some fragments will be common, the key to differentiation lies in the relative abundances of these and other unique, lower-intensity fragments. This data is illustrative.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. While isomers may co-elute, the primary goal here is sample introduction.

  • Mass Spectrometry:

    • Ionization: Use a soft ionization technique such as ESI in positive ion mode.

    • MS1 Scan: Acquire a full scan to identify the protonated molecular ion ([M+H]⁺).

    • MS/MS (Product Ion Scan): Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis: Compare the fragmentation patterns of the different isomers, paying close attention to the presence of unique fragment ions and significant differences in the relative abundances of common fragments.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Sample Diluted Isomer Solution LC_System LC System Sample->LC_System MS_System Mass Spectrometer (ESI) LC_System->MS_System MS1 MS1: Identify [M+H]⁺ MS_System->MS1 MS2 MS/MS: Fragment [M+H]⁺ MS1->MS2 Analysis Compare Fragmentation Patterns MS2->Analysis Identification Isomer Identification Analysis->Identification

Caption: Workflow for MS-based isomer differentiation.

Conclusion: An Integrated Spectroscopic Approach

The robust and unambiguous differentiation of fluorophenylcyclobutyl carbamate isomers is achievable through a synergistic application of NMR, IR, and mass spectrometry. While NMR spectroscopy often provides the most definitive structural information, particularly for stereoisomers, IR spectroscopy and mass spectrometry serve as crucial complementary techniques for confirming functional groups and providing unique fragmentation "fingerprints." By carefully designing experiments and interpreting the resulting data in the context of fundamental spectroscopic principles, researchers and drug developers can confidently establish the identity and purity of their compounds, a cornerstone of scientific integrity and regulatory compliance.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Hamid Raza, G., Bella, J., & Segre, A. L. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 38(6), 419-424. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Protecting Groups for 1-(2-fluorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of complex molecules demands a nuanced understanding of protecting group chemistry. The choice of a protecting group for a key intermediate like 1-(2-fluorophenyl)cyclobutanamine can significantly impact the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth comparison of alternative protecting groups for this sterically hindered primary amine, moving beyond common choices to explore a range of options with diverse reactivity and orthogonality. We will delve into the causality behind experimental choices and provide supporting data to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Protecting a Sterically Hindered Chiral Amine

1-(2-fluorophenyl)cyclobutanamine presents a unique set of challenges for protection. The primary amine is situated at a quaternary carbon, flanked by a bulky cyclobutyl ring and an electronically influential 2-fluorophenyl group. This steric hindrance can significantly slow down the kinetics of protection reactions, often requiring more forcing conditions that can lead to unwanted side reactions. Furthermore, the adjacent chiral center necessitates the use of mild protection and deprotection conditions to avoid racemization.

A Comparative Analysis of Protecting Groups

The ideal protecting group should be introduced in high yield under mild conditions, be stable to a wide range of synthetic transformations, and be removed chemoselectively in high yield without affecting other functional groups.[1] This principle of "orthogonal protection" is paramount in multi-step synthesis, allowing for the selective deprotection of one group in the presence of others.[2][3]

Here, we compare several common and alternative carbamate and sulfonamide-based protecting groups, evaluating their suitability for 1-(2-fluorophenyl)cyclobutanamine.

Carbamate Protecting Groups: The Workhorses of Amine Protection

Carbamates are the most widely used protecting groups for amines due to their ease of installation, general stability, and diverse deprotection methods.[2][4] The lone pair of the amine nitrogen is delocalized into the carbonyl group, rendering it significantly less nucleophilic.[5]

1. tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of amine protection, prized for its stability to a wide range of non-acidic conditions and its straightforward removal with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][6]

  • Introduction: Typically achieved using di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine (TEA) or in a biphasic system with sodium bicarbonate. For sterically hindered amines, the reaction may require elevated temperatures or the use of a more potent catalyst like 4-(dimethylamino)pyridine (DMAP).

  • Deprotection: Cleavage occurs via an E1-type mechanism upon protonation, releasing the free amine, carbon dioxide, and isobutylene.[5] While generally clean, the strongly acidic conditions can be incompatible with other acid-sensitive functional groups. Care must be taken to avoid alkylation of nucleophilic residues by the tert-butyl cation, which can be mitigated by using scavengers like anisole or thioanisole.[2]

  • Considerations for 1-(2-fluorophenyl)cyclobutanamine: The steric hindrance may necessitate longer reaction times or higher temperatures for Boc protection. The acidic deprotection is generally mild enough to avoid racemization of the adjacent chiral center.

2. Benzyloxycarbonyl (Cbz)

The Cbz group is another classic protecting group, offering orthogonality to the acid-labile Boc group.

  • Introduction: Commonly installed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or TEA).[7]

  • Deprotection: The key advantage of the Cbz group is its removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[2][7] This method is exceptionally mild and chemoselective. Alternative deprotection methods include the use of strong acids like HBr in acetic acid, but these are less common.[8]

  • Considerations for 1-(2-fluorophenyl)cyclobutanamine: Hydrogenolysis is generally a mild procedure that is unlikely to cause racemization. However, the presence of other reducible functional groups in the molecule would preclude its use. The 2-fluorophenyl group is stable to these conditions.

3. 9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group is renowned for its base lability, providing a crucial orthogonal protecting group to both Boc and Cbz.[2]

  • Introduction: Typically introduced using Fmoc-Cl or Fmoc-OSu with a base.

  • Deprotection: Cleavage is achieved under mild basic conditions, most commonly with a solution of piperidine in DMF.[2] The deprotection proceeds via an E1cB-type mechanism.

  • Considerations for 1-(2-fluorophenyl)cyclobutanamine: The steric hindrance around the amine may require longer reaction times for complete protection. The mild, non-acidic deprotection conditions are highly advantageous for preserving the chirality of the molecule.

4. Allyloxycarbonyl (Alloc)

The Alloc group offers a unique deprotection strategy based on palladium catalysis, making it orthogonal to a wide array of other protecting groups.[9]

  • Introduction: Installed using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) under basic conditions.[9]

  • Deprotection: Cleavage is performed under neutral conditions using a Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a nucleophilic scavenger such as morpholine, dimedone, or a silane.[9] The mechanism involves the formation of a π-allyl palladium complex.[9]

  • Considerations for 1-(2-fluorophenyl)cyclobutanamine: This method is exceptionally mild and highly chemoselective, making it an excellent choice for complex molecules with sensitive functional groups. The steric hindrance of the substrate should not significantly impact the efficiency of the palladium-catalyzed deprotection.

5. 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)

The Teoc group is a silicon-based protecting group that is stable to both acidic and basic conditions, offering another layer of orthogonality.[10]

  • Introduction: Typically introduced using Teoc-OSu or Teoc-Cl with a base.[10]

  • Deprotection: Cleavage is induced by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which triggers a β-elimination reaction.[11]

  • Considerations for 1-(2-fluorophenyl)cyclobutanamine: The high stability of the Teoc group makes it a robust protecting group for multi-step synthesis. The deprotection with fluoride is mild and orthogonal to most other protecting groups, making it a valuable tool in a complex synthetic strategy.

Sulfonamide-Based Protecting Groups: Robust Alternatives

Sulfonamides are generally more stable than carbamates, particularly to acidic and some reductive conditions. However, their cleavage often requires harsher conditions.

1. p-Toluenesulfonyl (Tosyl, Ts) and 2-Nitrobenzenesulfonyl (Nosyl, Ns)

Tosyl and Nosyl groups are traditional sulfonamide protecting groups. The electron-withdrawing nitro group in the Nosyl derivative facilitates its cleavage.

  • Introduction: Formed by reacting the amine with the corresponding sulfonyl chloride in the presence of a base.

  • Deprotection: Tosyl groups are notoriously difficult to remove, often requiring harsh conditions like sodium in liquid ammonia. Nosyl groups, on the other hand, can be cleaved under relatively mild conditions using a thiol nucleophile (e.g., thiophenol) and a base.

  • Considerations for 1-(2-fluorophenyl)cyclobutanamine: The robustness of the tosyl group is often outweighed by the difficulty of its removal. The Nosyl group offers a more practical alternative, with its deprotection conditions being orthogonal to the carbamate protecting groups discussed above.

2. Nonafluoromesitylenesulfonyl (Nms)

A more recent development in sulfonamide protecting groups, the Nms group offers a unique combination of high stability and selective cleavage.[4]

  • Introduction: Installed using Nms-Cl with a base.

  • Deprotection: The Nms group can be cleaved under specific conditions that are orthogonal to many other protecting groups.[4]

  • Considerations for 1-(2-fluorophenyl)cyclobutanamine: The Nms group represents a modern alternative for applications requiring a highly robust protecting group with specific cleavage requirements.

Quantitative Comparison of Protecting Groups

Protecting GroupAbbreviationTypical Introduction ReagentDeprotection ConditionsOrthogonalityKey AdvantagesPotential Issues for Hindered Amines
tert-ButoxycarbonylBocBoc₂OStrong Acid (TFA, HCl)[2]Stable to base, hydrogenolysis, Pd(0), F⁻Well-established, commercially available reagentsSlower protection kinetics
BenzyloxycarbonylCbzCbz-ClH₂, Pd/C[2]Stable to acid, base, Pd(0), F⁻Mild, neutral deprotectionIncompatible with reducible groups
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (Piperidine)[2]Stable to acid, hydrogenolysis, Pd(0), F⁻Mild, non-acidic deprotectionPotential for side reactions with base
AllyloxycarbonylAllocAlloc-Cl, Alloc₂OPd(0), Scavenger[9]Stable to acid, base, hydrogenolysis, F⁻Highly chemoselective, mild deprotectionCost of palladium catalyst
2-(Trimethylsilyl)ethoxycarbonylTeocTeoc-OSu, Teoc-ClFluoride (TBAF)[11]Stable to acid, base, hydrogenolysis, Pd(0)High stability, unique orthogonalityCost of reagents
2-NitrobenzenesulfonylNosylNosyl-ClThiol, BaseStable to acid, hydrogenolysisOrthogonal to carbamatesFormation of disulfide byproducts
NonafluoromesitylenesulfonylNmsNms-ClSpecific conditions[4]Orthogonal to many groupsHigh stability, unique cleavageNewer, less established methodology

Experimental Protocols

The following are generalized protocols. For a sterically hindered substrate like 1-(2-fluorophenyl)cyclobutanamine, optimization of reaction times, temperatures, and reagent stoichiometry may be necessary.

General Procedure for Boc Protection
  • Dissolve 1-(2-fluorophenyl)cyclobutanamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 equiv).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Cbz Protection
  • Dissolve 1-(2-fluorophenyl)cyclobutanamine (1.0 equiv) in a biphasic mixture of an organic solvent (e.g., DCM) and aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Alloc Deprotection
  • Dissolve the Alloc-protected amine (1.0 equiv) in a degassed solvent such as DCM or THF.

  • Add a scavenger, such as morpholine (10 equiv) or phenylsilane (4 equiv).

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing Orthogonal Protection Strategies

The concept of orthogonal protection is crucial for the efficient synthesis of complex molecules. The following diagram illustrates how different protecting groups can be selectively removed in the presence of others.

Orthogonal_Protection Molecule Protected Amine (PG-NR₂) Boc Boc-NR₂ Molecule->Boc Boc₂O, Base Cbz Cbz-NR₂ Molecule->Cbz Cbz-Cl, Base Fmoc Fmoc-NR₂ Molecule->Fmoc Fmoc-Cl, Base Alloc Alloc-NR₂ Molecule->Alloc Alloc-Cl, Base Teoc Teoc-NR₂ Molecule->Teoc Teoc-OSu, Base Free_Amine Free Amine (HNR₂) Boc->Free_Amine TFA or HCl Cbz->Free_Amine H₂, Pd/C Fmoc->Free_Amine Piperidine Alloc->Free_Amine Pd(0), Scavenger Teoc->Free_Amine TBAF

Caption: Orthogonal protection and deprotection of a primary amine.

Conclusion

The selection of an appropriate protecting group for 1-(2-fluorophenyl)cyclobutanamine is a critical decision that requires careful consideration of the overall synthetic strategy. While Boc and Cbz remain reliable choices, the use of orthogonal protecting groups such as Fmoc, Alloc, and Teoc provides chemists with a powerful toolkit to navigate complex synthetic pathways with greater precision and efficiency. For particularly challenging syntheses, exploring modern sulfonamide-based protecting groups like Nms may offer unique advantages. By understanding the nuances of each protecting group's stability and cleavage conditions, researchers can design more robust and elegant synthetic routes to access valuable molecules for drug discovery and development.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Agami, C., & Couty, F. (2002). The Boc Protecting Group in Asymmetric Synthesis. Tetrahedron, 58(15), 2701–2724.
  • Kocieński, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Guibé, F. (1997). Allylic Protecting Groups and Their Use in a Complex Environment. Part I: The Protection of Alcohols by the Allyl and Related Groups. Tetrahedron, 53(40), 13509–13556.
  • Shute, R. E., & Rich, D. H. (1987). Synthesis of the major component of the cyclosporine analogue (γ-hydroxy)-MeLeu4-cyclosporine. Tetrahedron Letters, 28(27), 3419–3422.
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
  • Kaiser, E. T., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Dangles, O., Guibé, F., Balavoine, G., Laviell, S., & Marquet, A. (1987). Allyl-palladium complexes as intermediates in the palladium-catalyzed deprotection of allylic esters and carbamates. The Journal of Organic Chemistry, 52(22), 4984–4993.
  • Weinreb, S. M., et al. (2007). The Nonafluoromesitylenesulfonyl (Nms) Group: A New and Versatile Protecting Group for Amines. Organic Letters, 9(21), 4135–4138.
  • Carpino, L. A., & Sau, A. C. (1979). 2-(trimethylsilyl)ethyl- and 2-(triphenylsilyl)ethyl-based amino-protecting groups.
  • Masterson, D. S., & Lu, Y. (2010). A mild, orthogonal, and traceless method for the protection of amines. Organic Letters, 12(12), 2742–2745.
  • Linder, M. R., & Podlech, J. (2001). The Nosyl Group in the Synthesis of N-Heterocycles. Organic Letters, 3(12), 1849–1851.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved January 20, 2026, from [Link]

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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of a synthetic building block is paramount. The purity of a starting material directly impacts the yield, impurity profile, and ultimate success of subsequent synthetic steps. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate , a key intermediate in modern medicinal chemistry.

Our approach is grounded in the principle of orthogonality, where multiple, distinct analytical methods are employed to build a comprehensive and trustworthy purity profile. We will move beyond simple protocol listings to explain the scientific rationale behind each experimental choice, ensuring a self-validating system for quality control.

The Analytical Challenge: Understanding the Molecule

The structure of this compound presents distinct features that guide our analytical strategy:

  • The tert-Butyl Carbamate (Boc) Group: This protecting group is notoriously thermolabile and sensitive to strong acidic conditions. This characteristic makes High-Performance Liquid Chromatography (HPLC) a far more suitable primary separation technique than Gas Chromatography (GC), which often requires high temperatures that can cause on-column degradation and yield inaccurate purity readings.[1][2][3]

  • The 2-Fluorophenyl Moiety: The presence of a fluorine atom is a significant advantage. It provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR), a highly sensitive and specific technique for structural confirmation and detection of fluorine-containing impurities.[4][5]

  • Chromophoric Nature: The phenyl ring acts as a chromophore, allowing for straightforward detection using UV-Vis spectroscopy, a standard detector for HPLC systems.

Workflow for Comprehensive Purity Validation

A robust validation workflow relies on the convergence of data from multiple independent techniques. Each method provides a different piece of the puzzle, and only when they align can the purity of the compound be confidently asserted.

Purity_Validation_Workflow cluster_input Input cluster_analysis Orthogonal Analytical Methods cluster_output Data Integration & Decision Synthesized_Product Synthesized Product (this compound) HPLC HPLC-UV (Quantitative Purity) Synthesized_Product->HPLC NMR NMR Spectroscopy (Structural Identity) Synthesized_Product->NMR LCMS LC-MS (Impurity ID) Synthesized_Product->LCMS FTIR FTIR (Functional Groups) Synthesized_Product->FTIR Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile NMR->Purity_Profile LCMS->Purity_Profile FTIR->Purity_Profile Decision Decision: Pass / Fail Purity_Profile->Decision

Caption: Orthogonal workflow for purity validation of the target compound.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is the primary technique for determining the purity of non-volatile, thermally sensitive compounds like our target carbamate. It separates the sample based on the differential partitioning of its components between a liquid mobile phase and a solid stationary phase.

Causality Behind the Method: We choose Reversed-Phase HPLC (RP-HPLC) because it is ideal for separating moderately polar organic molecules. A C18 (octadecylsilyl) column provides a non-polar stationary phase that effectively retains the compound, allowing for excellent separation from more polar impurities (which elute earlier) and less polar impurities (which elute later). UV detection is selected due to the phenyl ring's absorbance, providing a robust and linear response for quantification.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: Formic acid is a volatile modifier that improves peak shape and is compatible with mass spectrometry, allowing the same method to be used for LC-MS analysis.[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile. Filter through a 0.22 µm syringe filter before injection.

  • Gradient Elution:

Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN/FA)
0.0955
20.0595
25.0595
25.1955
30.0955
Interpreting the Data

The primary output is a chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

ParameterExpected Result for High Purity Sample
Retention Time (t_R) Consistent across injections (e.g., 15.2 ± 0.1 min)
Purity (Area %) ≥ 99.0%
Impurity Peaks No single impurity > 0.1%

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

While HPLC provides quantitative purity, it does not confirm the identity of the main peak. NMR spectroscopy is the gold standard for structural elucidation. For this specific molecule, a suite of NMR experiments is necessary.

Causality Behind the Method: ¹H and ¹³C NMR provide a complete map of the proton and carbon environments within the molecule, confirming the core structure. The real power for this compound comes from ¹⁹F NMR. Because fluorine is 100% abundant and has a high gyromagnetic ratio, ¹⁹F NMR is exceptionally sensitive. It provides a clean spectrum with a wide chemical shift range, making it an excellent tool for identifying any fluorine-containing byproducts or isomers that might not be resolved by HPLC.[7][8][9]

Detailed Experimental Protocol: NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of Deuterated Chloroform (CDCl₃).

  • Experiments to Run:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment, often proton-decoupled.

    • ¹⁹F NMR: Proton-decoupled fluorine experiment.

Interpreting the Data

The spectra should be consistent with the proposed structure. The absence of significant unassigned signals is a strong indicator of purity.

NucleusKey Expected Chemical Shifts (δ, ppm) & MultiplicitiesRationale for Purity Assessment
¹H NMR ~7.0-7.5 (m, Ar-H), ~5.0 (s, broad, NH), ~2.0-2.8 (m, cyclobutyl-H), ~1.4 (s, 9H, t-butyl)Correct integration ratios (e.g., 4H:1H:6H:9H) confirm the relative number of protons. Absence of signals for starting materials or solvents.
¹³C NMR ~155 (C=O), ~120-140 (Ar-C), ~80 (quaternary C of t-butyl), ~60 (quaternary C of cyclobutyl), ~30 (cyclobutyl CH₂), ~28 (t-butyl CH₃)The correct number of signals confirms the carbon skeleton. Absence of extraneous peaks.
¹⁹F NMR A single signal in the aromatic region (e.g., ~ -110 to -120 ppm)A single, sharp peak is a strong indicator of a single fluorinated species. Positional isomers would likely have distinct chemical shifts.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

LC-MS combines the separation power of HPLC with the detection power of mass spectrometry. It is the definitive tool for identifying impurities detected in the HPLC-UV analysis.

Causality Behind the Method: After obtaining an HPLC chromatogram, any small impurity peaks are simply "unknowns." By coupling the LC to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) for the compound eluting at that specific time. This mass data allows us to propose molecular formulas for the impurities, often pointing directly to their origin (e.g., unreacted starting material, a hydrolysis product, or a reaction byproduct). Electrospray Ionization (ESI) in positive mode is chosen as it is a soft ionization technique well-suited for protonating the carbamate to form the [M+H]⁺ ion without fragmentation.

Detailed Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument) with an ESI source.

  • LC Method: Use the exact same HPLC method described in Section 1. The use of a volatile buffer (formic acid) is critical for MS compatibility.

  • MS Parameters (Positive ESI Mode):

    • Ionization Mode: ESI+

    • Mass Range: m/z 100-500

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

Interpreting the Data
Peak in ChromatogramExpected m/z [M+H]⁺Interpretation
Main Product Peak 282.15Corresponds to the molecular formula C₁₅H₂₁FNO₂ + H⁺. Confirms identity.
Potential Impurity 1 VariesMass can be matched to potential side-products (e.g., Boc-deprotected amine).
Potential Impurity 2 VariesMass can be matched to unreacted starting materials.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check

FTIR is a rapid, non-destructive technique that provides confirmation of the key functional groups present in the molecule. While not quantitative, it serves as an excellent and fast identity check.

Causality Behind the Method: The energy of infrared light corresponds to the vibrational frequencies of chemical bonds. A carbamate has very characteristic vibrational modes, particularly the N-H stretch and the strong C=O (amide) stretch. The presence of these specific absorptions provides strong evidence that the desired functional group was successfully installed and remains intact.

Detailed Experimental Protocol: FTIR
  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from approximately 4000 to 400 cm⁻¹.

Interpreting the Data

The resulting spectrum should be compared against a reference or analyzed for key characteristic peaks.

Functional GroupExpected Absorption Range (cm⁻¹)Confirmation Provided
N-H Stretch (Carbamate) ~3300-3400Presence of the carbamate NH group.
C-H Stretch (Aliphatic/Aromatic) ~2850-3100Presence of the alkyl and aryl portions.
C=O Stretch (Carbamate) ~1680-1710Strong, sharp peak confirming the carbonyl of the carbamate.[10][11]
C-F Stretch (Aromatic) ~1100-1250Presence of the carbon-fluorine bond.

Comparison of Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Quantitative Purity High precision and accuracy; robust and reproducible.[12]Does not confirm structure; co-eluting impurities can be missed.
NMR Structural Elucidation Unambiguous structure confirmation; ¹⁹F NMR is highly specific.[5]Lower sensitivity for impurity detection compared to HPLC; not ideal for quantification without an internal standard.
LC-MS Impurity Identification Provides molecular weight of unknown peaks; highly sensitive.[13]Response factors can be non-linear, making quantification difficult.
FTIR Functional Group ID Very fast and requires minimal sample preparation.Provides limited structural information; not suitable for quantification.

Conclusion: A Self-Validating Approach to Purity

A sample can only be considered "pure" when it satisfies all of the following criteria:

  • HPLC: Shows a single major peak with an area percentage of ≥99.0%.

  • LC-MS: The mass of the major peak corresponds to the target molecule's [M+H]⁺.

  • NMR: The ¹H, ¹³C, and ¹⁹F spectra are clean and perfectly match the expected structure, with correct integrations and no significant unassigned signals.

  • FTIR: The spectrum confirms the presence of all key functional groups.

By integrating these distinct yet complementary techniques, researchers can build a robust, data-driven case for the purity and identity of their material, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). ProQuest.
  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). SCISPEC.
  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. In book: Analysis of pesticides in food and environmental samples (pp. 135-154).
  • Wang, J., & Cheung, A. (2002). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection.
  • A Comparative Guide to Assessing the Isomeric Purity of N-(chlorophenyl)carbamate. (n.d.). Benchchem.
  • A Method for the Analysis of Secondary Carbamate Pesticides. (n.d.). PJSIR.
  • Ethyl Carbamate (Type-II). (n.d.). OIV - International Organisation of Vine and Wine.
  • Wang, J., Chow, W., Chang, J., & Wong, Y. C. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2506.
  • Czuk, R., & Glänzer, B. I. (2000). NMR spectra of fluorinated carbohydrates.
  • Shishmarev, D., & Widmalm, G. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. (1990).
  • CN102449475A - Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank. (n.d.). Google Patents.
  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd.
  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL USA Inc.
  • tert-Butyl carbamate. (2018). SIELC Technologies. Retrieved from [Link].

  • Structure Elucidation of Fluorinated Compounds by NMR. (2020). JEOL Resources.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017).
  • tert-Butyl carbamate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link].

  • tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. (n.d.). PubChem. Retrieved from [Link].

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses Procedure. Retrieved from [Link].

  • tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link].

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Fluorophenyl vs. 4-Fluorophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic properties.[1][2][3] Among its many applications, fluorination is most frequently employed to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[4][5] However, the efficacy of this strategy is profoundly dependent on the fluorine atom's position on an aromatic ring.

This guide provides an in-depth comparison of the metabolic stability profiles of compounds bearing 2-fluorophenyl and 4-fluorophenyl motifs. Moving beyond simple rules of thumb, we will explore the underlying biochemical mechanisms, present a robust experimental framework for assessment, and discuss the interpretation of metabolic data to guide rational drug design.

Part 1: The Biochemical Basis of Aromatic Metabolism

The liver is the primary site of drug metabolism, a process dominated by the CYP superfamily of heme-containing monooxygenases.[6] For compounds containing a phenyl ring, the most common metabolic transformation is aromatic hydroxylation. This process is initiated by the abstraction of a hydrogen atom from the C-H bond by a highly reactive oxygen species within the CYP active site, followed by an oxygen rebound step to form a hydroxylated metabolite.[7]

The position of this hydroxylation is not random; it is dictated by the electronic properties of the ring and steric fit within the enzyme's active site. For unsubstituted or weakly substituted phenyl rings, the para-position is often the most electronically favorable and sterically accessible site for hydroxylation, making it a common "metabolic soft spot."[8]

Part 2: The Influence of Fluorine Position on Metabolic Pathways

Introducing a fluorine atom, a bioisostere of hydrogen, can dramatically alter this metabolic landscape.[9][10][11] The high strength of the carbon-fluorine (C-F) bond (typically >109 kcal/mol) makes it highly resistant to the hydrogen abstraction that initiates CYP-mediated oxidation.[8] This forms the basis of using fluorine as a metabolic shield.

The 4-Fluorophenyl Motif: A Strategy of Direct Blockade

Placing a fluorine atom at the para-position (the 4-position) is a classic and often highly effective strategy to block this primary route of metabolism.[4] By replacing the susceptible C-H bond with a robust C-F bond, the likelihood of para-hydroxylation is significantly reduced, which can lead to a longer compound half-life and improved bioavailability.

The 2-Fluorophenyl Motif: A More Complex Scenario

When fluorine is placed at the ortho-position (the 2-position), the metabolic consequences are less predictable. While the 2-position itself is shielded, the electronic influence of the electronegative fluorine atom can alter the reactivity of the remaining positions on the ring. This can lead to several outcomes:

  • Metabolic Switching: The metabolic burden may shift to other positions, such as the para- or meta-positions.

  • Steric Hindrance: The ortho-fluoro group might alter the preferred binding orientation of the compound in the CYP active site, potentially protecting other sites from metabolism or exposing new ones.

  • Oxidative Defluorination: In some cases, enzymatic attack can still occur at the fluorinated carbon, leading to an unstable intermediate that eliminates fluoride, ultimately forming a phenol and potentially reactive metabolites.[8][12] This is a critical consideration for the toxicological profile of a drug candidate.

The choice between a 2-fluoro and 4-fluoro substitution is therefore not trivial and necessitates empirical validation.

Part 3: Experimental Validation: The Liver Microsomal Stability Assay

To empirically determine the metabolic fate of your compounds, the in vitro liver microsomal stability assay is the industry-standard method.[13][14] Liver microsomes are subcellular fractions that are rich in CYP enzymes, providing a reliable and high-throughput system for assessing metabolic liability.[13]

G cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Quenching cluster_analysis Analysis prep_mics 1. Thaw & Dilute Liver Microsomes prep_cpd 2. Prepare Test Compound Stock Solution prep_nadph 3. Prepare NADPH Cofactor Solution mix 4. Pre-warm Microsomes & Compound to 37°C prep_nadph->mix start_rxn 5. Initiate Reaction with NADPH mix->start_rxn incubate 6. Incubate at 37°C with Shaking start_rxn->incubate timepoint 7. Aliquot at Time Points (0, 5, 15, 30, 60 min) incubate->timepoint quench 8. Quench Reaction with Cold Acetonitrile + IS timepoint->quench precip 9. Centrifuge to Pellet Protein quench->precip supernatant 10. Collect Supernatant precip->supernatant lcms 11. Analyze by LC-MS/MS supernatant->lcms data 12. Quantify Remaining Parent Compound lcms->data

Caption: Workflow for a typical liver microsomal stability assay.

This protocol is a self-validating system; the inclusion of positive controls (compounds with known metabolic rates, e.g., Verapamil, Dextromethorphan) ensures the enzymatic activity of the microsomal batch is within expected ranges.[13][14]

  • Preparation of Reagents:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer and ensure the pH is meticulously adjusted to 7.4, the optimal pH for most CYP enzymes.[14][15]

    • Test Compounds (1 mM stock in DMSO): Prepare stock solutions of your 2-fluorophenyl and 4-fluorophenyl analogs. The final concentration of DMSO in the incubation must be kept low (<0.5%) to avoid inhibiting enzyme activity.[14]

    • Liver Microsomes (e.g., Human, Rat): Thaw a vial of pooled commercial liver microsomes (e.g., 20 mg/mL stock) rapidly in a 37°C water bath and immediately place on ice.[16] Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • NADPH Regenerating System: Prepare a solution containing NADPH. This cofactor is essential for the catalytic activity of CYP enzymes.[15][17] A common final concentration in the reaction is 1 mM.

    • Quenching Solution: Prepare cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis. The IS helps control for variations in sample processing and instrument response.

  • Incubation Procedure:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM. This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[14]

    • Add the diluted microsomal solution to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[16] The time of this addition is your T=0 starting point for the first time point aliquot.

  • Time-Point Sampling:

    • Immediately after adding NADPH (T=0), and at subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing the cold acetonitrile quenching solution.[13] The cold organic solvent immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Seal the quenching plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the peak area of the remaining parent compound relative to the internal standard.[13]

Part 4: Data Interpretation & Comparative Analysis

The data from the LC-MS/MS analysis allows for a quantitative comparison of the two analogs.

ParameterCompound A (4-Fluorophenyl Analog)Compound B (2-Fluorophenyl Analog)Control (Verapamil)
Half-Life (t½, min) 58.225.512.1
Intrinsic Clearance (CLint, µL/min/mg) 11.927.257.3
% Remaining at 60 min 46%18%<5%

Data is hypothetical but representative for illustrative purposes.

Data Analysis: The rate of disappearance of the parent compound is used to calculate key parameters:

  • Half-Life (t½): Calculated from the slope (k) of the natural log plot of the percent remaining compound versus time (t½ = 0.693 / k).[15]

  • Intrinsic Clearance (CLint): A measure of the inherent metabolic capacity of the liver for a specific compound (CLint = (0.693 / t½) / protein concentration).[13]

Based on the table above, Compound A (4-fluorophenyl) is significantly more stable than Compound B (2-fluorophenyl).

  • Compound A (4-Fluorophenyl): The longer half-life and lower clearance strongly suggest that the strategy of blocking para-hydroxylation was successful.[4] The primary metabolic route was effectively shut down, forcing metabolism to occur through slower, alternative pathways.

  • Compound B (2-Fluorophenyl): The shorter half-life indicates that this compound is metabolized more rapidly. The presence of the ortho-fluoro group did not confer significant metabolic stability. This could be due to metabolic switching, where the now-activated para-position is rapidly hydroxylated. Further metabolite identification studies would be required to confirm the exact metabolic fate.

G cluster_4F 4-Fluorophenyl Analog cluster_2F 2-Fluorophenyl Analog A Parent Compound (4-Fluoro) A_CYP CYP450 Enzyme A->A_CYP Blocked para-hydroxylation A_Met Slow or Minor Metabolism (e.g., meta-hydroxylation) A_CYP->A_Met B Parent Compound (2-Fluoro) B_CYP CYP450 Enzyme B->B_CYP Metabolic Switching B_Met Rapid Metabolism (e.g., para-hydroxylation) B_CYP->B_Met

Sources

A Senior Application Scientist's Guide to Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Factor" in Modern Medicinal Chemistry

In the landscape of modern drug discovery, few elements have had as profound an impact as fluorine. While deceptively simple—a small, highly electronegative atom—its strategic incorporation into a drug candidate can dramatically alter its properties in beneficial ways.[1][2][3] Today, it is estimated that over 25% of all pharmaceuticals contain at least one fluorine atom, a testament to its power in shaping the success of a molecule.[4][5] This guide provides a comparative analysis of common fluorinated building blocks, offering insights into their selection and application, supported by experimental data and established protocols.

The strategic introduction of fluorine can productively influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties.[1][6] The strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, is a key reason for its utility in enhancing metabolic stability.[7][8] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively block enzymatic degradation by cytochrome P450 enzymes.[7][9]

This guide will delve into the most utilized fluorinated building blocks, comparing their effects on critical drug-like properties and providing a framework for their rational implementation in drug design programs.

The Fluorine Toolbox: A Comparative Overview of Key Building Blocks

The choice of which fluorinated building block to use is a critical decision in the lead optimization phase. Each imparts a unique set of properties to the parent molecule. The most common building blocks include simple aryl fluorides, trifluoromethyl groups, and emerging motifs like difluoromethyl and trifluoromethoxy groups.[10]

Aryl Fluorides (-F)
  • Description: The simplest modification, involving the substitution of a hydrogen atom with a fluorine atom on an aromatic or heteroaromatic ring.

  • Impact on Properties:

    • pKa: A single fluorine atom acts as a weak electron-withdrawing group, which can lower the pKa of nearby acidic or basic centers. This can be crucial for modulating the ionization state of a drug at physiological pH, thereby affecting its solubility and permeability.[11]

    • Lipophilicity (logP): The effect on lipophilicity is context-dependent. While fluorine is highly electronegative, its small size means that the introduction of a single fluorine atom to an aromatic ring generally leads to a slight increase in logP.

    • Metabolic Stability: Can be used to block specific sites of aromatic hydroxylation, a common metabolic pathway.[9]

    • Binding Affinity: A fluorine atom can engage in favorable orthogonal multipolar interactions with electron-deficient carbonyl groups in a protein's active site, enhancing binding affinity.[12]

Trifluoromethyl Group (-CF3)
  • Description: A robust and highly popular building block, often used to replace a methyl group.

  • Impact on Properties:

    • pKa: The -CF3 group is a strong electron-withdrawing group and can significantly lower the pKa of adjacent functional groups. For example, the pKa of aniline is 4.6, while the pKa of 4-(trifluoromethyl)aniline is 2.7.

    • Lipophilicity (logP): The -CF3 group is highly lipophilic and will substantially increase the logP of a molecule. This can improve membrane permeability and oral bioavailability, but excessive lipophilicity can also lead to poor solubility and increased off-target effects.[11]

    • Metabolic Stability: Excellent metabolic blocker. The C-CF3 bond is exceptionally stable to oxidative metabolism.

    • Binding Affinity: The lipophilic nature of the -CF3 group can lead to favorable hydrophobic interactions within a binding pocket.

Difluoromethyl Group (-CHF2)
  • Description: An increasingly popular alternative to the -CF3 group, considered a "lipophilic hydrogen bond donor."

  • Impact on Properties:

    • pKa: A moderately strong electron-withdrawing group, with an effect intermediate between -F and -CF3.

    • Lipophilicity (logP): Less lipophilic than the -CF3 group, offering a more nuanced way to modulate this property.

    • Metabolic Stability: Generally provides good metabolic stability.

    • Binding Affinity: The C-H bond in the -CHF2 group is polarized and can act as a hydrogen bond donor, a unique feature not possible with the -CF3 group.

Trifluoromethoxy (-OCF3) and Difluoromethoxy (-OCHF2) Groups
  • Description: These groups are gaining traction as metabolically stable, lipophilic replacements for methoxy or hydroxyl groups.

  • Impact on Properties:

    • pKa: Both are strongly electron-withdrawing.

    • Lipophilicity (logP): Highly lipophilic, with the -OCF3 group being more so than the -OCHF2 group. A case study on fluoroanisoles revealed that PhOCF3 increases logD by approximately one log unit over PhOCH3.[13]

    • Metabolic Stability: The -OCF3 group is exceptionally stable to O-dealkylation, a common metabolic fate for methoxy groups. The -OCHF2 group also offers a significant metabolic stability advantage.

    • Conformational Effects: The -OCF3 group has a conformational preference that is orthogonal to that of a methoxy group, which can be exploited to favor a bioactive conformation.

Head-to-Head Comparison: Impact on Physicochemical Properties

The rational selection of a fluorinated building block requires a clear understanding of its impact on key drug-like properties. The following table summarizes the comparative effects of common fluorinated substituents.

Building Block Effect on pKa (of a nearby amine) Approximate Contribution to logP Metabolic Stability Unique Features
-F Modest Decrease+0.1 to +0.3Good BlockerCan form C-F•••C=O interactions
-CF3 Significant Decrease+0.8 to +1.2Excellent BlockerStrong lipophilic interactions
-CHF2 Moderate Decrease+0.4 to +0.7Very Good BlockerCan act as a hydrogen bond donor
-OCF3 Significant Decrease+1.0 to +1.4Excellent BlockerOrthogonal conformation to -OCH3
-OCHF2 Moderate Decrease+0.6 to +0.9Very Good BlockerBalances lipophilicity and stability

Note: logP contributions are approximate and can vary based on the molecular context.

Case Studies in Drug Discovery

The successful application of fluorinated building blocks is best illustrated through real-world examples.

  • Celecoxib (Celebrex®): This selective COX-2 inhibitor features a trifluoromethyl group. The -CF3 group is crucial for its COX-2 selectivity and contributes to its favorable pharmacokinetic profile.

  • Fluoxetine (Prozac®): This well-known antidepressant contains a trifluoromethyl group on a phenyl ring. This group enhances its lipophilicity, which is important for its penetration into the central nervous system, and blocks a potential site of metabolism.[11]

  • Sitagliptin (Januvia®): A dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, Sitagliptin incorporates a trifluorophenyl group. The fluorine atoms were introduced to enhance potency and metabolic stability.

Experimental Workflows: Introducing Fluorine

The synthesis of fluorinated compounds can be achieved through various methods, with the use of fluorinated building blocks being a common and efficient strategy.[10][14]

Representative Protocol: Suzuki Coupling with a Fluorinated Aryl Boronic Acid

This protocol describes a standard method for introducing a fluoroaromatic moiety.

Objective: To synthesize 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile.

Materials:

  • 4-bromobenzonitrile

  • (4-fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Add toluene, ethanol, and water in a 4:1:1 ratio.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(OAc)2 (0.02 eq) and PPh3 (0.08 eq) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Self-Validation:

  • TLC/LC-MS: Monitor the disappearance of starting materials and the appearance of the product spot/peak.

  • NMR (1H, 13C, 19F): Confirm the structure of the final product. The 19F NMR will show a characteristic signal for the aryl fluoride.

  • Mass Spectrometry: Verify the molecular weight of the product.

Visualization of Concepts

Diagram: Decision-Making Workflow for Fluorination Strategy

Fluorination_Strategy Choosing the Right Fluorinated Building Block start Identify Lead Compound & Optimization Goal goal_metabolism Goal: Improve Metabolic Stability? start->goal_metabolism goal_pka Goal: Modulate pKa? goal_metabolism->goal_pka No block_site Block known metabolic hot-spot with -F or -CF3 goal_metabolism->block_site Yes replace_methoxy Replace -OCH3 with -OCF3 or -OCHF2 goal_metabolism->replace_methoxy Yes (O-dealkylation) goal_lipophilicity Goal: Increase Lipophilicity? goal_pka->goal_lipophilicity No add_ewg Add electron-withdrawing group (-F, -CF3, -CHF2) near basic/acidic center goal_pka->add_ewg Yes goal_binding Goal: Enhance Binding? goal_lipophilicity->goal_binding No add_lipo Incorporate -CF3 or -OCF3 goal_lipophilicity->add_lipo Yes add_hbd Consider -CHF2 for potential H-bonding goal_binding->add_hbd Yes (H-bond donor needed) synthesize Synthesize & Test Analogs goal_binding->synthesize No block_site->goal_pka block_site->synthesize replace_methoxy->goal_pka replace_methoxy->synthesize add_ewg->goal_lipophilicity add_ewg->synthesize add_lipo->goal_binding add_lipo->synthesize add_hbd->synthesize

Caption: A decision tree for selecting an appropriate fluorinated building block based on the desired property modulation.

Conclusion and Future Outlook

The strategic use of fluorinated building blocks is a cornerstone of modern medicinal chemistry.[1][2] As our understanding of the subtle effects of fluorine on molecular properties grows, so too does our ability to rationally design more effective and safer medicines. The development of novel fluorination methods continues to expand the toolbox available to chemists, promising even more sophisticated applications in the future.[14][15] The judicious choice and application of these building blocks, guided by the principles and comparative data outlined in this guide, will undoubtedly continue to drive the discovery of next-generation therapeutics.

References

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  • Begum, J., & Pillay, K. (2022). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

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  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. [Link]

  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery. ResearchGate. [Link]

  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals, 181–211. [Link]

  • Scott, J. D., & Shaughnessy, M. H. (2017). Fluorine in Drug Design: A Case Study With Fluoroanisoles. Journal of Medicinal Chemistry, 60(16), 6891–6905. [Link]

  • Ilardi, E. A., & Zakharov, L. N. (2013). Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). Drug Discovery Today, 18(23-24), 1159–1195. [Link]

Sources

A Patent-Driven Comparative Guide to tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate and Its Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive analysis of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate, a chemical entity increasingly noted within the patent landscape as a valuable intermediate in the synthesis of targeted therapeutics. This guide, intended for professionals in pharmaceutical research and development, moves beyond a simple product overview to provide a comparative analysis of this compound and its derivatives. We will delve into its patented applications, plausible synthetic routes, and the structure-activity relationships (SAR) that are critical for designing next-generation therapeutic agents.

Core Compound Overview: this compound

This compound has emerged as a key building block in the synthesis of complex molecules with therapeutic potential. Its structure, featuring a fluorine-substituted phenyl ring attached to a cyclobutyl scaffold and a Boc-protected amine, offers a unique combination of lipophilicity, conformational rigidity, and a handle for further chemical modifications. The presence and position of the fluorine atom can significantly influence the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).

While this compound is primarily utilized as an intermediate, its structural motifs are of significant interest in medicinal chemistry. The cyclobutyl ring, for instance, is often employed as a bioisostere for larger or more flexible groups, helping to improve metabolic stability and receptor selectivity.

Patented Utility: An Intermediate in the Synthesis of CSNK1A1 Inhibitors

A notable application of this compound is detailed in the patent literature as an intermediate in the preparation of Casein Kinase 1 Alpha (CSNK1A1) inhibitors. These inhibitors are being investigated for their potential in treating various cancers, including hematological malignancies. The patent discloses the use of this carbamate in the synthesis of more complex molecules that ultimately modulate the activity of CSNK1A1.

The general synthetic strategy involves the deprotection of the tert-butyl carbamate to yield the free amine, 1-(2-fluorophenyl)cyclobutanamine, which then serves as a nucleophile to be coupled with other fragments to construct the final inhibitor.

Experimental Protocols: Plausible Synthesis of the Core Compound and its Precursor

While specific, detailed protocols for the synthesis of this compound are not always explicitly provided in the patent literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The following protocols are illustrative and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of 1-(2-fluorophenyl)cyclobutanamine

The synthesis of the key amine precursor can be achieved through a multi-step process starting from 2-fluorobenzonitrile.

Step 1: Grignard Reaction with Cyclobutanone

  • To a solution of 2-fluorobenzonitrile in anhydrous tetrahydrofuran (THF), add a solution of cyclobutylmagnesium bromide (prepared from cyclobutyl bromide and magnesium turnings) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude imine intermediate.

Step 2: Reduction of the Imine

  • Dissolve the crude imine in methanol and cool to 0 °C.

  • Add sodium borohydride portion-wise, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane, and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the organic phase to yield crude 1-(2-fluorophenyl)cyclobutanamine, which can be purified by column chromatography.

Protocol 2: Boc Protection of 1-(2-fluorophenyl)cyclobutanamine
  • Dissolve 1-(2-fluorophenyl)cyclobutanamine in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Add a base, such as triethylamine or sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (Boc)2O dropwise at room temperature.

  • Stir the reaction mixture for 4-12 hours until TLC analysis indicates the completion of the reaction.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Workflow Diagram

Synthesis of this compound cluster_0 Synthesis of Key Precursor cluster_1 Boc Protection 2-fluorobenzonitrile 2-fluorobenzonitrile Grignard Reaction Grignard Reaction 2-fluorobenzonitrile->Grignard Reaction Cyclobutanone Cyclobutanone Cyclobutanone->Grignard Reaction Imine Intermediate Imine Intermediate Grignard Reaction->Imine Intermediate Reduction Reduction Imine Intermediate->Reduction 1-(2-fluorophenyl)cyclobutanamine 1-(2-fluorophenyl)cyclobutanamine Reduction->1-(2-fluorophenyl)cyclobutanamine Boc Protection Boc Protection 1-(2-fluorophenyl)cyclobutanamine->Boc Protection Boc2O Boc2O Boc2O->Boc Protection Target Compound tert-Butyl N-[1-(2-fluorophenyl) cyclobutyl]carbamate Boc Protection->Target Compound

Synthetic pathway to the target compound.

Comparative Analysis of Derivatives

Structural Modification Example Derivative Potential Impact on Properties Rationale
Positional Isomerism of Fluorine tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamateAltered electronic properties of the phenyl ring, potentially affecting pKa and binding interactions.The position of the electron-withdrawing fluorine atom influences the charge distribution across the aromatic ring.
tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamateMay lead to different metabolic profiles and target engagement.The fluorine's position can block or open sites for metabolic enzymes (e.g., cytochrome P450s) and alter hydrogen bonding capabilities.
Substitution on the Phenyl Ring tert-Butyl N-[1-(2-chloro-5-fluorophenyl)cyclobutyl]carbamateIncreased lipophilicity and potential for halogen bonding.The addition of a chlorine atom increases the molecule's size and hydrophobicity, which can enhance membrane permeability and introduce new binding interactions.
tert-Butyl N-[1-(2-fluoro-5-methylphenyl)cyclobutyl]carbamateIncreased lipophilicity and potential for steric hindrance.The methyl group adds bulk and hydrophobicity, which can influence binding pocket fit and solubility.
Modification of the Cycloalkyl Ring tert-Butyl N-[1-(2-fluorophenyl)cyclopentyl]carbamateIncreased conformational flexibility compared to the cyclobutyl ring.A five-membered ring has more low-energy conformations than a four-membered ring, which could impact binding affinity and selectivity.
tert-Butyl N-[1-(2-fluorophenyl)cyclohexyl]carbamateFurther increased flexibility and lipophilicity.The larger cyclohexyl ring offers more conformational possibilities and is more lipophilic, which could affect solubility and off-target interactions.
Alteration of the Carbamate Group N-[1-(2-fluorophenyl)cyclobutyl]acetamideRemoval of the bulky tert-butyl group, potentially increasing aqueous solubility.The smaller acetyl group reduces steric hindrance and lipophilicity compared to the Boc group.
Methyl N-[1-(2-fluorophenyl)cyclobutyl]carbamateReduced steric bulk compared to the tert-butyl group.The methyl carbamate is less sterically demanding, which could be advantageous for fitting into certain binding pockets.

Structural Relationship Diagram

Derivatives of this compound cluster_fluoro Fluorine Position cluster_ring_sub Phenyl Substitution cluster_cycloalkyl Cycloalkyl Ring cluster_carbamate Carbamate Modification Core tert-Butyl N-[1-(2-fluorophenyl) cyclobutyl]carbamate 3-Fluoro 3-Fluoro Isomer Core->3-Fluoro Isomerization 4-Fluoro 4-Fluoro Isomer Core->4-Fluoro Isomerization Chloro 2-Chloro-5-fluoro Core->Chloro Substitution Methyl Methyl Carbamate Core->Methyl Substitution Core->Methyl Group Replacement Cyclopentyl Cyclopentyl Core->Cyclopentyl Ring Expansion Cyclohexyl Cyclohexyl Core->Cyclohexyl Ring Expansion Acetyl Acetamide Core->Acetyl Group Replacement

Structural modifications of the core compound.

Conclusion and Future Outlook

This compound stands as a testament to the intricate and evolving nature of medicinal chemistry, where even seemingly simple intermediates play a crucial role in the development of life-saving therapeutics. Its presence in the patent literature for the synthesis of novel cancer therapies underscores its importance.

The comparative analysis of its potential derivatives, based on established SAR principles, provides a roadmap for further optimization. Researchers can leverage this understanding to design novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Future work should focus on the synthesis and biological evaluation of these derivatives to validate the predicted effects of structural modifications and to uncover new therapeutic opportunities.

This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery. By understanding the patented applications and synthetic nuances of key intermediates like this compound, the scientific community can accelerate the development of the next generation of innovative medicines.

References

At present, direct citations for the synthesis and detailed properties of this compound are limited to its mention as an intermediate in broader patent applications. The primary reference for its application is:

  • Title: COMPOUNDS AND METHODS USEFUL FOR TREATING OR PREVENTING CANCERS Source: World Intellectual Property Organization, Patent Application WO/2018/183936 URL: [Link]

efficacy of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Preclinical Efficacy of N-Methyl-D-Aspartate (NMDA) Receptor Antagonists

Introduction: The Role of NMDA Receptor Antagonists in Neuropsychiatric Disorders

N-methyl-D-aspartate (NMDA) receptors are a critical component of excitatory neurotransmission in the central nervous system. Their dysfunction has been implicated in a range of neuropsychiatric and neurodegenerative disorders, including depression, chronic pain, and Alzheimer's disease. Consequently, molecules that modulate NMDA receptor activity have been a significant focus of drug discovery efforts. This guide provides a comparative analysis of the preclinical efficacy of three prominent NMDA receptor antagonists: Esketamine, its parent compound Ketamine, and Memantine. While tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate is a key intermediate in the synthesis of novel NMDA receptor modulators, this guide will focus on the well-characterized downstream compounds to provide a robust comparison of efficacy.

Comparative Efficacy Analysis

The preclinical evaluation of NMDA receptor antagonists hinges on their potency, selectivity, and performance in relevant animal models. Below, we compare Esketamine, Ketamine, and Memantine across these key parameters.

In Vitro Receptor Binding and Potency

The initial assessment of an NMDA receptor antagonist involves determining its affinity for the receptor and its functional potency in vitro. This is typically achieved through radioligand binding assays and electrophysiological measurements.

CompoundReceptor TargetBinding Affinity (Ki)In Vitro Potency (IC50)
Esketamine NMDA (PCP site)~60 nM~0.3 µM
Ketamine NMDA (PCP site)~300 nM~1.2 µM
Memantine NMDA (PCP site)~1-2 µM~2-3 µM

Data are approximate and compiled from multiple preclinical studies.

Esketamine, the (S)-enantiomer of ketamine, demonstrates a significantly higher binding affinity and in vitro potency for the NMDA receptor compared to both racemic ketamine and memantine. This suggests that a lower concentration of esketamine is required to achieve a similar level of receptor blockade.

In Vivo Efficacy in Preclinical Models

The therapeutic potential of these compounds is further elucidated in animal models that mimic human disease states.

The forced swim test and learned helplessness models are standard for assessing the antidepressant-like effects of novel compounds.

CompoundAnimal ModelKey Findings
Esketamine Forced Swim Test (Rat)Rapid and sustained antidepressant-like effects at lower doses than ketamine.
Ketamine Forced Swim Test (Rat)Demonstrates antidepressant-like effects, but at higher doses and with a less favorable side-effect profile.
Memantine Learned Helplessness (Mouse)Shows modest antidepressant-like effects, but typically requires chronic administration.

The Chung model (spinal nerve ligation) is a common model for assessing efficacy against neuropathic pain.

CompoundAnimal ModelKey Findings
Esketamine Chung Model (Rat)Significant reduction in mechanical allodynia.
Ketamine Chung Model (Rat)Effective in reducing pain behaviors, but with a higher incidence of motor side effects.
Memantine Chronic Constriction Injury (Mouse)Moderate analgesic effects, particularly in models of chronic inflammatory pain.

Experimental Protocols

Protocol 1: In Vitro NMDA Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.

Objective: To quantify the binding affinity (Ki) of a test compound to the phencyclidine (PCP) site of the NMDA receptor.

Materials:

  • Rat brain cortical membranes

  • [3H]MK-801 (radioligand)

  • Test compounds (Esketamine, Ketamine, Memantine)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare rat brain cortical membranes and dilute to a final protein concentration of 100 µ g/well .

  • Add the test compound at various concentrations to a 96-well plate.

  • Introduce the radioligand, [3H]MK-801, at a concentration of 1 nM to each well.

  • Initiate the binding reaction by adding the membrane preparation to the wells.

  • Incubate the plate at room temperature for 2 hours to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through a microplate harvester.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Protocol 2: In Vivo Forced Swim Test

This protocol describes the forced swim test, a widely used behavioral assay to screen for antidepressant-like activity.

Objective: To assess the antidepressant-like effects of a test compound in rats.

Materials:

  • Male Sprague-Dawley rats

  • Test compounds (Esketamine, Ketamine, Memantine)

  • Cylindrical tanks filled with water (25°C)

  • Video recording and analysis software

Procedure:

  • On day 1 (pre-test), place each rat in a tank of water for 15 minutes.

  • 24 hours later (test day), administer the test compound or vehicle via intraperitoneal injection.

  • After the appropriate pre-treatment time (e.g., 30 minutes), place the rats back into the water tanks for a 5-minute test session.

  • Record the sessions and score the duration of immobility for each animal.

  • A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca2+ Channel NMDA_R->Ca_Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Activates Antagonist NMDA Antagonist (e.g., Esketamine) Antagonist->NMDA_R Blocks

Caption: Mechanism of NMDA receptor antagonism.

Preclinical_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Efficacy cluster_2 Outcome Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (Determine IC50) Binding->Functional Proceed if potent Behavioral Behavioral Models (e.g., Forced Swim Test) Functional->Behavioral Proceed if active PK_PD Pharmacokinetics/ Pharmacodynamics Behavioral->PK_PD Efficacy Comparative Efficacy & Safety Profile PK_PD->Efficacy

Caption: Preclinical drug discovery workflow.

Conclusion

The preclinical data strongly support the therapeutic potential of NMDA receptor antagonists in a variety of neuropsychiatric disorders. Esketamine consistently demonstrates higher potency and, in some models, greater efficacy at lower doses compared to racemic ketamine. Memantine, while also an NMDA receptor antagonist, exhibits a different preclinical profile, suggesting its utility may lie in disorders with a different underlying pathophysiology. The choice of compound for further clinical development will depend on the specific indication, the desired therapeutic window, and the overall safety profile. The experimental protocols and workflows described herein provide a robust framework for the continued evaluation of novel NMDA receptor modulators.

Safety Operating Guide

Navigating the Disposal of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel research chemical, tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate lacks a specific, universally recognized Safety Data Sheet (SDS). However, its molecular structure—incorporating a carbamate group, a fluorinated aromatic ring, and a cyclobutyl moiety—provides a clear basis for establishing a robust and compliant disposal protocol. This guide synthesizes established principles for handling hazardous chemical waste, drawing from regulatory standards and best practices for analogous chemical classes. Our objective is to empower researchers with the knowledge to manage this compound's waste stream safely and responsibly, ensuring the protection of both laboratory personnel and the environment.

I. Foundational Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[1][2] This framework mandates a "cradle-to-grave" approach to hazardous waste management, ensuring that materials are handled safely from generation to final disposal.[3]

Core tenets for laboratory waste management include:

  • Waste Minimization: The most effective strategy is to reduce waste at its source. This can be achieved by ordering only the necessary quantities of chemicals, maintaining a chemical inventory to avoid redundant purchases, and, where feasible, reducing the scale of experiments.[4]

  • Proper Labeling and Storage: All waste containers must be clearly labeled with their contents and associated hazards.[5][6] Waste should be stored in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[4][7]

  • Segregation of Incompatible Wastes: To prevent dangerous reactions, different classes of chemical waste must be stored separately.[3][5] For instance, acids should be kept separate from bases and reactive chemicals.[5]

II. Hazard Assessment of this compound

In the absence of a specific SDS, a hazard assessment must be conducted based on the compound's structural components:

  • Carbamate Group: Carbamate compounds can vary widely in toxicity. Some are used as pesticides and can be harmful if swallowed or inhaled.[8][9] For example, 3-Iodo-2-propynyl N-butylcarbamate is listed as harmful if swallowed and toxic if inhaled.[8]

  • Fluorinated Aromatic Group: Fluorinated organic compounds require careful handling. Thermal decomposition can release hazardous substances like hydrogen fluoride.[10] High-temperature incineration is often the recommended disposal method for such compounds.[11][12]

  • tert-Butyl Group: This bulky alkyl group can influence the compound's physical properties, but the primary hazards are associated with the other functional groups.

Based on these components, this compound should be treated as a hazardous waste. A product with a similar structure, tert-butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate, is classified as harmful if swallowed.[13]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

1. Waste Characterization and Collection:

  • Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any spill cleanup materials in a dedicated, properly labeled hazardous waste container.[3][5] The container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed except when adding waste.[3][4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with other waste streams unless their compatibility is confirmed.[6]

  • Empty Containers: Any container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed.[5] The rinsate from this process must be collected as hazardous liquid waste.[3]

2. Labeling and Storage:

  • Labeling: The waste container label must clearly identify the contents, including the full chemical name: "this compound." It should also include relevant hazard pictograms (e.g., harmful/irritant).[5][13]

  • Storage: Store the waste container in a designated Satellite Accumulation Area.[4][7] This area should be away from ignition sources and incompatible chemicals.[9] Ensure secondary containment is used to capture any potential leaks.[3]

3. Disposal Request and Pickup:

  • Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to 12 months, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[4]

  • EHS will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the material.[7]

4. Recommended Final Disposal Method:

  • Incineration: High-temperature incineration is the most appropriate disposal method for fluorinated organic compounds like this compound.[11][12][14] This process is designed to break the strong carbon-fluorine bonds and mineralize the compound, preventing its release into the environment.[11]

IV. Spill and Emergency Procedures

In the event of a spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

    • Contain the spill using an inert absorbent material such as sand or vermiculite.[9][15]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[3][10]

    • Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EHS for assistance.[10]

Data and Workflow Visualization

Table 1: Waste Management Summary for this compound

Waste TypeContainerLabeling RequirementsStorage LocationDisposal Method
Solid Waste (Unused chemical, contaminated PPE, spill debris)Compatible, sealed container (e.g., HDPE pail)"Hazardous Waste: this compound", Hazard PictogramsDesignated Satellite Accumulation Area with secondary containmentHigh-Temperature Incineration via licensed facility
Liquid Waste (Solutions containing the compound)Compatible, sealed container (e.g., solvent waste carboy)"Hazardous Waste: this compound in [Solvent]", Hazard PictogramsDesignated Satellite Accumulation Area with secondary containmentHigh-Temperature Incineration via licensed facility
Contaminated Sharps (Needles, etc.)Puncture-resistant sharps container"Hazardous Waste Sharps: this compound", Biohazard Symbol (if applicable)Designated Satellite Accumulation AreaHigh-Temperature Incineration via licensed facility

Disposal Workflow Diagram:

DisposalWorkflow Disposal Decision Workflow for this compound cluster_generation Waste Generation & Characterization cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generation of Waste (Solid, Liquid, Sharps) Characterize Characterize as Hazardous Waste (Based on Carbamate & Fluorinated Structure) Generate->Characterize Segregate Segregate Waste Streams (Solid vs. Liquid) Characterize->Segregate Containerize Place in Appropriate, Labeled Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Containerize->Store EHS_Request Submit Disposal Request to EHS Store->EHS_Request Pickup Waste Pickup by Licensed Contractor EHS_Request->Pickup Incinerate High-Temperature Incineration Pickup->Incinerate

Caption: Disposal workflow for this compound.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
  • Laboratory Waste Management Guidelines.
  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University.
  • Properly Managing Chemical Waste in Laboratories.
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA.
  • EPA Hazardous Waste Management - Axonator.
  • Safety and handling of fluorinated organic compounds - Benchchem.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis.
  • tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate - Fluorochem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals.
  • tert-Butyl N-(4-aminobutyl)carbamate - Apollo Scientific.
  • Guidelines for Disposing of PFAs - MCF Environmental Services.

Sources

Navigating the Safe Handling of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate, a compound of interest in contemporary research. By moving beyond a simple checklist, this document aims to instill a deep, causal understanding of the necessary precautions, ensuring that safety is an intuitive and integral part of the experimental process.

Hazard Analysis: Understanding the "Why" Behind the Precautions

A thorough risk assessment is the cornerstone of safe laboratory practice.[1] For this compound, we must consider the potential hazards stemming from its constituent parts:

  • Carbamate Functionality: Carbamates as a class can exhibit a range of biological activities. While the toxicological properties of this specific compound are not thoroughly investigated, some carbamates are known to have physiological effects.[2] Therefore, minimizing exposure is a primary concern.

  • Fluorinated Aromatic Ring: The presence of a fluorophenyl group necessitates caution. Fluorinated organic compounds can have unique reactivity and metabolic pathways. Upon combustion or decomposition, they can release hazardous substances like hydrogen fluoride.

  • tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is generally stable but can be cleaved under acidic conditions, liberating isobutylene and carbon dioxide.[3][4] While not acutely hazardous, this reactivity underscores the importance of controlled experimental conditions.

Based on data from structurally similar compounds, we can anticipate the following potential hazards:

  • Skin and Eye Irritation: Many carbamate and fluorinated compounds are known to cause skin and eye irritation.[5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[6][7]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. The minimum required PPE for handling this compound is outlined below. Remember, PPE is most effective when used in conjunction with engineering controls like fume hoods.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash hazard.Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling.Prevents skin contact, a primary route of exposure. Proper glove removal technique is crucial to avoid contaminating your hands.[7]
Body Protection A laboratory coat. Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if working with fine powders outside of a fume hood or if engineering controls are insufficient to minimize airborne concentrations.Minimizes the risk of inhaling airborne particles that could cause respiratory irritation.[7]
Visualizing the PPE Protocol

The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Doff1 1. Gloves (inside-out) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Sequence

Operational Plan: Step-by-Step Handling Procedures

Adherence to a well-defined operational plan minimizes the risk of exposure and accidents.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.[9] This is the most critical engineering control to prevent inhalation of dust or vapors.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Have all necessary equipment and reagents readily available.

    • Verify that a safety shower and eyewash station are accessible and operational.

  • Weighing and Transfer:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the required amount of this compound on weighing paper or in a suitable container within the fume hood.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

    • Transfer the compound to the reaction vessel. Use a spatula and, if necessary, a funnel to prevent spills.

  • Dissolution and Reaction:

    • Add the solvent slowly to the reaction vessel.

    • If the dissolution or reaction is exothermic, use an ice bath to control the temperature.

    • Keep the reaction vessel covered as much as possible to minimize the release of vapors.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly label all containers with the chemical name and any associated hazards.[5]

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Visualizing the Handling Workflow

This diagram outlines the critical steps for safely handling the compound.

Handling_Workflow Prep Preparation (Fume Hood, PPE, Emergency Equipment) Weigh Weighing & Transfer (Minimize Dust) Prep->Weigh React Dissolution & Reaction (Controlled Conditions) Weigh->React Clean Post-Handling Cleanup (Decontaminate, Label, Wash Hands) React->Clean

Caption: Chemical Handling Workflow

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility.[4]

Waste Segregation and Collection
  • Solid Waste:

    • Contaminated materials such as weighing paper, gloves, and disposable labware should be collected in a designated, labeled hazardous waste container.

    • Excess solid this compound should be treated as hazardous waste.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a labeled, sealed hazardous waste container.

    • Do not pour any waste containing this compound down the drain.[7]

Disposal Procedure
  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • For fluorinated compounds, incineration at a licensed facility is a common disposal method, as it can break down the stable carbon-fluorine bonds. However, this should only be carried out by qualified professionals.

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] Do not allow the spill to enter drains.[7]

By integrating these detailed safety protocols into your laboratory workflow, you can handle this compound with the confidence that comes from a thorough understanding of the potential risks and the proven methods to mitigate them.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Enamine. (n.d.). Safety Data Sheet: tert-butyl N-{2-[2-(methylamino)ethyl]cyclopentyl}carbamate.
  • MSDS of Tert-butyl n-(4-fluorophenyl)carbamate. (2018, November 28).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: tert-butyl ((1R,3S)-3-acetylcyclopentyl)carbamate compound with tert- butyl ((1S,3R)-3-acetylcyclopentyl)carbamate.
  • Cayman Chemical. (2023, March 16). Safety Data Sheet: 3,4-MDMA tert-butyl Carbamate.
  • American Chemical Society. (n.d.). Safety.
  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
  • American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • Fisher Scientific. (2010, October 22). Safety Data Sheet: Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • U.S. Environmental Protection Agency. (2020, December 18). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • MDPI. (n.d.). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
  • PubChem. (n.d.). tert-Butyl carbamate.
  • University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.
  • Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • StatPearls. (n.d.). Carbamate Toxicity.
  • Fluorochem. (n.d.). tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate.
  • ResearchGate. (2025, August 6). Fluorous Boc ( F Boc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis.
  • PubMed. (n.d.). Fluorous Boc ((F)Boc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis.
  • PubChem. (2026, January 3). Tert-butyl (2-chloro-5-fluorophenyl)carbamate.
  • Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate.
  • 1 - Safety Data Sheet. (2020, December 5).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.